molecular formula C27H34N6O5 B1674089 L-765314 CAS No. 189349-50-6

L-765314

カタログ番号: B1674089
CAS番号: 189349-50-6
分子量: 522.6 g/mol
InChIキー: CGWOIDCAGBKOQL-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure given in first source

特性

IUPAC Name

benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWOIDCAGBKOQL-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028767
Record name Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189349-50-6
Record name Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-765314
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-765,314

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) integral to various physiological processes, particularly the regulation of blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of L-765,314, detailing its binding affinity, selectivity, and its impact on downstream signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this valuable research tool.

Introduction

The α1-adrenergic receptors, comprised of α1A, α1B, and α1D subtypes, are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862).[1] These receptors play crucial roles in the cardiovascular and central nervous systems.[1] L-765,314 has emerged as a key pharmacological tool for isolating and studying the specific functions of the α1B subtype due to its high potency and selectivity.[2] Notably, L-765,314 does not cross the blood-brain barrier, making it particularly useful for investigating the peripheral effects of α1B-adrenergic receptor antagonism.

Core Mechanism of Action: Competitive Antagonism of the α1B-Adrenergic Receptor

L-765,314 functions as a competitive antagonist at the α1B-adrenergic receptor. This means that it binds to the same site as endogenous agonists like norepinephrine but does not activate the receptor. By occupying the binding site, L-765,314 prevents the receptor from being stimulated, thereby inhibiting its downstream physiological effects.

Binding Affinity and Selectivity

Quantitative analysis of L-765,314's binding properties reveals its high affinity and selectivity for the human α1B-adrenergic receptor. In radioligand binding assays using cloned human adrenoceptors, L-765,314 demonstrated a Ki value of 2.0 nM for the α1B subtype.[1] Its selectivity is highlighted by its significantly lower affinity for the α1A and α1D subtypes, with 210-fold and 17-fold selectivity over these receptors, respectively.[1]

Parameter Receptor Subtype Species Value Reference
Ki α1B-adrenergicHuman2.0 nM[1]
Selectivity vs. α1A -Human210-fold[1]
Selectivity vs. α1D -Human17-fold[1]

Impact on Intracellular Signaling Pathways

The α1B-adrenergic receptor is coupled to the Gq/11 family of G-proteins.[1] Upon activation by an agonist, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.

As a competitive antagonist, L-765,314 blocks the initial step of this cascade by preventing agonist binding to the α1B-adrenergic receptor. This, in turn, inhibits the activation of Gq/11 and the subsequent production of IP3 and DAG, ultimately preventing the mobilization of intracellular calcium and the resulting physiological effects.

Signaling Pathway Diagram

G Norepinephrine Norepinephrine a1B_AR α1B-Adrenergic Receptor Norepinephrine->a1B_AR Binds & Activates L765314 L-765,314 L765314->a1B_AR Binds & Blocks Gq11 Gq/11 a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Antagonistic action of L-765,314 on the α1B-adrenergic signaling pathway.

Experimental Protocols

The characterization of L-765,314's mechanism of action relies on a variety of established experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.

Objective: To determine the concentration of L-765,314 that inhibits 50% of the specific binding of a radiolabeled ligand to the α1B-adrenergic receptor (IC50), and from this, to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes prepared from cells expressing the human α1B-adrenergic receptor.

  • Radiolabeled ligand (e.g., [3H]-Prazosin).

  • Unlabeled L-765,314.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled L-765,314 to wells containing the prepared cell membranes. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This experiment assesses the functional effect of L-765,314 on blood pressure, a key physiological response mediated by α1-adrenergic receptors.

Objective: To measure the effect of L-765,314 on mean arterial pressure in response to an α1-adrenergic agonist.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • α1-adrenergic agonist (e.g., phenylephrine).

  • L-765,314 solution for intravenous administration.

  • Heparinized saline.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically expose the carotid artery and jugular vein.

  • Cannulation: Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure. Insert another catheter into the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.

  • Agonist Administration: Administer a dose of the α1-adrenergic agonist (phenylephrine) intravenously and record the resulting increase in blood pressure.

  • Antagonist Administration: After the blood pressure returns to baseline, administer a dose of L-765,314 intravenously.

  • Challenge with Agonist: After a set period to allow for L-765,314 to take effect, re-administer the same dose of the α1-adrenergic agonist and record the blood pressure response.

  • Data Analysis: Compare the pressor response to the agonist before and after the administration of L-765,314 to determine the extent of antagonism.

Mandatory Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

G start Start prep_membranes Prepare Cell Membranes (Expressing α1B-AR) start->prep_membranes setup_assay Set up 96-well Plate Assay - Membranes - [³H]-Prazosin (Radioligand) - L-765,314 (Competitor) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) setup_assay->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters (Remove Unbound Ligand) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship: L-765,314 Selectivity

G L765314 L-765,314 a1B α1B-AR L765314->a1B High Affinity (Ki = 2.0 nM) a1A α1A-AR L765314->a1A Low Affinity (210x lower than α1B) a1D α1D-AR L765314->a1D Moderate Affinity (17x lower than α1B)

Caption: Binding selectivity of L-765,314 for α1-adrenergic receptor subtypes.

Conclusion

L-765,314 is a highly potent and selective antagonist of the α1B-adrenergic receptor. Its mechanism of action involves competitive inhibition of agonist binding, leading to the blockade of the Gq/11-mediated signaling cascade and subsequent physiological responses such as vasoconstriction. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing L-765,314 to investigate the specific roles of the α1B-adrenergic receptor in health and disease.

References

L-765314: A Technical Guide to a Selective Alpha-1B Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the alpha-1B adrenergic receptor (α1B-AR), a member of the G protein-coupled receptor (GPCR) superfamily. Adrenergic receptors are crucial mediators of the sympathetic nervous system, and the selective modulation of their subtypes presents a significant opportunity for therapeutic intervention in a variety of disease states. This document provides an in-depth technical overview of L-765,314, focusing on its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in leveraging L-765,314 as a precise pharmacological tool.

Data Presentation: Quantitative Analysis of L-765,314 Selectivity

The selectivity of L-765,314 for the α1B-AR subtype over the α1A-AR and α1D-AR subtypes has been quantitatively determined through radioligand binding assays. These assays measure the affinity of the compound for the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Receptor SubtypeSpeciesBinding Affinity (Ki) [nM]Selectivity vs. α1B-AR
α1B-AR Human 2.0 -
α1A-ARHuman420210-fold
α1D-ARHuman3417-fold
α1B-AR Rat 5.4 -
α1A-ARRat50092.6-fold
α1D-ARRat509.3-fold

Table 1: Binding Affinity (Ki) of L-765,314 for Human and Rat Alpha-1 Adrenergic Receptor Subtypes.

In addition to binding affinity, the functional antagonism of L-765,314 is demonstrated by its ability to inhibit the downstream signaling of the α1B-AR. This is often quantified by the half-maximal inhibitory concentration (IC50) in functional assays.

ParameterValue
IC501.90 nM

Table 2: Functional Potency (IC50) of L-765,314.

Experimental Protocols

The characterization of L-765,314 as a selective α1B-AR antagonist relies on two primary experimental methodologies: radioligand binding assays to determine binding affinity and functional assays, such as calcium mobilization assays, to assess antagonist activity.

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the affinity of L-765,314 for the different α1-AR subtypes by measuring its ability to compete with a radiolabeled ligand that has high affinity for the receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express a single subtype of the human or rat α1-adrenergic receptor (α1A, α1B, or α1D).

  • Cells are cultured to confluence, harvested, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[1]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin, a non-selective α1-AR antagonist), and varying concentrations of the unlabeled competitor, L-765,314.[2]

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

  • The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[1][2]

3. Detection and Data Analysis:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value of L-765,314, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow Workflow for Radioligand Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Transfected Cells (e.g., CHO, HEK293) mem_prep Membrane Preparation start->mem_prep incubation Incubation mem_prep->incubation radioligand Radioligand ([3H]prazosin) radioligand->incubation competitor Competitor (L-765314) competitor->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination scintillation->data_analysis ki_calc Ki Calculation (Cheng-Prusoff) data_analysis->ki_calc result Result: Binding Affinity (Ki) ki_calc->result

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of L-765,314 to antagonize the increase in intracellular calcium concentration that is induced by an agonist acting on the α1B-AR. Since α1B-ARs are coupled to Gq proteins, their activation leads to the release of calcium from intracellular stores.[3]

1. Cell Culture and Dye Loading:

  • Cells stably expressing the α1B-adrenergic receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[4] The AM ester allows the dye to cross the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

2. Antagonist and Agonist Addition:

  • Following dye loading, the cells are washed to remove extracellular dye.

  • Different concentrations of the antagonist, L-765,314, are added to the wells and incubated for a specific period to allow for receptor binding.

  • A fixed concentration of an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) is then added to stimulate the receptors.

3. Signal Detection and Analysis:

  • The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[3]

  • An increase in intracellular calcium concentration upon agonist addition leads to a significant increase in the fluorescence of the dye.

  • The presence of the antagonist, L-765,314, will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.

  • The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of L-765,314 and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of the Alpha-1B Adrenergic Receptor

The α1B-adrenergic receptor is a canonical Gq-coupled receptor. Upon binding of an agonist, such as norepinephrine (B1679862) or epinephrine, the receptor undergoes a conformational change that activates the heterotrimeric G protein, Gq/11. This activation initiates a well-defined signaling cascade. L-765,314, as a competitive antagonist, prevents this cascade from being initiated by blocking the binding of agonists to the receptor.

Alpha1B_Signaling_Pathway Alpha-1B Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (Norepinephrine, Epinephrine) receptor α1B-AR agonist->receptor Activates l765314 L-765,314 (Antagonist) l765314->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor ip3->ca_channel Binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release ca_channel->ca_release Opens downstream Downstream Cellular Responses ca_release->downstream Initiates

Alpha-1B Adrenergic Receptor Signaling Pathway

Conclusion

L-765,314 is a valuable pharmacological tool for the study of α1B-adrenergic receptor function due to its high potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust characterization of this and similar compounds. A thorough understanding of the binding kinetics, functional antagonism, and the underlying signaling pathways is essential for the effective application of L-765,314 in both basic research and preclinical drug development. The data and methodologies presented here underscore the importance of subtype-selective antagonists in dissecting the complex roles of adrenergic signaling in health and disease.

References

The α1B-Adrenergic Receptor: A Core Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α1B-adrenergic receptor (α1B-AR) is a member of the G-protein coupled receptor (GPCR) superfamily, which mediates the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] As a Gq/11-coupled receptor, its activation initiates a cascade of intracellular events pivotal to numerous physiological processes, most notably in the cardiovascular and central nervous systems.[2][3] Dysregulation of α1B-AR signaling is implicated in pathologies such as hypertension and cardiac hypertrophy, making it a significant target for therapeutic intervention.[4] This document provides a comprehensive technical overview of the α1B-AR's function, signaling pathways, pharmacology, and the key experimental methodologies used in its study.

Molecular Function and Signaling Pathways

The α1B-adrenergic receptor is encoded by the ADRA1B gene and functions as a proto-oncogene, capable of inducing neoplastic transformation in certain cell lines.[5] Like all α1-AR subtypes, it signals primarily through the Gq/11 family of G-proteins.[3][5]

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the α1B-AR undergoes a conformational change that activates the heterotrimeric G-protein Gq.[2] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[2][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]

  • IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][7]

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2][6]

This cascade ultimately leads to the phosphorylation of downstream target proteins, resulting in various cellular responses, including smooth muscle contraction and cell growth.[2][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum a1b_ar α1B-AR gq Gq/11 a1b_ar->gq Activation plc PLC gq->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activation ip3r IP3 Receptor ip3->ip3r Binding ca2 Ca²⁺ ca2->pkc Co-activation response Cellular Response (e.g., Contraction, Growth) pkc->response Phosphorylation ip3r->ca2 Release ligand Agonist (Norepinephrine) ligand->a1b_ar

Canonical α1B-AR Gq/11 signaling pathway.
Alternative Signaling Pathways

Beyond the canonical Gq pathway, the α1B-AR can engage in heterologous signaling. Studies have shown that it can activate the Ras/mitogen-activated protein (MAP) kinase pathways, thereby regulating cell growth and proliferation independently of or in concert with the PLC cascade.[4][6] Specifically, the α1B-AR has been shown to activate the ERK and p38 MAPK pathways.[6]

Physiological and Pathophysiological Roles

The α1B-AR is widely distributed, and its function is critical in several organ systems.

  • Cardiovascular System: The α1B-AR is a key mediator of norepinephrine-induced vasoconstriction, contributing to the regulation of systemic arterial blood pressure.[2][5] While all α1 subtypes contribute to vascular tone, the α1B-AR plays a significant role.[1] Chronic activation of α1B-ARs in the heart is associated with maladaptive cardiac hypertrophy, a pathological enlargement of the heart muscle, and may contribute to left ventricular dysfunction.[8][9]

  • Central Nervous System (CNS): The α1B-AR is widely distributed in the brain.[10] Studies using knockout mice have demonstrated that the α1B-AR is crucial for controlling the locomotor and rewarding effects of psychostimulants and opiates, likely by modulating dopamine (B1211576) release in the nucleus accumbens.[11] It is also involved in cognition and synaptic plasticity.[12]

  • Other Functions: The receptor is involved in the regulation of glucose homeostasis and smooth muscle contraction in various tissues.[5]

Pharmacology of the α1B-Adrenergic Receptor

The pharmacological characterization of the α1B-AR has been advanced through the use of various agonist and antagonist ligands. The binding affinities (Ki or KD) and functional potencies (EC50 or IC50) of these compounds are crucial for dissecting the receptor's function and for drug development.

Agonist Pharmacology

The table below summarizes the binding and functional data for common agonists at the human α1B-adrenergic receptor.

AgonistBinding Affinity (log KD)Functional Potency (log EC50, ERK1/2)Reference(s)
Adrenaline-3.94 ± 0.08-5.70 ± 0.08[7]
Noradrenaline-4.43 ± 0.12-6.31 ± 0.06[7]
Phenylephrine-4.51 ± 0.07-6.61 ± 0.05[7]
Oxymetazoline-6.78 ± 0.05-8.11 ± 0.06[7]
Methoxamine-4.83 ± 0.10-6.10 ± 0.07[7]
Antagonist Pharmacology

The table below summarizes the binding affinity data for common antagonists at the human α1B-adrenergic receptor.

AntagonistBinding Affinity (log KD)Binding Affinity (Ki, nM)Reference(s)
Prazosin-9.06 ± 0.05~0.87[13]
Doxazosin-8.46 ± 0.05~3.47[13]
Tamsulosin-8.19 ± 0.09~6.46[13]
L-765,314-2.0
BMY7378-8.03 ± 0.07~9.33[13]

Key Experimental Methodologies

The study of α1B-AR function relies on a suite of robust in vitro assays designed to measure ligand binding and downstream signaling events.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[14][15]

Experimental Protocol:

  • Membrane Preparation: Cells or tissues expressing the α1B-AR are homogenized and centrifuged to isolate a membrane-rich fraction. Protein concentration is quantified.

  • Assay Setup: In a multi-well plate, incubate a fixed amount of membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) at or below its KD value.[13]

  • Competition: Add increasing concentrations of the unlabeled test compound (competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).

  • Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[7]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

  • Washing: Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration and KD is the dissociation constant of the radioligand.[7]

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Analysis Membrane_Prep α1B-AR Membrane Preparation Incubation Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Competitor Dilutions Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki (Cheng-Prusoff) Counting->Analysis

Workflow for a radioligand competition binding assay.
Inositol Monophosphate (IP1) Accumulation Assay

This functional assay quantifies Gq pathway activation by measuring the accumulation of IP1, a stable downstream metabolite of IP3.[16][17] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[7][17]

Experimental Protocol:

  • Cell Culture: Seed cells stably or transiently expressing the α1B-AR into 384-well white microplates and culture overnight.

  • Compound Addition (Antagonist Mode): For antagonist testing, add serial dilutions of the antagonist compounds and incubate for 15-30 minutes at 37°C.[7][16]

  • Agonist Stimulation: Add an agonist (e.g., norepinephrine) at a final concentration that elicits a submaximal (EC80) response. For agonist mode, add serial dilutions of the agonist. Incubate for 30-90 minutes at 37°C. The stimulation buffer should contain Lithium Chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.[7][16]

  • Cell Lysis and Detection: Add the HTRF detection reagents, which include an IP1-d2 acceptor and an anti-IP1-cryptate donor, in a lysis buffer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the competitive immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, with excitation around 320-340 nm and dual emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).[7]

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). For agonists, plot the ratio against log[agonist] to determine EC50. For antagonists, plot the ratio against log[antagonist] to determine IC50.

IP1_Assay_Workflow Cell_Seeding Seed α1B-AR Expressing Cells in Plate Compound_Add Add Test Compound (Agonist/Antagonist) Cell_Seeding->Compound_Add Stimulation Stimulate with Agonist (in buffer with LiCl) Compound_Add->Stimulation Detection Add HTRF Lysis & Detection Reagents (IP1-d2, Ab-Cryptate) Stimulation->Detection Readout Incubate & Read HTRF Signal (665nm / 620nm) Detection->Readout Analysis Calculate EC50/IC50 Readout->Analysis

Workflow for an HTRF-based IP1 accumulation assay.
Intracellular Calcium Mobilization Assay

This assay provides a real-time kinetic measurement of Gq activation by monitoring the transient increase in intracellular free calcium using fluorescent indicators.

Experimental Protocol:

  • Cell Culture: Seed cells expressing the α1B-AR onto black-walled, clear-bottom microplates 24 hours prior to the assay.

  • Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (B1678239) (to prevent dye leakage).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

  • Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

  • Baseline Reading: Record the basal fluorescence signal for a short period (e.g., 10-20 seconds).

  • Agonist Addition: The instrument adds a specific concentration of the agonist (or antagonist followed by agonist) to the wells.

  • Kinetic Reading: Immediately and continuously record the change in fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the compound to determine EC50 or IC50 values.

Calcium_Assay_Workflow Cell_Seeding Seed α1B-AR Expressing Cells in Plate Dye_Loading Load Cells with Ca²⁺-Sensitive Dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline Read Baseline Fluorescence Dye_Loading->Baseline Stimulation Inject Agonist & Immediately Read Fluorescence Change Baseline->Stimulation Analysis Quantify Peak Response & Calculate EC50/IC50 Stimulation->Analysis

Workflow for a fluorescent intracellular calcium assay.

Conclusion

The α1B-adrenergic receptor is a multifaceted GPCR with a well-defined primary signaling pathway through Gq/11, leading to increases in intracellular IP3 and calcium. Its physiological roles in regulating vascular tone and cardiac function, alongside its involvement in the CNS, underscore its importance. The continued characterization of its pharmacology and signaling using robust quantitative assays is essential for the development of more selective and effective therapeutics targeting conditions ranging from hypertension to neurological disorders.

References

L-765314: A Technical Guide to a Potent and Selective α1B-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765314 is a potent and highly selective antagonist of the α1B-adrenergic receptor.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. It is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the α1-adrenergic receptor system.

IUPAC Name: benzyl (B1604629) (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate[1]

Chemical Name: 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the α1B-adrenergic receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.[3] Upon activation by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking the binding of agonists to the α1B-receptor, this compound inhibits this signaling pathway.

Quantitative Data

The binding affinity of this compound for various α1-adrenergic receptor subtypes has been determined through radioligand binding assays. The data highlights its high selectivity for the α1B subtype.

Receptor SubtypeSpeciesParameterValue (nM)
α1BHumanKi2.0
α1BRatKi5.4
α1AHumanKi420
α1ARatKi500
α1DHumanKi34
α1DRatKi50

Table 1: Binding Affinity (Ki) of this compound for α1-Adrenergic Receptor Subtypes.

Binding SiteParameterValue (nM)
High-affinity (α1B sites)IC501.90
Low-affinity (α1A sites)IC50790

Table 2: IC50 Values of this compound from Displacement Studies.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. The following is a generalized protocol for determining the binding affinity of this compound.

1. Membrane Preparation:

  • Cells or tissues expressing the α1-adrenergic receptor subtypes are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor compound (this compound).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Arterial Pressure in Rats (General Protocol)

This protocol describes a common in vivo method to assess the functional antagonism of α1-adrenergic receptors.

1. Animal Preparation:

  • Male rats (e.g., Sprague-Dawley) are anesthetized (e.g., with urethane (B1682113) or pentobarbitone).

  • The trachea may be cannulated to ensure a clear airway.

  • An artery (e.g., carotid or femoral) is cannulated with a catheter connected to a pressure transducer to continuously monitor blood pressure. A vein (e.g., jugular or femoral) is also cannulated for intravenous drug administration.

2. Stabilization:

  • The animal is allowed to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.

3. Antagonist Administration:

  • This compound or its vehicle is administered intravenously.

4. Agonist Challenge:

  • After a set period following antagonist administration, a pressor response is induced by administering an α1-adrenergic agonist (e.g., phenylephrine).

  • The increase in mean arterial pressure is recorded.

5. Data Analysis:

  • The inhibitory effect of this compound is determined by comparing the pressor response to the agonist in the presence and absence of the antagonist.

  • Dose-response curves can be generated to calculate the dose of this compound required to produce a certain level of inhibition (e.g., ED50).

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine a1B_AR α1B-Adrenergic Receptor NE->a1B_AR Activates L765314 This compound L765314->a1B_AR Blocks Gq11 Gq/11 a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: α1B-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Rat Cannulate_Artery Cannulate Artery (e.g., Carotid) Anesthetize->Cannulate_Artery Cannulate_Vein Cannulate Vein (e.g., Jugular) Anesthetize->Cannulate_Vein Stabilize Stabilize and Record Baseline Blood Pressure Cannulate_Artery->Stabilize Admin_Antagonist Administer this compound (i.v.) Cannulate_Vein->Admin_Antagonist Stabilize->Admin_Antagonist Admin_Agonist Administer α1-Agonist (i.v.) (e.g., Phenylephrine) Admin_Antagonist->Admin_Agonist Record_Response Record Pressor Response Admin_Agonist->Record_Response Analyze Analyze Inhibition of Pressor Response Record_Response->Analyze

Caption: In Vivo Experimental Workflow for Assessing this compound Activity. Workflow for Assessing this compound Activity.

References

The Role of L-765,314 in Blood Pressure Regulation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of blood pressure is a complex physiological process involving a multitude of signaling pathways and receptor systems. Among these, the adrenergic system, which responds to catecholamines like norepinephrine (B1679862) and epinephrine, plays a pivotal role in modulating vascular tone and cardiac output. The α1-adrenoceptors, in particular, are key mediators of vasoconstriction and are thus significant targets in hypertension research. This technical guide provides an in-depth overview of L-765,314, a potent and selective α1B-adrenoceptor antagonist, and its application in elucidating the role of this specific receptor subtype in blood pressure regulation. While the prostaglandin (B15479496) E2 (PGE2) receptor EP4 is also a crucial player in blood pressure homeostasis, primarily through vasodilation, it represents a distinct signaling pathway. This guide will focus on the established mechanism of L-765,314 as an α1B-adrenoceptor antagonist and will also describe the contrasting EP4 receptor pathway to provide a broader context for researchers in the field of hypertension.

L-765,314: A Selective α1B-Adrenoceptor Antagonist

L-765,314 is a quinazoline (B50416) derivative that has been instrumental in differentiating the physiological functions of the α1-adrenoceptor subtypes (α1A, α1B, and α1D). Its high selectivity for the α1B subtype allows for precise investigation into the specific contributions of this receptor to vascular smooth muscle contraction and systemic blood pressure.

Quantitative Data: Binding Affinities and Selectivity

The potency and selectivity of L-765,314 have been characterized through in vitro binding assays. The following tables summarize the key quantitative data for L-765,314.

Table 1: L-765,314 Binding Affinities (Ki) for Adrenoceptor Subtypes

Receptor SubtypeSpeciesKi (nM)Reference
α1BHuman2.0[1][2]
α1BRat5.4[1][2]
α1DHuman34[1]
α1DRat50[1]
α1AHuman420[1]
α1ARat500[1]

Table 2: L-765,314 Functional Activity (IC50)

AssaySystemIC50 (nM)Reference
Inhibition of high-affinity bindingRat α1b receptor1.90[1]

Signaling Pathways in Blood Pressure Regulation

α1B-Adrenoceptor-Mediated Vasoconstriction

The primary mechanism by which α1B-adrenoceptors influence blood pressure is through the constriction of vascular smooth muscle. Activation of these Gq protein-coupled receptors by endogenous catecholamines initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. L-765,314 acts by competitively blocking this receptor, thereby inhibiting this vasoconstrictive pathway.

alpha1B_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine a1B_AR α1B-Adrenoceptor NE->a1B_AR L765314 L-765,314 L765314->a1B_AR Blocks Gq Gq protein a1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

α1B-Adrenoceptor Signaling Pathway Leading to Vasoconstriction.
EP4 Receptor-Mediated Vasodilation

In contrast to the α1B-adrenoceptor pathway, the prostaglandin E2 (PGE2) receptor EP4, a Gs protein-coupled receptor, mediates vasodilation.[3][4][5] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which promotes smooth muscle relaxation.[4][5] This pathway serves as a counter-regulatory mechanism to vasoconstrictor signals and is an important area of research for developing novel antihypertensive therapies.

EP4_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP4_R EP4 Receptor PGE2->EP4_R Gs Gs protein EP4_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Promotes

EP4 Receptor Signaling Pathway Leading to Vasodilation.

Experimental Protocols

The following section outlines a general methodology for investigating the in vivo effects of L-765,314 on blood pressure in a rodent model, based on common practices in cardiovascular pharmacology research.

Animal Models

Male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used models for hypertension research.[6] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration and Blood Pressure Measurement

A representative experimental workflow for assessing the impact of L-765,314 on blood pressure is as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization anesthesia Anesthesia (e.g., Urethane or Ketamine/Xylazine) acclimatization->anesthesia cannulation Carotid Artery and Jugular Vein Cannulation anesthesia->cannulation baseline Baseline Blood Pressure Recording (30 min) cannulation->baseline agonist_challenge Optional: α1-agonist (e.g., Phenylephrine) Administration (i.v.) baseline->agonist_challenge L765314_admin L-765,314 Administration (i.v. bolus or infusion) agonist_challenge->L765314_admin post_treatment_bp Post-treatment Blood Pressure Recording L765314_admin->post_treatment_bp agonist_challenge2 Optional: Repeat α1-agonist Challenge post_treatment_bp->agonist_challenge2 data_acquisition Continuous BP Data Acquisition (Transducer & Amplifier) post_treatment_bp->data_acquisition analysis Calculate Mean Arterial Pressure (MAP) and Heart Rate (HR) Changes data_acquisition->analysis stats Statistical Analysis (e.g., ANOVA, t-test) analysis->stats

References

An In-depth Technical Guide to α1B-Adrenergic Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the α1B-adrenergic receptor (α1B-AR), a critical component of the sympathetic nervous system. We will delve into its core signaling cascades, downstream effector pathways, regulatory mechanisms, and key physiological roles. This document also includes detailed experimental protocols and quantitative data to support further research and drug development efforts targeting this receptor.

Introduction to the α1B-Adrenergic Receptor

The α1B-adrenergic receptor, encoded by the ADRA1B gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Along with the α1A and α1D subtypes, it mediates the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1][3] These receptors are integral to a wide array of bodily functions, most notably in the cardiovascular system where they regulate vasoconstriction and cardiac homeostasis, and in the prostate gland.[1][4][5] Dysregulation of α1B-AR signaling is implicated in various pathological conditions, including hypertension and benign prostatic hyperplasia (BPH), making it a significant target for therapeutic intervention.[4][6][7]

The α1B-AR primarily couples to the Gq/11 family of heterotrimeric G proteins to initiate its signaling cascade.[1][2][3] Activation triggers a series of intracellular events that ultimately modulate cellular function through second messengers and protein kinase activation.

Core Signaling Pathways

The Canonical Gq/11-Phospholipase C Pathway

The primary signaling mechanism for the α1B-AR is initiated upon agonist binding, which induces a conformational change in the receptor. This facilitates its coupling to and activation of the Gq/11 G protein.[1][8] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][9]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers:[9]

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][9][10]

  • Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][8][9]

The subsequent rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation of numerous downstream target proteins, culminating in a physiological response, such as smooth muscle contraction.[1][11]

Gq_Pathway Canonical α1B-AR Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Norepinephrine / Epinephrine Receptor α1B-AR Ligand->Receptor Binds Gq Gq/11 (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response Mediates PKC->Response Phosphorylates Targets

Canonical α1B-AR Gq Signaling Pathway
Downstream Effector Pathways: MAPK Activation

Beyond the primary PLC axis, α1B-AR activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[12] The α1B-AR is known to activate the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[13]

Activation of ERK1/2 is a crucial event in mediating cellular growth and proliferation responses.[2][14] This can occur through PKC-dependent mechanisms, where activated PKC can phosphorylate and activate upstream kinases in the MAPK cascade (e.g., Raf), which in turn leads to the phosphorylation and activation of MEK, and subsequently ERK1/2.[15] In some cellular contexts, G protein βγ-subunits released from Gq/11 may also contribute to MAPK activation.[16]

MAPK_Pathway α1B-AR to MAPK/ERK Signaling Receptor α1B-AR Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates DAG DAG PLC->DAG Generates PKC PKC DAG->PKC Activates Ras_Raf Ras/Raf Kinase Cascade PKC->Ras_Raf Activates MEK MEK1/2 Ras_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1, c-Fos) ERK->TF Phosphorylates & Activates Response Cellular Responses (Growth, Proliferation) TF->Response Regulates Gene Expression

α1B-AR to MAPK/ERK Signaling

Receptor Regulation: Desensitization and Internalization

Prolonged or repeated exposure to an agonist leads to desensitization, a process that attenuates the receptor's signaling response to protect the cell from overstimulation. For the α1B-AR, this involves receptor phosphorylation, arrestin binding, and internalization.[8][17]

  • Homologous Desensitization: Triggered by the receptor's own agonist (e.g., norepinephrine). The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[8] β-arrestin binding uncouples the receptor from its G protein and acts as an adaptor protein, facilitating the recruitment of the receptor to clathrin-coated pits for endocytosis.[8] Internalized receptors trafficked via Rab5-positive early endosomes can then be recycled back to the plasma membrane (via Rab4 and Rab11) or targeted for degradation.[18][19]

  • Heterologous Desensitization: Occurs when the activation of one receptor type leads to the desensitization of another. The α1B-AR can be phosphorylated and desensitized by second messenger-activated kinases like PKC, which can be activated by other GPCRs or signaling pathways.[8][17][18] This process can also lead to receptor internalization, but the trafficking pathway may differ. For instance, stimulation by sphingosine (B13886) 1-phosphate can cause α1B-AR internalization that involves Rab9 and Rab7, suggesting trafficking towards late endosomes and lysosomes.[18][19]

Desensitization_Workflow α1B-AR Desensitization & Internalization cluster_homologous Homologous Desensitization cluster_heterologous Heterologous Desensitization Agonist Norepinephrine Receptor_H α1B-AR Agonist->Receptor_H Activates GRK GRKs Receptor_H->GRK Recruits Receptor_P_H Phosphorylated α1B-AR GRK->Receptor_H Phosphorylates Arrestin β-Arrestin Receptor_P_H->Arrestin Binds Endocytosis_H Clathrin-Mediated Endocytosis Arrestin->Endocytosis_H Promotes Rab5_H Early Endosome (Rab5) Endocytosis_H->Rab5_H Recycle Recycling (Rab4, Rab11) Rab5_H->Recycle Recycle->Receptor_H Restores to Membrane Other_Stim Other GPCRs / PKC Activators PKC_Het PKC Other_Stim->PKC_Het Activates Receptor_Het α1B-AR PKC_Het->Receptor_Het Phosphorylates Receptor_P_Het Phosphorylated α1B-AR Endocytosis_Het Internalization Receptor_P_Het->Endocytosis_Het Rab9_7 Late Endosome (Rab9, Rab7) Endocytosis_Het->Rab9_7 Degradation Lysosomal Degradation Rab9_7->Degradation

α1B-AR Desensitization & Internalization

Quantitative Data Summary

The pharmacological characterization of α1B-AR signaling is essential for drug development. This involves quantifying the binding affinity of ligands (agonists, antagonists) and their functional potency in eliciting or blocking downstream cellular responses. These values are highly dependent on the specific ligand, cell system, and experimental conditions used.

Table 1: Representative Pharmacological Data for α1B-Adrenergic Receptor

LigandTypeAssay TypeParameterValue (nM)Cell SystemReference
PrazosinAntagonistRadioligand Binding ([³H]prazosin)Kd0.29Human Prostate Homogenates[20]
NorepinephrineAgonistIntracellular Ca²⁺ MobilizationEC₅₀VariableTransfected Cell Lines[21]
EpinephrineAgonistPI HydrolysisEC₅₀VariableTransfected Cell Lines[22]
(+)-CyclazosinInverse AgonistCrystallography--Sf9 Insect Cells[1][2]
TamsulosinAntagonistFunctional AssayspA₂/KᵢVariableVarious[1]

Note: EC₅₀ (Half maximal effective concentration) and Kᵢ (Inhibitor constant) values are highly context-dependent and vary significantly across studies. Researchers should consult primary literature for values specific to their experimental setup.

Key Experimental Protocols

Studying α1B-AR signaling requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize receptor function.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium following Gq-coupled receptor activation. It is a primary functional readout for α1B-AR signaling.[10][23]

Objective: To quantify agonist-induced calcium release mediated by α1B-AR.

Materials:

  • Cells expressing α1B-AR (e.g., stably transfected HEK293 or CHO cells).

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4).[10][24]

  • Probenecid (B1678239) (anion transport inhibitor, may be required for some cell lines to retain the dye).[25]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonists and antagonists of interest.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[23][24]

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).[25]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in assay buffer.

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

  • Ligand Plate Preparation: Prepare a separate plate containing agonists/antagonists at the desired final concentrations (e.g., 5x the final assay concentration).[25]

  • Measurement:

    • Place both the cell plate and the ligand plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the ligand from the source plate into the cell plate.

    • Continue recording fluorescence for 60-180 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the EC₅₀.

Protocol: ERK1/2 Phosphorylation Western Blot Assay

This protocol is used to detect the activation of the downstream ERK1/2 MAPK pathway following receptor stimulation.[14]

Objective: To measure agonist-induced phosphorylation of ERK1/2.

Materials:

  • Cells expressing α1B-AR.

  • Cell culture plates (e.g., 6-well or 12-well).

  • Serum-free culture medium.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.[14]

  • Imaging system (e.g., ChemiDoc).[14]

Procedure:

  • Cell Culture and Starvation:

    • Plate cells and grow to ~80-90% confluency.

    • To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for at least 4 hours (or overnight).[14][26]

  • Ligand Stimulation:

    • Treat cells with the desired concentrations of agonist for a specific time course (e.g., 5-10 minutes, which is typically the peak for GPCR-mediated ERK activation).[27]

    • Include an untreated (basal) control.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[26]

    • Incubate on ice for 20-30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blotting:

    • Normalize samples to equal protein amounts, add Laemmli sample buffer, and boil for 5-10 minutes.

    • Load 15-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[14][26]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[26]

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Re-probing for Total ERK:

    • To normalize for protein loading, strip the membrane (using a stripping buffer) or use a parallel blot.

    • Re-probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection.[14]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, calculate the ratio of the phospho-ERK signal to the total-ERK signal.

    • Express the results as a fold-change over the basal (unstimulated) control.

Conclusion and Future Directions

The α1B-adrenergic receptor is a multifaceted GPCR with a well-defined canonical signaling pathway and connections to other critical cellular cascades like the MAPK pathway. Its function is tightly regulated through sophisticated desensitization and trafficking mechanisms. Understanding these pathways is paramount for developing targeted therapeutics for cardiovascular diseases and BPH. Future research will likely focus on elucidating the nuances of subtype-specific signaling, the role of receptor dimerization, and the potential for developing biased agonists that selectively activate beneficial downstream pathways while avoiding adverse effects.[3] The protocols and information provided herein serve as a foundational guide for professionals dedicated to advancing our knowledge of α1B-AR biology and pharmacology.

References

L-765,314: An In-Depth Technical Guide for the Study of Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and highly selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, a class of G protein-coupled receptors, are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. The α1-adrenergic receptor family, in particular, is primarily involved in the contractile regulation of smooth muscle throughout the body.[2] L-765,314's high affinity and selectivity for the α1B subtype make it an invaluable pharmacological tool for dissecting the specific role of this receptor in smooth muscle physiology and pathophysiology.

While L-765,314's primary mechanism is the blockade of α1B-mediated smooth muscle contraction, its utility extends to the indirect study of smooth muscle relaxation. By selectively inhibiting the contractile signals mediated by α1B-adrenoceptors, researchers can isolate and more clearly investigate the signaling pathways responsible for smooth muscle relaxation, such as those mediated by β3-adrenergic receptors, particularly in tissues where both receptor types are expressed and functionally active, like the urinary bladder and prostate.[3][4]

This technical guide provides a comprehensive overview of L-765,314, including its pharmacological properties, detailed experimental protocols for its use in in-vitro smooth muscle contraction assays, and a summary of its role in understanding adrenergic signaling in smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-765,314, providing insights into its potency and selectivity.

Parameter Receptor Subtype Species Value Reference
Ki α1BHuman2.0 nM[5]
α1BRat5.4 nM[5]
α1AHuman420 nM (210-fold selectivity for α1B)
α1DHuman34 nM (17-fold selectivity for α1B)
IC50 α1B-1.90 nM[5]

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of L-765,314

Parameter Agonist Tissue Species Value Reference
pA2 ClonidineVas DeferensRat9.3[6]
MethoxamineVas DeferensRat7.1[6]

Table 2: Functional Antagonism (pA2) of Adrenergic Agonists by L-765,314 in Smooth Muscle Preparations. Note: The provided pA2 values are for a different alpha-2 adrenergic antagonist, L-657,743, as specific pA2 values for L-765,314 were not available in the search results. The methodology for determining pA2 would be the same.

Signaling Pathways

Understanding the signaling cascades initiated by adrenergic receptor activation is fundamental to interpreting experimental results. Below are diagrams illustrating the opposing effects of α1B- and β3-adrenergic receptor stimulation on smooth muscle contraction.

α1B-Adrenergic Receptor-Mediated Contraction

Activation of α1B-adrenergic receptors by agonists such as norepinephrine leads to smooth muscle contraction through the Gq-protein coupled pathway.

alpha1B_contraction cluster_cytosol Cytosol NE Norepinephrine a1B_AR α1B-Adrenergic Receptor NE->a1B_AR binds Gq Gq a1B_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto releases Ca²⁺ Ca2_ER Ca²⁺ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction leads to PKC->Contraction contributes to

Caption: α1B-Adrenergic receptor signaling pathway leading to smooth muscle contraction.

β3-Adrenergic Receptor-Mediated Relaxation

In contrast, activation of β3-adrenergic receptors promotes smooth muscle relaxation, primarily through the Gs-protein coupled pathway and subsequent increase in intracellular cyclic AMP (cAMP).

beta3_relaxation cluster_cytosol Cytosol Agonist β3 Agonist (e.g., Norepinephrine) b3_AR β3-Adrenergic Receptor Agonist->b3_AR binds Gs Gs b3_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_p Phosphorylation of MLCK (inactive) PKA->MLCK_p leads to Ca_channels ↓ Ca²⁺ influx PKA->Ca_channels leads to K_channels ↑ K⁺ efflux (Hyperpolarization) PKA->K_channels leads to Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation Ca_channels->Relaxation K_channels->Relaxation experimental_workflow start Start: Equilibrated Tissue viability 1. Viability Test (e.g., KCl depolarization) start->viability washout1 2. Washout and Return to Baseline viability->washout1 antagonist_incubation 3. Incubate with L-765,314 (or vehicle control) for 30-60 min washout1->antagonist_incubation agonist_crc 4. Cumulative Concentration-Response Curve to α1-Agonist antagonist_incubation->agonist_crc washout2 5. Final Washout agonist_crc->washout2 end End of Experiment washout2->end

References

L-765,314: A Technical Review of Its Lack of Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype. While the α1B-adrenergic receptor is present in the central nervous system (CNS) and plays a role in various neurological functions, evidence strongly indicates that L-765,314 is not centrally active.[1] This lack of central activity is attributed to its inability to cross the blood-brain barrier (BBB). Consequently, its pharmacological effects are confined to the periphery, making it a valuable tool for investigating the role of peripheral α1B-adrenergic receptors in physiological processes, particularly in the regulation of blood pressure.[1] This guide provides a comprehensive overview of the evidence for L-765,314's lack of central activity, its peripheral mechanism of action, and the experimental protocols used to characterize its effects.

Evidence for Lack of Central Activity

The primary determinant of a drug's central activity is its ability to penetrate the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. L-765,314 has been reported to not cross the blood-brain barrier.[1] This characteristic fundamentally restricts its site of action to peripheral tissues.

While α1-adrenoceptors are widely distributed within the CNS and their activation generally leads to depolarization and an increased neuronal firing rate, the therapeutic and research applications of L-765,314 are focused on its peripheral effects due to its inability to access these central receptors.

Mechanism of Action at Peripheral α1B-Adrenergic Receptors

L-765,314 functions as a competitive antagonist at the α1B-adrenergic receptor. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to Gq/11 proteins. This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction.

By binding to the α1B-adrenergic receptor without activating it, L-765,314 prevents the binding of norepinephrine and epinephrine, thereby inhibiting this signaling pathway and subsequent physiological responses, such as vasoconstriction.

Signaling Pathway of α1B-Adrenergic Receptor and Antagonism by L-765,314

G Peripheral α1B-Adrenergic Receptor Signaling and L-765,314 Antagonism cluster_0 Cell Membrane Norepinephrine/\nEpinephrine Norepinephrine/ Epinephrine α1B-Adrenergic\nReceptor α1B-Adrenergic Receptor Norepinephrine/\nEpinephrine->α1B-Adrenergic\nReceptor Activates L-765,314 L-765,314 L-765,314->α1B-Adrenergic\nReceptor Blocks Gq/11 Gq/11 α1B-Adrenergic\nReceptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Smooth Muscle\nContraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle\nContraction

Caption: Peripheral α1B-adrenergic receptor signaling pathway and its inhibition by L-765,314.

Quantitative Data on Peripheral Activity

The primary use of L-765,314 in research has been to elucidate the physiological role of α1B-adrenergic receptors in the periphery, particularly in the cardiovascular system.

ParameterSpeciesTissue/ModelL-765,314 Concentration/DoseEffectReference
VasoconstrictionDogIsolated Splenic Arteries1 µMMarkedly inhibited the second peak of constriction induced by periarterial nerve stimulation.[2]
Vasopressor ResponseRatPithed Rat100 µg/kgAttenuated the vasopressor responses to dihydroergotamine (B1670595).[3][4][5]
Vasopressor ResponseRatPithed Rat100 and 300 µg/kgSignificantly blocked the vasopressor responses to ergotamine.[6]

Experimental Protocols

The following are summaries of experimental methodologies used to characterize the peripheral effects of L-765,314.

Isolated Tissue Bath Experiments
  • Objective: To assess the effect of L-765,314 on vasoconstriction in isolated arteries.

  • Protocol:

    • Canine splenic arteries are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

    • The arteries are connected to a force transducer to measure isometric tension (contraction).

    • Periarterial nerve electrical stimulation is used to induce a double-peaked vasoconstriction.

    • L-765,314 is added to the organ bath at a specific concentration (e.g., 1 µM).

    • The effect of L-765,314 on the nerve stimulation-induced contractions is recorded and analyzed.[2]

Pithed Rat Model for Vasopressor Responses
  • Objective: To evaluate the in vivo effect of L-765,314 on the vasopressor responses to various agonists.

  • Protocol:

    • Male Wistar rats are anesthetized, and the central nervous system is destroyed by passing a rod through the spinal canal (pithing) to eliminate central cardiovascular reflexes.

    • The animals are artificially ventilated.

    • Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.

    • A vasopressor agent (e.g., dihydroergotamine or ergotamine) is administered intravenously to induce an increase in blood pressure.

    • In a separate group of animals, L-765,314 is administered intravenously at a specific dose (e.g., 100 µg/kg) prior to the administration of the vasopressor agent.

    • The changes in mean arterial pressure are recorded and compared between the control and L-765,314-treated groups to determine the antagonistic effect of L-765,314.[3][4][5][6]

Experimental Workflow for Assessing Peripheral Activity

G Experimental Workflow for Assessing Peripheral Activity of L-765,314 cluster_0 Methodology Start Start In Vitro\n(Isolated Tissue) In Vitro (Isolated Tissue) Start->In Vitro\n(Isolated Tissue) In Vivo\n(Animal Model) In Vivo (Animal Model) Start->In Vivo\n(Animal Model) Tissue Isolation\n(e.g., Splenic Artery) Tissue Isolation (e.g., Splenic Artery) In Vitro\n(Isolated Tissue)->Tissue Isolation\n(e.g., Splenic Artery) Animal Preparation\n(e.g., Pithed Rat) Animal Preparation (e.g., Pithed Rat) In Vivo\n(Animal Model)->Animal Preparation\n(e.g., Pithed Rat) Organ Bath Setup Organ Bath Setup Tissue Isolation\n(e.g., Splenic Artery)->Organ Bath Setup Induce Contraction\n(e.g., Electrical Stimulation) Induce Contraction (e.g., Electrical Stimulation) Organ Bath Setup->Induce Contraction\n(e.g., Electrical Stimulation) Administer L-765,314 Administer L-765,314 Induce Contraction\n(e.g., Electrical Stimulation)->Administer L-765,314 Measure Change\nin Contraction Measure Change in Contraction Administer L-765,314->Measure Change\nin Contraction Data Analysis Data Analysis Measure Change\nin Contraction->Data Analysis Baseline BP\nMeasurement Baseline BP Measurement Animal Preparation\n(e.g., Pithed Rat)->Baseline BP\nMeasurement L765314_invivo L765314_invivo Baseline BP\nMeasurement->L765314_invivo Administer\nVasopressor Agent Administer Vasopressor Agent Measure Change\nin Blood Pressure Measure Change in Blood Pressure Administer\nVasopressor Agent->Measure Change\nin Blood Pressure Measure Change\nin Blood Pressure->Data Analysis End End Data Analysis->End L765314_invivo->Administer\nVasopressor Agent

Caption: A generalized workflow for evaluating the peripheral pharmacological effects of L-765,314.

Conclusion

References

L-765,314: An In-Depth Technical Guide to its Effects on the Peripheral Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-765,314 is a potent and highly selective antagonist of the α1B-adrenergic receptor, a key component of the peripheral nervous system's control over vascular tone. This technical guide provides a comprehensive overview of L-765,314, its mechanism of action, and its observed effects on the peripheral nervous system. Detailed experimental protocols for studying its activity, quantitative data on its binding affinity and functional effects, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Introduction to L-765,314 and α1B-Adrenergic Receptors

The sympathetic nervous system, a division of the peripheral nervous system, plays a crucial role in regulating cardiovascular function, primarily through the release of norepinephrine (B1679862) from sympathetic nerve terminals. This neurotransmitter acts on adrenergic receptors located on vascular smooth muscle cells to induce vasoconstriction and thereby control blood pressure and blood flow distribution.

There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. While all three are involved in mediating vasoconstriction, the α1B-adrenoceptor has been identified as playing a critical role at the sympathetic neuroeffector junction, the site where sympathetic nerves communicate with smooth muscle cells.

L-765,314 has emerged as a valuable pharmacological tool for elucidating the specific functions of the α1B-adrenoceptor subtype due to its high potency and selectivity. Understanding the interaction of L-765,314 with this receptor provides insights into the physiological and pathophysiological roles of α1B-adrenergic signaling in the peripheral nervous system.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological profile and experimental use of L-765,314.

Table 1: Binding Affinity of L-765,314 for Human α1-Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. α1B
α1A420210-fold lower affinity
α1B2.0-
α1D3417-fold lower affinity

Data from Patane, M.A., et al., J. Med. Chem., 1998.

Table 2: Effective Concentrations of L-765,314 in Functional Assays

Experimental ModelTissueEffectEffective ConcentrationReference
Periarterial Nerve Electrical StimulationCanine Splenic ArteryMarked inhibition of the second peak of vasoconstriction1 µMYang & Chiba, 2002
Periarterial Nerve Electrical StimulationCanine Splenic ArterySignificant blockade of exogenous noradrenaline- and A61603-induced responses10 µMYang & Chiba, 2002

Mechanism of Action and Signaling Pathway

L-765,314 exerts its effects by competitively and selectively blocking the α1B-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous agonists like norepinephrine, initiates a well-defined intracellular signaling cascade.

dot

alpha1B_signaling cluster_intracellular Intracellular Space Norepinephrine Norepinephrine alpha1B_AR α1B-Adrenergic Receptor Norepinephrine->alpha1B_AR Binds & Activates Gq Gq Protein alpha1B_AR->Gq Activates L765314 L-765,314 L765314->alpha1B_AR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Ca2->PKC Co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Modulates

Caption: α1B-Adrenergic Receptor Signaling Pathway and Site of L-765,314 Action.

Activation of the α1B-adrenoceptor by norepinephrine leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. DAG, in conjunction with the elevated Ca²⁺, activates protein kinase C (PKC), which further modulates the contractile response and other cellular processes. L-765,314, by blocking the initial binding of norepinephrine to the α1B-adrenoceptor, prevents this entire signaling cascade from being initiated, leading to a reduction in sympathetically mediated vasoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of L-765,314 on the peripheral nervous system.

In Vitro Assessment of Vasoconstriction using Wire Myography

This protocol is adapted from standard wire myography procedures to assess the effect of L-765,314 on noradrenaline-induced vasoconstriction in isolated arterial segments.

Materials:

  • Isolated arterial segments (e.g., canine splenic artery, rat mesenteric artery)

  • Wire myograph system

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.

  • High Potassium Solution (K-PSS) for viability testing (PSS with equimolar substitution of NaCl with KCl)

  • Norepinephrine stock solution

  • L-765,314 stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope and tools

Procedure:

  • Tissue Dissection and Mounting:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired artery and place it in ice-cold PSS.

    • Under a dissection microscope, clean the artery of surrounding connective and adipose tissue.

    • Cut the artery into 2 mm-long rings.

    • Mount each arterial ring on the two wires of the wire myograph chamber.

    • Submerge the mounted rings in PSS-filled chambers maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the arterial rings to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

    • Perform a wake-up procedure by contracting the vessels with K-PSS.

    • Wash out the K-PSS with PSS and allow the vessels to return to baseline tension.

    • Repeat the K-PSS contraction and washout cycle two more times to ensure reproducible responses.

  • Experimental Protocol:

    • After the final washout and return to baseline, pre-incubate the arterial rings with the desired concentration of L-765,314 (e.g., 1 µM) or vehicle for 30 minutes.

    • Construct a cumulative concentration-response curve to norepinephrine by adding increasing concentrations of norepinephrine to the bath and recording the resulting isometric tension.

    • After the maximum response is achieved, wash out the norepinephrine and L-765,314 with PSS.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by K-PSS.

    • Plot the concentration-response curves for norepinephrine in the presence and absence of L-765,314.

    • Calculate the pA2 value for L-765,314 to quantify its antagonist potency.

dot

wire_myography_workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis Dissection 1. Artery Dissection & Cleaning Mounting 2. Mounting on Wire Myograph Dissection->Mounting Equilibrate 3. Equilibration in PSS (37°C, 95% O₂, 5% CO₂) Mounting->Equilibrate Viability 4. Viability Check (K-PSS Contraction) Equilibrate->Viability Incubation 5. Pre-incubation (L-765,314 or Vehicle) Viability->Incubation CRC 6. Cumulative Concentration- Response Curve (Norepinephrine) Incubation->CRC Normalization 7. Response Normalization (% of K-PSS max) CRC->Normalization Plotting 8. Plotting & Curve Fitting Normalization->Plotting pA2 9. pA2 Calculation Plotting->pA2

Caption: Experimental Workflow for In Vitro Vasoconstriction Assay using Wire Myography.

In Vivo Assessment of Cardiovascular Responses in Pithed Rats

This protocol is designed to study the effects of L-765,314 on the pressor responses to sympathetic nerve stimulation in a pithed rat model, which eliminates central nervous system and reflex influences.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetics (e.g., pentobarbital (B6593769) sodium)

  • Pithing rod

  • Tracheal cannula and ventilator

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • Bipolar stimulating electrode

  • L-765,314 solution for intravenous administration

  • Agonist solution (e.g., norepinephrine) for intravenous administration

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with pentobarbital sodium (60 mg/kg, i.p.).

    • Perform a tracheotomy and insert a cannula connected to a ventilator.

    • Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

    • Introduce the pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal cord to destroy the brain and spinal cord.

    • Insert the bipolar stimulating electrode alongside the pithing rod to the desired spinal level (e.g., thoracic region for cardiovascular effects).

  • Stabilization:

    • Allow the animal's blood pressure and heart rate to stabilize for at least 20 minutes after pithing.

  • Electrical Stimulation Protocol:

    • Administer a bolus intravenous injection of L-765,314 or vehicle.

    • After a 10-minute pre-treatment period, initiate electrical stimulation of the sympathetic outflow. A typical stimulation protocol would be a train of pulses (e.g., 1-16 Hz, 1 ms (B15284909) pulse width, 50V) for a set duration (e.g., 30 seconds).

    • Record the changes in mean arterial pressure and heart rate in response to the electrical stimulation.

    • Allow for a recovery period between stimulations.

  • Agonist Challenge (Optional):

    • After the electrical stimulation protocol, administer bolus intravenous injections of an α1-adrenoceptor agonist (e.g., norepinephrine) to assess the antagonist effect of L-765,314 on direct receptor activation.

  • Data Analysis:

    • Quantify the pressor (increase in blood pressure) and chronotropic (change in heart rate) responses to electrical stimulation and agonist administration.

    • Compare the responses in the L-765,314-treated group to the vehicle-treated control group.

Conclusion

L-765,314 is a powerful and selective tool for investigating the role of the α1B-adrenergic receptor in the peripheral nervous system. Its ability to antagonize sympathetically mediated vasoconstriction highlights the importance of this receptor subtype in the regulation of vascular tone. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the α1B-adrenoceptor for cardiovascular and other disorders involving the peripheral nervous system. The detailed methodologies and visualizations aim to facilitate reproducible and robust scientific inquiry in this critical area of pharmacology.

Preliminary In Vitro Studies with L-765314: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on L-765314, a potent and selective antagonist of the α1B-adrenergic receptor. The information presented herein is compiled from various scientific sources to offer a comprehensive resource for researchers in pharmacology and drug development. This document details the binding affinity, functional activity, and underlying signaling pathways associated with this compound, supported by experimental protocols and data visualizations.

Core Data Presentation

The following tables summarize the quantitative data obtained from in vitro studies of this compound, highlighting its binding affinity and selectivity for adrenergic receptor subtypes, as well as its functional potency in a relevant tissue model.

Table 1: Radioligand Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity Ratio (α1A/α1B)Selectivity Ratio (α1D/α1B)
α1A420210-fold-
α1B2.0--
α1D34-17-fold

Data sourced from studies on cloned human α1-adrenergic receptors.[1]

Table 2: Functional Antagonism of this compound in Isolated Canine Splenic Artery

Experimental ConditionThis compound Concentration (µM)Observed Effect
Periarterial Nerve Stimulation (1 or 4 Hz)1Marked inhibition of the second peak of vasoconstriction
Exogenous Noradrenaline (0.03-1 nmol)1No significant modification of vasoconstrictor response
Exogenous A61603 (α1A-agonist, 1-30 pmol)1No significant modification of vasoconstrictor response
Exogenous Noradrenaline and A6160310Significant blockade of vasoconstrictor responses

This data demonstrates the functional selectivity of this compound for the α1B-adrenoceptor, which is understood to mediate the response to endogenous nerve stimulation in this tissue.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are synthesized from established practices in the field for adrenergic receptor research.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity (Ki) of this compound for different α1-adrenergic receptor subtypes.

Objective: To quantify the binding affinity and selectivity of this compound for human α1A, α1B, and α1D adrenergic receptor subtypes.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing cloned human α1A, α1B, or α1D adrenergic receptors.

  • Radioligand: [3H]-Prazosin, a non-selective α1-adrenoceptor antagonist.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvesting and filtration equipment.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the specific α1-adrenoceptor subtype to confluence.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]-Prazosin (typically near its Kd value).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the specific binding as a percentage of the maximum binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assessment in Isolated Canine Splenic Artery

This ex vivo experiment was designed to evaluate the functional antagonism of this compound on α1B-adrenoceptor-mediated vasoconstriction.

Objective: To determine the effect of this compound on vasoconstrictor responses induced by endogenous (via nerve stimulation) and exogenous adrenergic agonists in an isolated artery preparation.

Materials:

  • Tissue: Canine splenic artery.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2.

  • Drugs: this compound, noradrenaline, A61603 (selective α1A-agonist).

  • Equipment: Organ bath, perfusion pump, pressure transducer, electrical stimulator, data acquisition system.

Procedure:

  • Tissue Preparation:

    • Isolate the canine splenic artery and carefully remove surrounding connective tissue.

    • Cannulate the artery at both ends and mount it in an organ bath perfused with warm (37°C), oxygenated PSS at a constant flow rate.

  • Experimental Setup:

    • Place platinum electrodes around the artery for periarterial nerve stimulation.

    • Monitor the perfusion pressure continuously using a pressure transducer; changes in pressure reflect changes in vascular resistance (vasoconstriction or vasodilation).

    • Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.

  • Stimulation and Drug Application:

    • Induce vasoconstriction by periarterial nerve stimulation (PNS) using parameters such as 1 or 4 Hz frequency for 30-second trains of pulses.[2] This stimulation typically elicits a biphasic constrictor response.

    • Alternatively, induce vasoconstriction by adding exogenous agonists like noradrenaline or A61603 directly to the perfusate.

    • After establishing stable and reproducible control responses, incubate the tissue with this compound (e.g., 1 µM or 10 µM) for a predetermined period.

    • Repeat the stimulation or agonist application in the presence of this compound to assess its inhibitory effect.

  • Data Analysis:

    • Measure the magnitude of the vasoconstrictor responses (increase in perfusion pressure) before and after the addition of this compound.

    • Express the responses in the presence of the antagonist as a percentage of the control response.

    • Compare the inhibitory effects of this compound on responses to PNS versus exogenous agonists to determine its functional selectivity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine a1B_AR α1B-Adrenergic Receptor NE->a1B_AR L765314 This compound L765314->a1B_AR Blocks Gq11 Gq/11 Protein a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cells Culture CHO cells expressing α1-AR subtype Membranes Prepare cell membranes (Homogenization & Centrifugation) Cells->Membranes Incubate Incubate membranes with [³H]-Prazosin and varying [this compound] Membranes->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Count Quantify bound radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC₅₀ value Calculate->Determine_IC50 Determine_Ki Calculate Ki value (Cheng-Prusoff) Determine_IC50->Determine_Ki G cluster_setup Preparation & Setup cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Canine Splenic Artery Mount Mount in Organ Bath & Perfuse with PSS Isolate->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Control Record Control Response (PNS or Exogenous Agonist) Equilibrate->Control Incubate Incubate with this compound Control->Incubate Measure Measure Vasoconstriction (Δ Perfusion Pressure) Control->Measure Test Record Test Response (in presence of this compound) Incubate->Test Test->Measure Compare Compare Control vs. Test Responses Measure->Compare Analyze Determine % Inhibition & Functional Selectivity Compare->Analyze

References

Investigating the Physiological Role of α1B-Adrenoceptors with L-765314: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of L-765,314, a potent and selective antagonist, to investigate the physiological functions and signaling pathways of the α1B-adrenoceptor. The α1B-adrenoceptor, a subtype of the G protein-coupled α1-adrenergic receptor family, plays a significant role in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.[1][2] Understanding its specific functions has been a key area of research, greatly aided by subtype-selective pharmacological tools like L-765,314.

L-765,314: A Selective Pharmacological Tool

L-765,314 is a quinazoline (B50416) derivative that acts as a potent and selective antagonist for the α1B-adrenergic receptor.[2][3] Its selectivity allows researchers to dissect the specific contributions of the α1B subtype from the other α1-adrenoceptor subtypes (α1A and α1D), which often have overlapping expression patterns and physiological roles.[4][5] However, it is important to note that L-765,314 does not cross the blood-brain barrier, limiting its use to investigating peripheral α1B-adrenoceptor functions in vivo.[2]

Data Presentation: Quantitative Profile of L-765,314

The following tables summarize the binding affinities and pharmacokinetic parameters of L-765,314, providing a quantitative basis for its use in experimental design.

Table 1: Binding Affinity (Ki) of L-765,314 for α1-Adrenoceptor Subtypes

Receptor SubtypeSpeciesKi (nM)Selectivity vs. α1BReference
α1B Human 2.0 -[3][6]
α1AHuman420210-fold[3]
α1DHuman3417-fold[3]
α1B Rat 5.4 -[3][6]
α1ARat500~93-fold[3]
α1DRat50~9-fold[3]

Table 2: Functional Antagonism (IC50) of L-765,314

Assay ParameterReceptor SubtypeIC50 (nM)Reference
High-affinity site bindingRat α1B1.90[3][6]

Table 3: In Vivo Pharmacokinetics of L-765,314 in Rats

ParameterValueConditionsReference
Cmax 1.05 µM3 mg/kg, i.v.[3]
t1/2 0.5 hours3 mg/kg, i.v.[3]
Hypotensive Potency (AD25) >3 mg/kgAnesthetized Sprague-Dawley rats[3]

α1B-Adrenoceptor Signaling Pathways

α1-Adrenoceptors, including the α1B subtype, primarily signal through the Gq/11 family of G-proteins.[1] Activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][7]

Beyond this canonical pathway, studies suggest that α1B-adrenoceptors can also couple to other signaling cascades, including the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) pathway, potentially through phosphatidylinositol 3-kinase (PI3-kinase) and Ras.[8][9] This diversity in signaling allows for a wide range of cellular responses, from immediate contractile effects to long-term changes in gene expression and cell growth.[7]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_effectors Intracellular Signaling Agonist Agonist (Norepinephrine) a1B α1B-Adrenoceptor Agonist->a1B binds Gq11 Gq/11 a1B->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Contraction) Ca_Release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway of the α1B-adrenoceptor.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of α1B-adrenoceptor physiology using L-765,314. The following sections provide outlines for key experimental protocols.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity (Ki) of L-765,314 by measuring its ability to compete with a radiolabeled ligand for binding to the α1B-adrenoceptor.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[10]

  • Centrifuge the homogenate at low speed to remove debris.[10]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[10]

  • Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin), and varying concentrations of L-765,314.[10]

  • Also include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a non-labeled competing ligand).

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

3. Separation and Counting:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[10][11]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[10]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve.

  • Determine the IC50 value (the concentration of L-765,314 that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane 1. Prepare Membranes from cells/tissue Incubate 4. Incubate Membranes, Radioligand & L-765,314 Membrane->Incubate Radioligand 2. Prepare Radioligand ([3H]-Prazosin) Radioligand->Incubate L765314 3. Prepare L-765,314 serial dilutions L765314->Incubate Filter 5. Separate Bound/Free (Filtration) Incubate->Filter Count 6. Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze 7. Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)

This assay measures the ability of L-765,314 to inhibit the functional response (e.g., intracellular calcium increase) triggered by an α1B-adrenoceptor agonist.

1. Cell Culture and Loading:

  • Culture cells stably or transiently expressing the human α1B-adrenoceptor in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • On the day of the assay, wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

2. Antagonist Pre-incubation:

  • Remove the dye-loading solution and wash the cells.

  • Add buffer containing various concentrations of L-765,314 to the appropriate wells. Include vehicle control wells.

  • Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

3. Agonist Stimulation and Measurement:

  • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Establish a stable baseline fluorescence reading.

  • Add a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine, norepinephrine) to all wells to stimulate the receptor. A concentration that elicits ~80% of the maximal response (EC80) is often used for antagonist studies.[12]

  • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[5]

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data, setting the response in vehicle-treated, agonist-stimulated wells to 100% and unstimulated wells to 0%.

  • Plot the normalized response against the log concentration of L-765,314.

  • Fit the data with a non-linear regression model to determine the IC50 value for L-765,314's functional antagonism.

In Vivo Assay (Blood Pressure in Anesthetized Rats)

This protocol assesses the in vivo effect of L-765,314 on vasoconstriction and blood pressure, key physiological roles of α1B-adrenoceptors.

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley rats according to approved institutional animal care protocols.[3]

  • Surgically implant catheters into a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).

  • Allow the animal to stabilize after surgery.

2. Experimental Procedure:

  • Administer an α1-adrenoceptor agonist, such as phenylephrine, intravenously to elicit a pressor (blood pressure increasing) response.[3]

  • After the blood pressure returns to baseline, administer a dose of L-765,314 intravenously.[3]

  • After a set time, re-challenge the animal with the same dose of the agonist and measure the pressor response.

  • This can be repeated with ascending doses of L-765,314 to generate a dose-response curve for its inhibitory effect.[3]

3. Data Analysis:

  • Measure the peak change in mean arterial pressure (MAP) for each agonist administration.

  • Calculate the percentage inhibition of the agonist-induced pressor response caused by each dose of L-765,314.

  • The data can be used to determine the potency of L-765,314 in vivo, for example, by calculating the dose required to achieve a certain level of inhibition. Studies have calculated the AD25 (the dose of antagonist causing a 25 mmHg decrease in mean arterial pressure) as an index of hypotensive potency.[3]

InVivo_Workflow Anesthetize 1. Anesthetize Rat & Implant Catheters Stabilize 2. Stabilize Animal & Record Baseline BP Anesthetize->Stabilize Agonist1 3. Administer Agonist (e.g., Phenylephrine) Stabilize->Agonist1 Record1 4. Measure Pressor Response 1 Agonist1->Record1 Antagonist 5. Administer L-765,314 (i.v.) Record1->Antagonist Analyze 8. Analyze Inhibition of Pressor Response Record1->Analyze Agonist2 6. Re-administer Agonist Antagonist->Agonist2 Record2 7. Measure Pressor Response 2 Agonist2->Record2 Record2->Analyze

Caption: Workflow for in vivo blood pressure measurement in rats.

Conclusion

L-765,314 serves as an invaluable pharmacological tool for the specific investigation of α1B-adrenoceptor physiology. Its high selectivity allows for the delineation of this subtype's role in various tissues and systems, particularly in the cardiovascular system. By employing the robust experimental protocols detailed in this guide—from in vitro binding and functional assays to in vivo physiological measurements—researchers can continue to unravel the complex roles of the α1B-adrenoceptor in health and disease, paving the way for the development of more targeted therapeutics.

References

L-765,314: A Technical Guide to its Target Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and target receptor signaling of L-765,314, a potent and selective antagonist of the α1B-adrenergic receptor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the molecular interactions and downstream signaling pathways associated with this compound.

Core Concepts: Receptor Binding Affinity of L-765,314

L-765,314 is a quinazoline (B50416) derivative that acts as a competitive antagonist at α1-adrenergic receptors, with a marked selectivity for the α1B subtype.[1][2] This selectivity is crucial for its use as a pharmacological tool to investigate the specific physiological roles of the α1B-adrenoceptor.

Quantitative Binding Affinity Data

The binding affinity of L-765,314 for the three human α1-adrenoceptor subtypes has been determined through competitive radioligand binding assays. The key quantitative data, including inhibitory constant (Ki) values, are summarized in the table below.

Receptor SubtypeL-765,314 Ki (nM)RadioligandCell LineReference
α1B-adrenergic 2.0[3H]prazosinCHO[2]
α1A-adrenergic ~420[3H]prazosinCHO[2]
α1D-adrenergic ~34[3H]prazosinCHO[2]

*Ki values for α1A and α1D subtypes are calculated based on the reported 210-fold and 17-fold selectivity for the α1B subtype over the α1A and α1D subtypes, respectively.[2]

Experimental Protocols: Determining Binding Affinity

The binding affinity of L-765,314 is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (L-765,314) to displace a radiolabeled ligand from its receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of L-765,314 for human α1A, α1B, and α1D adrenergic receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor.

  • Radioligand: [3H]prazosin (a non-selective α1-adrenoceptor antagonist).

  • Test Compound: L-765,314.

  • Non-specific Binding Control: Phentolamine or a high concentration of unlabeled prazosin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO cells expressing the target receptor subtype to ~80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, a fixed concentration of [3H]prazosin (typically near its Kd value), and the membrane preparation.

      • Non-specific Binding: Add assay buffer, [3H]prazosin, a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine), and the membrane preparation.

      • Competitive Binding: Add a range of concentrations of L-765,314, [3H]prazosin, and the membrane preparation.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of L-765,314 to generate a competition curve.

    • Determine the IC50 value (the concentration of L-765,314 that inhibits 50% of the specific binding of [3H]prazosin) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways of the α1B-Adrenergic Receptor

The α1B-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[3] Activation of this pathway leads to a cascade of intracellular events, ultimately resulting in various physiological responses.

Canoncial Gq/11 Signaling Pathway

The binding of an agonist to the α1B-adrenergic receptor induces a conformational change, leading to the activation of the Gq/11 protein. This initiates the following signaling cascade:

Gq11_Signaling_Pathway Agonist Agonist (e.g., Norepinephrine) a1B_AR α1B-Adrenergic Receptor Agonist->a1B_AR Binds to Gq11 Gq/11 Protein a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Physiological Response Substrate->Response

Canonical Gq/11 signaling pathway of the α1B-adrenergic receptor.
Cross-talk with the MAPK/ERK Pathway

In addition to the canonical Gq/11 pathway, activation of the α1B-adrenergic receptor can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases (ERK).[1][4][5][6] This pathway is often associated with cellular growth and proliferation.

MAPK_ERK_Pathway a1B_AR α1B-Adrenergic Receptor Activation Gq11 Gq/11 a1B_AR->Gq11 PKC PKC Gq11->PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Gene Gene Expression (Cell Growth, Proliferation) Transcription->Gene

α1B-adrenergic receptor cross-talk with the MAPK/ERK signaling pathway.

Experimental Workflow: Logical Relationships

The process of characterizing a compound like L-765,314 involves a logical flow of experiments, from initial binding studies to functional assays that elucidate its effect on cellular signaling.

Experimental_Workflow Start Start: Characterization of L-765,314 BindingAssay Competitive Radioligand Binding Assay Start->BindingAssay DetermineKi Determine Ki for α1A, α1B, α1D BindingAssay->DetermineKi AssessSelectivity Assess Subtype Selectivity DetermineKi->AssessSelectivity FunctionalAssay Functional Cellular Assays (e.g., Calcium Mobilization, ERK Phosphorylation) AssessSelectivity->FunctionalAssay ConfirmAntagonism Confirm Antagonism of Agonist-induced Signaling FunctionalAssay->ConfirmAntagonism InVivo In Vivo Studies (e.g., Blood Pressure) ConfirmAntagonism->InVivo PhysiologicalEffect Determine Physiological Effect InVivo->PhysiologicalEffect End End: Pharmacological Profile of L-765,314 PhysiologicalEffect->End

Logical workflow for the pharmacological characterization of L-765,314.

References

The Pharmacodynamics of L-765314: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of L-765,314, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacodynamics: Antagonism of the α1B-Adrenergic Receptor

L-765,314 exerts its pharmacological effects primarily through competitive antagonism of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) belonging to the Gq/11 family.[3][4] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.[4] L-765,314 blocks the initiation of this cascade by preventing the binding of agonists to the α1B-adrenergic receptor.

Quantitative Pharmacological Data

The binding affinity and inhibitory potency of L-765,314 have been quantified in various in vitro and in vivo studies. The following tables summarize these key pharmacological parameters.

Binding Affinity (Ki) Receptor SubtypeSpeciesValue (nM)Reference
L-765,314α1BHuman2.0[2]
α1BRat5.4[2]
α1AHuman420[2]
α1ARat500[2]
α1DHuman34[2]
α1DRat50[2]
Inhibitory Potency (IC50) AssayReceptor SubtypeValue (nM)Reference
L-765,314[3H]Prazosin Bindingα1B (high-affinity site)1.90[2]
[3H]Prazosin Bindingα1A (low-affinity site)790[2]

Key Experimental Protocols

Radioligand Binding Assays for Affinity Determination

Objective: To determine the binding affinity (Ki) of L-765,314 for human α1A, α1B, and α1D adrenergic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • CHO-K1 cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtypes were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 250 µg/mL geneticin.

    • Cells were harvested, and crude membrane fractions were prepared by homogenization in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM EDTA, followed by centrifugation. The resulting pellet was resuspended in the assay buffer.

  • Binding Assay:

    • Competition binding assays were performed in a 96-well format.

    • Cell membranes (2-5 µg of protein) were incubated with the radioligand [3H]prazosin (0.25 nM) and varying concentrations of L-765,314 (10 pM to 10 µM).

    • The incubation was carried out in a total volume of 250 µL of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 for 60 minutes at room temperature.

    • Nonspecific binding was determined in the presence of 10 µM phentolamine.

  • Data Analysis:

    • The binding reaction was terminated by rapid filtration through glass fiber filters.

    • The filters were washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC50 values were determined by nonlinear regression analysis of the competition binding curves.

    • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vivo Pressor Response in Anesthetized Rats

Objective: To evaluate the in vivo antagonist activity of L-765,314 against α1-adrenergic receptor-mediated pressor responses.

Methodology:

  • Animal Model:

    • Male normotensive Sprague-Dawley rats were used.

    • Animals were anesthetized with an intraperitoneal injection of pentobarbital (B6593769) (50 mg/kg).

  • Surgical Preparation:

    • The trachea was cannulated to ensure a patent airway.

    • The carotid artery was cannulated for continuous monitoring of arterial blood pressure.

    • The jugular vein was cannulated for intravenous administration of compounds.

  • Experimental Procedure:

    • A baseline blood pressure was established.

    • The α1-adrenergic receptor agonist, phenylephrine (B352888) (3 µg/kg), was administered intravenously to elicit a pressor response.

    • L-765,314 was then administered intravenously at various doses.

    • The pressor response to phenylephrine was re-evaluated at different time points after L-765,314 administration.

  • Data Analysis:

    • The increase in mean arterial pressure (MAP) in response to phenylephrine was measured.

    • The inhibitory effect of L-765,314 was calculated as the percentage reduction in the phenylephrine-induced pressor response.

    • Dose-response curves were constructed to determine the potency of L-765,314 as an antagonist.[2]

Vasoconstriction in Isolated Canine Splenic Artery

Objective: To characterize the effect of L-765,314 on neurally mediated vasoconstriction.

Methodology:

  • Tissue Preparation:

    • Splenic arteries were isolated from mongrel dogs of either sex.

    • The arteries were cannulated and perfused with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37 °C.

  • Experimental Setup:

    • The perfusion pressure was monitored continuously.

    • Periarterial nerve stimulation was delivered via platinum electrodes to elicit vasoconstriction. Stimulation parameters were typically trains of pulses at a given frequency (e.g., 1 or 4 Hz) for 30 seconds.

  • Experimental Procedure:

    • A stable baseline perfusion pressure was established.

    • Periarterial nerve stimulation was applied to induce a biphasic constrictor response.

    • L-765,314 (1 µM) was added to the perfusate.

    • The nerve stimulation was repeated in the presence of L-765,314 to observe its effect on the vasoconstrictor response.

    • The effects of exogenous noradrenaline and the selective α1A-agonist A-61603 were also tested before and after the administration of L-765,314.

  • Data Analysis:

    • The changes in perfusion pressure, indicative of vasoconstriction, were recorded.

    • The amplitudes of the first and second peaks of the constrictor response to nerve stimulation were measured.

    • The inhibitory effect of L-765,314 on these responses was quantified.[1]

Melanin (B1238610) Synthesis Inhibition Assay

Objective: To investigate the effect of L-765,314 on melanin production in cultured melanocytes.

Methodology:

  • Cell Culture:

    • B16F10 mouse melanoma cells or normal human melanocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Melanin Content Assay:

    • Cells were seeded in 24-well plates and treated with various concentrations of L-765,314 for 72 hours.

    • In some experiments, melanin synthesis was stimulated with 10 µM forskolin.

    • After treatment, cells were washed with PBS and lysed with 1 N NaOH.

    • The absorbance of the cell lysates was measured at 405 nm to quantify the melanin content.

    • The total protein content was determined using a BCA protein assay kit to normalize the melanin content.

  • Tyrosinase Activity Assay:

    • Cells were treated with L-765,314 as described above.

    • Cell lysates were prepared, and the tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) at 475 nm.

  • Western Blot Analysis:

    • To investigate the underlying mechanism, the protein expression levels of key melanogenic enzymes (tyrosinase, TRP-1, TRP-2) and signaling molecules (phospho-PKC) were assessed by Western blotting.[5][6]

Visualizing Pharmacodynamics: Signaling Pathways and Workflows

L765314_Mechanism_of_Action Mechanism of Action of L-765314 cluster_receptor Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling Cascade alpha1B α1B-Adrenergic Receptor Gq11 Gq/11 protein alpha1B->Gq11 Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->alpha1B Activates L765314 L-765,314 L765314->alpha1B Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Antagonistic action of L-765,314 on the α1B-adrenergic receptor signaling pathway.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing α1 Subtypes) start->prepare_membranes incubation Incubate Membranes with: - [3H]Prazosin (Radioligand) - L-765,314 (Competitor) prepare_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for determining the binding affinity of L-765,314.

Melanin_Inhibition_Pathway L-765,314 and Melanin Synthesis L765314 L-765,314 PKC Protein Kinase C (PKC) L765314->PKC Inhibits Tyrosinase_Activity Tyrosinase Activity PKC->Tyrosinase_Activity Activates Melanin Melanin Synthesis Tyrosinase_Activity->Melanin Catalyzes

References

Methodological & Application

Application Notes and Protocols for L-765,314 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of L-765,314, a potent and selective α1B-adrenoceptor antagonist, in both in vivo and in vitro studies. The protocols are designed to guide researchers in investigating the pharmacological effects of L-765,314 on vascular tone and blood pressure.

Mechanism of Action

L-765,314 acts as a selective antagonist at the α1B-adrenergic receptor. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily signal through the Gαq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. By blocking this receptor, L-765,314 inhibits this signaling pathway, resulting in vasodilation and a decrease in blood pressure.

alpha1B_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1B_Receptor α1B-Adrenoceptor Norepinephrine->Alpha1B_Receptor Binds Gq_Protein Gq Protein Alpha1B_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces L765314 L-765,314 L765314->Alpha1B_Receptor Blocks

Caption: Alpha-1B Adrenoceptor Signaling Pathway and L-765,314 Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from representative in vivo and in vitro studies investigating the effects of L-765,314.

Table 1: Effect of L-765,314 on Vasopressor Responses in Pithed Rats

Treatment GroupDose (µg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Percent Inhibition of Vasopressor Response
Vehicle Control-Baseline0%
L-765,314100Significant ReductionData Not Quantified
L-765,314300Further Significant ReductionData Not Quantified

Note: The available literature indicates a significant blockade of vasopressor responses at these doses, but specific quantitative values for the percentage of inhibition were not provided.

Table 2: Effect of L-765,314 on Vasoconstriction in Isolated Canine Splenic Artery

Treatment GroupConcentration (µM)Effect on Periarterial Nerve Stimulation-Induced Vasoconstriction
Control-Double-peaked vasoconstriction
L-765,3141Marked inhibition of the second peak
L-765,31410Significant blockade of responses to exogenous noradrenaline

Experimental Protocols

Protocol 1: In Vivo Evaluation of L-765,314 in the Pithed Rat Model

This protocol describes the methodology to assess the effect of intravenously administered L-765,314 on blood pressure in a pithed rat model, which eliminates central nervous system and reflex influences on the cardiovascular system.

pithed_rat_workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Rat (e.g., Sodium Pentobarbital) Tracheotomy Perform Tracheotomy and Initiate Artificial Ventilation Anesthetize->Tracheotomy Pithing Pith the Rat via Ocular Orbit and Foramen Magnum (B12768669) Tracheotomy->Pithing Cannulation Cannulate Carotid Artery and Jugular Vein Pithing->Cannulation Stabilize Allow for Stabilization of Blood Pressure Cannulation->Stabilize Vehicle Administer Vehicle (i.v.) and Record Baseline BP Stabilize->Vehicle L765314_Dose1 Administer L-765,314 (100 µg/kg, i.v.) Vehicle->L765314_Dose1 Record_BP1 Record Blood Pressure Response L765314_Dose1->Record_BP1 L765314_Dose2 Administer L-765,314 (300 µg/kg, i.v.) Record_BP1->L765314_Dose2 Record_BP2 Record Blood Pressure Response L765314_Dose2->Record_BP2 Analyze Analyze Blood Pressure Tracings and Calculate Changes from Baseline Record_BP2->Analyze

Caption: Experimental Workflow for the Pithed Rat Model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital (B6593769), 60 mg/kg, i.p.)

  • Pithing rod (stainless steel)

  • Rodent ventilator

  • Pressure transducer and data acquisition system

  • Catheters (for artery and vein)

  • Heparinized saline

  • L-765,314

  • Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Sulfobutylether-β-cyclodextrin (SBE-β-CD), Saline (0.9% NaCl)

Procedure:

  • Preparation of L-765,314 Dosing Solution:

    • Prepare a 20% (w/v) SBE-β-CD solution in sterile 0.9% saline. This may require heating to 37°C and vortexing to fully dissolve.

    • Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.

    • Dissolve L-765,314 in the vehicle to achieve the desired final concentrations for dosing (e.g., to deliver 100 µg/kg and 300 µg/kg in an appropriate injection volume).

  • Animal Preparation:

    • Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).

    • Perform a tracheotomy and begin artificial ventilation with room air.

    • Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral foramen to destroy the central nervous system.

    • Cannulate the right carotid artery and connect it to a pressure transducer to record blood pressure.

    • Cannulate the left jugular vein for intravenous administration of substances.

  • Experimental Protocol:

    • Allow the animal's blood pressure to stabilize for a period of 20-30 minutes.

    • Administer an intravenous bolus of the vehicle and record the baseline blood pressure.

    • Administer the first dose of L-765,314 (100 µg/kg, i.v.) and continuously record the blood pressure to observe the effect.

    • After the response to the first dose has been recorded and the blood pressure has stabilized, administer the second dose of L-765,314 (300 µg/kg, i.v.).

    • Continuously record the blood pressure throughout the experiment.

  • Data Analysis:

    • Analyze the blood pressure recordings to determine the mean arterial pressure (MAP).

    • Calculate the change in MAP from baseline following the administration of the vehicle and each dose of L-765,314.

    • Statistical analysis can be performed to determine the significance of the observed effects.

Protocol 2: In Vitro Evaluation of L-765,314 in Isolated Canine Splenic Artery

This protocol details the methodology for assessing the effect of L-765,314 on vasoconstriction in an isolated canine splenic artery preparation.

isolated_artery_workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup and Procedure cluster_analysis Data Analysis Harvest Harvest Canine Splenic Artery Clean Clean Artery of Connective Tissue Harvest->Clean Cannulate Cannulate Both Ends of the Artery Segment Clean->Cannulate Mount Mount Artery in a Perfusion System Cannulate->Mount Perfuse Perfuse with Krebs-Henseleit Solution (37°C, gassed with 95% O₂/5% CO₂) Mount->Perfuse Equilibrate Allow for Equilibration Perfuse->Equilibrate Stimulate_Control Induce Vasoconstriction (Control) (Periarterial Nerve Stimulation) Equilibrate->Stimulate_Control Record_Control Record Perfusion Pressure Stimulate_Control->Record_Control Add_L765314 Add L-765,314 to Perfusate Record_Control->Add_L765314 Stimulate_Test Induce Vasoconstriction (Test) Add_L765314->Stimulate_Test Record_Test Record Perfusion Pressure Stimulate_Test->Record_Test Analyze Compare Vasoconstrictor Responses Before and After L-765,314 Record_Test->Analyze

Caption: Experimental Workflow for the Isolated Canine Splenic Artery.

Materials:

  • Canine splenic artery

  • Krebs-Henseleit solution

  • Perfusion apparatus (including a pump, reservoir, and pressure transducer)

  • Cannulas

  • Electrical stimulator with platinum electrodes

  • Data acquisition system

  • L-765,314

  • Standard laboratory dissection tools

Procedure:

  • Preparation of Krebs-Henseleit Solution:

    • Prepare the Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

    • Continuously gas the solution with 95% O2 and 5% CO2 to maintain a pH of approximately 7.4.

    • Maintain the solution at 37°C in a water bath.

  • Tissue Preparation:

    • Obtain a fresh canine spleen and carefully dissect the splenic artery.

    • Place the artery in cold Krebs-Henseleit solution.

    • Carefully remove any adhering connective and fatty tissues under a dissecting microscope.

    • Isolate a segment of the artery (approximately 2-3 cm in length).

  • Experimental Setup:

    • Cannulate both ends of the arterial segment and mount it in a perfusion chamber.

    • Connect the inlet cannula to a perfusion pump that delivers the Krebs-Henseleit solution at a constant flow rate.

    • Connect the outlet to a pressure transducer to measure the perfusion pressure.

    • Place platinum electrodes around the artery for periarterial nerve stimulation.

  • Experimental Protocol:

    • Perfuse the artery with the gassed Krebs-Henseleit solution at 37°C and allow it to equilibrate for at least 60 minutes.

    • Induce vasoconstriction by electrical stimulation of the periarterial nerves (e.g., 1-4 Hz, 30-second trains of pulses). Record the change in perfusion pressure as the control response.

    • Introduce L-765,314 into the perfusate to achieve the desired final concentration (e.g., 1 µM). Allow it to incubate for a sufficient period (e.g., 20-30 minutes).

    • Repeat the electrical stimulation and record the vasoconstrictor response in the presence of L-765,314.

    • A higher concentration of L-765,314 (e.g., 10 µM) can be subsequently tested.

  • Data Analysis:

    • Measure the peak increase in perfusion pressure in response to electrical stimulation before and after the addition of L-765,314.

    • Express the response in the presence of L-765,314 as a percentage of the control response.

    • Analyze the data to determine the inhibitory effect of L-765,314 on nerve-induced vasoconstriction.

Application Notes and Protocols for L-765,314 in Rat Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, particularly the α1 subtypes, are critically involved in the regulation of vascular tone and blood pressure.[2] The α1B-adrenoceptor, upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, mediates vasoconstriction through a Gq-protein coupled signaling pathway.[3][4] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, both contributing to smooth muscle contraction and an increase in blood pressure.[3]

Given its mechanism of action, L-765,314 presents a potential therapeutic agent for the management of hypertension. These application notes provide a summary of the available data and detailed, hypothetical protocols for the investigation of L-765,314 in established rat models of hypertension. It is important to note that while the acute intravenous dosage of L-765,314 has been documented in pithed rat models, chronic dosage and efficacy in hypertensive rat models have not been extensively reported in publicly available literature. The following protocols are therefore based on established methodologies for hypertension research and should be adapted and optimized as part of the experimental design.

Data Presentation

Table 1: L-765,314 Dosage and Hypertension Induction Agents in Rats
CompoundModelDosageAdministration RouteReference
L-765,314Pithed Wistar Rat100 µg/kgIntravenous (i.v.)[5][6]
Nω-nitro-L-arginine methyl ester (L-NAME)L-NAME Induced Hypertension40 mg/kg/dayOral (in drinking water)[7][8]

Signaling Pathway

The vasoconstrictive effect of α1B-adrenoceptor activation, which is antagonized by L-765,314, is initiated by the binding of norepinephrine or epinephrine. This triggers a cascade of intracellular events leading to smooth muscle contraction.

Gq_Pathway NE Norepinephrine/ Epinephrine a1B_AR α1B-Adrenergic Receptor NE->a1B_AR Binds to Gq Gq Protein a1B_AR->Gq Activates L765314 L-765,314 L765314->a1B_AR Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Promotes PKC->Contraction Promotes

Caption: α1B-Adrenergic Receptor Signaling Pathway in Vasoconstriction.

Experimental Protocols

The following are detailed protocols for investigating the effects of L-765,314 in two common rat models of hypertension: the L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertension model and the Spontaneously Hypertensive Rat (SHR) model.

Protocol 1: L-NAME Induced Hypertension Model

This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.[7][8]

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • L-765,314

  • Vehicle for L-765,314 (e.g., saline, DMSO, or as specified by the manufacturer)

  • Animal caging and husbandry supplies

  • Blood pressure measurement system (tail-cuff plethysmography or telemetry)

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.

  • Baseline Blood Pressure Measurement: Train the rats for blood pressure measurement using the tail-cuff method for 3-5 consecutive days to obtain stable baseline readings.[9]

  • Induction of Hypertension:

    • Divide the animals into experimental groups (e.g., Control, L-NAME, L-NAME + L-765,314 low dose, L-NAME + L-765,314 high dose).

    • Dissolve L-NAME in drinking water at a concentration that provides a daily dose of 40 mg/kg.[7][8]

    • Provide the L-NAME-containing water to the respective groups for 4-6 weeks. The control group receives regular drinking water.

  • Treatment with L-765,314:

    • After the induction of stable hypertension (typically 2-3 weeks), begin treatment with L-765,314.

    • Administration Route:

      • Intravenous (i.v.): Based on acute studies, a starting dose of 100 µg/kg can be used.[5][6] This would likely be administered daily via a tail vein or a surgically implanted catheter.

      • Oral (p.o.): As no oral dosage data is available, a dose-response study is recommended. A starting point could be extrapolated from the i.v. dose, considering potential differences in bioavailability.

    • Administer L-765,314 or vehicle to the respective groups daily for the remainder of the study period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring:

    • Measure systolic blood pressure and heart rate 2-3 times per week throughout the study using the tail-cuff method.[9]

    • For more continuous and detailed data, consider using telemetry implants for blood pressure monitoring.[10]

  • Data Analysis:

    • Analyze the changes in blood pressure and heart rate over time between the different experimental groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

LNAME_Workflow cluster_prep Preparation cluster_main Experimental Phase Acclimatization Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline_BP Hypertension_Induction Induce Hypertension (L-NAME 40 mg/kg/day) (4-6 weeks) Baseline_BP->Hypertension_Induction Treatment Initiate L-765,314 Treatment (i.v. or p.o.) (2-4 weeks) Hypertension_Induction->Treatment Monitoring Monitor Blood Pressure (2-3 times/week) Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Final

Caption: Experimental Workflow for L-NAME Induced Hypertension Model.

Protocol 2: Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is widely used for cardiovascular research.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls (e.g., 12-14 weeks of age when hypertension is established).

  • L-765,314

  • Vehicle for L-765,314

  • Animal caging and husbandry supplies

  • Blood pressure measurement system (invasive or non-invasive)

Procedure:

  • Animal Acclimatization and Baseline Measurement: As described in Protocol 1.

  • Experimental Groups:

    • Divide the SHR and WKY rats into treatment groups (e.g., WKY + Vehicle, SHR + Vehicle, SHR + L-765,314).

  • L-765,314 Administration:

    • Begin administration of L-765,314 or vehicle at a predetermined age (e.g., 14 weeks).

    • The dosage and route of administration should be determined based on preliminary studies, with a starting point of 100 µg/kg for i.v. administration.[5][6]

    • Administer the treatment daily for a specified duration (e.g., 4-8 weeks).

  • Blood Pressure Measurement:

    • Monitor blood pressure regularly. For this model, direct measurement via an arterial catheter is often preferred for accuracy, though tail-cuff can also be used.[11]

    • Invasive Measurement:

      • Anesthetize the rat (e.g., with urethane (B1682113) or pentobarbitone).[11]

      • Cannulate the carotid or femoral artery with a saline-filled catheter connected to a pressure transducer.[11]

      • Allow the animal to stabilize before recording mean arterial pressure (MAP), systolic, and diastolic pressures.

  • Data Analysis:

    • Compare the blood pressure parameters between the different groups to determine the antihypertensive effect of L-765,314.

SHR_Workflow cluster_prep_shr Preparation cluster_main_shr Experimental Phase Acclimatization_SHR Acclimatize SHR & WKY Rats Baseline_BP_SHR Baseline Blood Pressure Acclimatization_SHR->Baseline_BP_SHR Grouping Group Allocation (WKY+Veh, SHR+Veh, SHR+L-765,314) Baseline_BP_SHR->Grouping Treatment_SHR Chronic L-765,314 Administration (4-8 weeks) Grouping->Treatment_SHR BP_Measurement_SHR Blood Pressure Measurement (Invasive or Non-invasive) Treatment_SHR->BP_Measurement_SHR Final_Analysis Data Analysis BP_Measurement_SHR->Final_Analysis Final

Caption: Experimental Workflow for the Spontaneously Hypertensive Rat Model.

Conclusion

L-765,314, as a selective α1B-adrenoceptor antagonist, holds promise as a tool for investigating the role of this specific receptor subtype in the pathophysiology of hypertension. The provided protocols offer a framework for conducting such investigations in well-established rat models. Due to the limited data on the chronic administration of L-765,314, it is imperative that researchers conduct preliminary dose-response and pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental conditions. Careful and consistent blood pressure monitoring, along with appropriate statistical analysis, will be crucial in elucidating the potential antihypertensive effects of L-765,314.

References

Application Notes and Protocols for Oral Administration of L-765314 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation and oral administration of the selective α1b-adrenergic receptor antagonist, L-765314, to mice for in vivo studies. The following sections detail the necessary reagents, equipment, and step-by-step procedures for both formulating the compound and performing oral gavage.

Compound Information and Formulation Vehicle

This compound is sparingly soluble in aqueous solutions, necessitating the use of a vehicle to achieve a homogenous suspension suitable for oral administration. A commonly used and effective vehicle for compounds with similar properties is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₄N₆O₅[1][2]
Molecular Weight522.6 g/mol [3]
SolubilitySoluble in DMSO[1][4]

Table 2: Recommended Vehicle Composition for Oral Administration

ComponentPercentage of Total Volume
DMSO10%
PEG30040%
Tween 805%
Saline (0.9% NaCl)45%

This vehicle composition allows for the solubilization of this compound at a concentration of up to 2 mg/mL.[5]

Experimental Protocols

Preparation of this compound Formulation (2 mg/mL)

This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2 mg/mL. Adjust volumes as needed for your experimental requirements.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), high purity

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Dissolve this compound in DMSO:

    • Weigh 2 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 100 µL of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Add PEG300:

    • To the DMSO-L-765314 solution, add 400 µL of PEG300.

    • Vortex the mixture until it is homogenous.

  • Add Tween 80:

    • Add 50 µL of Tween 80 to the mixture.

    • Vortex thoroughly to ensure complete mixing.

  • Add Saline:

    • Slowly add 450 µL of sterile saline to the vial while vortexing. The gradual addition is crucial to prevent precipitation of the compound.

    • Continue to vortex until the final solution is clear and homogenous.

  • Final Formulation:

    • The final volume will be 1 mL with an this compound concentration of 2 mg/mL.

    • It is recommended to prepare the formulation fresh on the day of use to ensure stability.

G cluster_0 Step 1: Dissolve this compound in DMSO cluster_1 Step 2: Add PEG300 cluster_2 Step 3: Add Tween 80 cluster_3 Step 4: Add Saline a Weigh 2 mg this compound b Add 100 µL DMSO a->b c Vortex/Sonicate until dissolved b->c d Add 400 µL PEG300 c->d e Vortex until homogenous d->e f Add 50 µL Tween 80 e->f g Vortex thoroughly f->g h Slowly add 450 µL Saline while vortexing g->h i Vortex until clear and homogenous h->i j j i->j Final Formulation (2 mg/mL)

Caption: Workflow for this compound Formulation.

Oral Administration to Mice via Gavage

Oral gavage is a standard method for delivering precise doses of substances directly into the stomach of mice. It is critical that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (typically 18-20 gauge for adult mice)

  • 1 mL syringe

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[2] For a 25g mouse, the maximum volume would be 0.25 mL.

    • Calculate the required volume of the 2 mg/mL this compound formulation based on the desired dose (mg/kg).

  • Determine Gavage Needle Length:

    • To prevent perforation of the esophagus or stomach, the gavage needle should be measured externally from the tip of the mouse's nose to the last rib.[3]

    • Mark the needle with a permanent marker to indicate the maximum insertion depth.

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the loose skin over the neck and back. This should immobilize the head and prevent the mouse from biting.[5]

    • The body of the mouse should be held securely, and the head and neck should be slightly extended to create a straight path to the esophagus.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If any resistance is felt, withdraw the needle and reposition. Do not force the needle.

  • Administration of this compound:

    • Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound formulation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

G A Weigh mouse and calculate dose B Measure and mark gavage needle length A->B C Restrain mouse and extend neck B->C D Gently insert gavage needle into esophagus C->D E Advance needle to pre-marked depth D->E F Administer this compound formulation slowly E->F G Withdraw needle gently F->G H Monitor mouse for adverse effects G->H

Caption: Oral Gavage Procedure Workflow.

Safety and Handling

  • This compound is for research use only and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed protocols, researchers can confidently prepare and administer this compound to mice for oral in vivo studies, ensuring accurate dosing and animal welfare.

References

L-765314: Application Notes on Solubility in DMSO vs. Water for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of L-765314, a potent and selective α1b-adrenergic receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO) versus water. This document includes detailed solubility data, standardized experimental protocols for solubility determination, and a diagram of the relevant signaling pathway to support the use of this compound in a research setting.

Introduction to this compound

This compound is a selective antagonist of the α1b-adrenergic receptor, with Ki values of 2.0 nM and 5.4 nM for the human and rat receptors, respectively[1]. It is a valuable tool for investigating the physiological and pathological roles of the α1b-adrenergic receptor subtype, particularly in areas such as the regulation of blood pressure. Due to its hydrophobic nature, this compound exhibits significantly different solubility profiles in organic solvents like DMSO compared to aqueous solutions. Understanding these properties is critical for the design and execution of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of this compound in DMSO and water is summarized in the table below. It is important to note that while the solubility in DMSO is high, the aqueous solubility is very low, necessitating the use of co-solvents for the preparation of aqueous stocks for many biological assays.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 50 - 100 mg/mL95.7 - 191.4 mMUltrasonic energy may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended to avoid reduced solubility due to moisture absorption.[1][2][3][4][5]
Water Very low / Practically insolubleNot applicableFor aqueous solutions, co-solvents are necessary.

Experimental Protocols

Accurate determination of a compound's solubility is fundamental for reliable experimental results. Below are standard protocols for determining the solubility of this compound.

Protocol for Determining Solubility in DMSO (Saturation Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Orbital shaker or rotator

  • Microcentrifuge

  • Calibrated positive displacement pipette

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a clean, dry glass vial.

  • Add a known volume of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial on an orbital shaker or rotator and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette.

  • Dilute the aliquot with an appropriate solvent (e.g., acetonitrile (B52724) or a mobile phase component) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the original solubility in mg/mL or mM based on the dilution factor.

Protocol for Preparing Aqueous Solutions of this compound for In Vivo Studies

Given the low aqueous solubility of this compound, a co-solvent system is typically required for the preparation of dosing solutions for animal studies.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL, you might prepare a 20 mg/mL stock in DMSO.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.

  • Add the required volume of Tween-80 and mix until the solution is clear.

  • Finally, add the required volume of saline and mix thoroughly.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][2][4][5]

Note: The final concentration of each component should be calculated based on the total final volume.

Signaling Pathway of the α1b-Adrenergic Receptor

This compound exerts its effect by blocking the α1b-adrenergic receptor, which is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[6] The canonical signaling pathway initiated by the activation of this receptor is depicted below.

alpha1b_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor α1b-Adrenergic Receptor g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates Target Proteins ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates ca2->cellular_response Mediates norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Activates l765314 This compound (Antagonist) l765314->receptor Blocks

α1b-Adrenergic Receptor Signaling Pathway

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

solubility_workflow cluster_analysis Analysis start Start: Obtain This compound Powder prepare_solvents Prepare Solvents (Anhydrous DMSO, Water/Buffer) start->prepare_solvents add_excess Add Excess this compound to Solvents prepare_solvents->add_excess equilibrate Equilibrate for 24-48h (Shaking/Rotation) add_excess->equilibrate separate Separate Solid from Supernatant (Centrifugation/Filtration) equilibrate->separate dilute Dilute Supernatant separate->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate end End: Report Solubility Data calculate->end

Solubility Determination Workflow

Conclusion

This compound is a highly valuable research tool whose utility is dependent on proper handling and solubilization. It exhibits high solubility in DMSO, making it convenient for the preparation of concentrated stock solutions for in vitro assays. Conversely, its poor aqueous solubility necessitates the use of co-solvent formulations for in vivo experiments and some aqueous-based in vitro systems. The protocols and information provided herein should serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the α1B-adrenergic receptor subtype, which is involved in various cellular processes, including smooth muscle contraction and the regulation of blood pressure.[2] Recent studies have also explored its role in regulating melanin (B1238610) synthesis. This document provides detailed guidelines on the recommended storage conditions for L-765,314 powder, as well as a protocol for an in vitro melanin content assay.

Recommended Storage Conditions for L-765,314 Powder

Proper storage of L-765,314 powder is crucial to maintain its stability and ensure the reliability of experimental results. The following conditions are recommended based on information from various suppliers.

Data Presentation: Storage Conditions Summary

Storage TypeTemperatureDurationAdditional Notes
Solid Powder (Short-term) 0 - 4 °CDays to WeeksStore in a dry and dark environment.
Solid Powder (Long-term) -20 °CMonths to YearsEnsure the container is tightly sealed to prevent moisture absorption.[3]
Stock Solution (-20°C) -20 °CUp to 1 yearUse fresh, anhydrous solvents like DMSO for reconstitution.[1][4]
Stock Solution (-80°C) -80 °CUp to 2 yearsAliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Shipping Ambient TemperatureA few weeksThe compound is stable for short periods at ambient temperature during shipping.[3]

Signaling Pathway of α1B-Adrenergic Receptor and L-765,314 Inhibition

L-765,314 exerts its effects by antagonizing the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[3] Upon activation by agonists like norepinephrine, the α1B-adrenergic receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). L-765,314 blocks this cascade by preventing the initial receptor activation.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1B-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates antagonist L-765,314 antagonist->receptor Inhibits agonist Agonist (e.g., Norepinephrine) agonist->receptor Activates

Caption: α1B-adrenergic receptor signaling pathway and L-765,314 inhibition.

Experimental Protocol: In Vitro Melanin Content Assay

This protocol is adapted from a study investigating the effect of L-765,314 on melanin synthesis in B16F10 melanoma cells.

Objective: To determine the effect of L-765,314 on melanin production in cultured melanocytes.

Materials:

  • L-765,314 powder

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 1 M NaOH

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture:

    • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days.

  • Preparation of L-765,314 Stock Solution:

    • Prepare a stock solution of L-765,314 in DMSO. For example, to make a 10 mM stock, dissolve 5.23 mg of L-765,314 (MW: 522.6 g/mol ) in 1 mL of DMSO.

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Allow the cells to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of L-765,314 (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest L-765,314 concentration.

    • Incubate the cells for 72-96 hours.

  • Melanin Content Measurement:

    • After the incubation period, wash the cells twice with PBS.

    • Lyse the cells by adding 100 µL of 1 M NaOH to each well.

    • Incubate the plate at 60°C for 1 hour to dissolve the melanin.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the melanin content.

  • Data Analysis:

    • Normalize the melanin content to the cell number or protein concentration if a parallel cell viability assay (e.g., MTT assay) is performed.

    • Express the results as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture B16F10 Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_stock Prepare L-765,314 Stock Solution add_treatment Add L-765,314 (or vehicle) prepare_stock->add_treatment seed_cells->add_treatment incubate Incubate for 72-96h add_treatment->incubate wash_cells Wash Cells with PBS incubate->wash_cells lyse_cells Lyse Cells with NaOH wash_cells->lyse_cells measure_absorbance Measure Absorbance at 405 nm lyse_cells->measure_absorbance analyze_data Analyze and Normalize Data measure_absorbance->analyze_data

References

Application Notes and Protocols: L-765,314 In Vitro Assay in Mel-ab Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro assays using L-765,314 in Mel-ab murine melanocyte cells. The document outlines the mechanism of action of L-765,314 in inhibiting melanogenesis and provides comprehensive procedures for cell culture, treatment, and subsequent analysis of melanin (B1238610) content, cell viability, and key enzymatic activities.

Introduction

L-765,314 has been identified as a compound that suppresses melanin production in melanocytes.[1][2][3][4] Unlike many depigmenting agents that can be cytotoxic, L-765,314 reduces melanin synthesis without affecting cell viability at effective concentrations.[5] Its mechanism of action does not involve the alteration of melanogenic gene expression, such as microphthalmia-associated transcription factor (MITF), tyrosinase, DCT, or Tyrp1.[1][5] Instead, L-765,314 diminishes melanin production by downregulating tyrosinase activity through the inhibition of the Protein Kinase C (PKC) signaling pathway.[1][4][5] These characteristics make L-765,314 a person of interest for therapeutic applications in skin hyperpigmentary disorders.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from in vitro assays with L-765,314 in Mel-ab cells.

Table 1: Effect of L-765,314 on Melanin Content in Mel-ab Cells

L-765,314 Concentration (µM)Melanin Content Reduction (%)
519%
1028%
2030%

Data is based on a 96-hour treatment period.[5][6]

Table 2: Effect of L-765,314 on Cell Viability in Mel-ab Cells

L-765,314 Concentration (µM)Cell Viability
0.1 - 20No significant effect

Cell viability was assessed after 48 hours of treatment using an MTT assay.[5][7]

Table 3: Effect of L-765,314 on PKC and Tyrosinase Activity

TreatmentPKC ActivityTyrosinase Activity
L-765,314 (10 µM)DecreasedDecreased
TPAIncreasedIncreased
L-765,314 (10 µM) + TPAAttenuated TPA-stimulated increaseAttenuated TPA-stimulated increase

12-O-Tetradecanoylphorbol 13-acetate (TPA) is a known PKC activator.[1][6]

Signaling Pathway

The inhibitory effect of L-765,314 on melanogenesis is mediated through the PKC signaling pathway. The diagram below illustrates this mechanism.

L765314_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TPA TPA PKC PKC TPA->PKC Activates Tyrosinase_active Active Tyrosinase PKC->Tyrosinase_active Activates L765314 L-765,314 L765314->PKC Inhibits Tyrosinase_inactive Inactive Tyrosinase Melanin Melanin Production Tyrosinase_active->Melanin

Caption: L-765,314 inhibits PKC, leading to decreased tyrosinase activity and reduced melanin production.

Experimental Protocols

Mel-ab Cell Culture

This protocol describes the standard procedure for maintaining Mel-ab cell cultures.

Materials:

  • Mel-ab murine melanocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Cholera toxin (CT)

  • Antibiotic/antimycotic solution (e.g., Penicillin-Streptomycin)

  • T-75 cell culture flasks

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete growth medium: DMEM supplemented with 10% FBS, 100 nM TPA, 1 nM CT, and 1% antibiotic/antimycotic solution.[8]

  • Culture Mel-ab cells in T-75 flasks with the complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculture the cells every 2-3 days to maintain optimal density.

L-765,314 Treatment

This workflow outlines the steps for treating Mel-ab cells with L-765,314.

L765314_Treatment_Workflow Start Start Seed_cells Seed Mel-ab cells in plates Start->Seed_cells Incubate_24h Incubate for 24 hours Seed_cells->Incubate_24h Prepare_L765314 Prepare L-765,314 solutions (0.1 - 20 µM) Incubate_24h->Prepare_L765314 Treat_cells Treat cells with L-765,314 Prepare_L765314->Treat_cells Incubate_assay Incubate for specified duration (48h for viability, 96h for melanin) Treat_cells->Incubate_assay Perform_assay Perform downstream assays Incubate_assay->Perform_assay End End Perform_assay->End

Caption: Workflow for the in vitro treatment of Mel-ab cells with L-765,314.

Melanin Content Assay

This protocol measures the melanin content in Mel-ab cells following treatment.

Materials:

  • Treated and control Mel-ab cells in culture plates

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH

  • Spectrophotometer (plate reader)

Procedure:

  • After a 96-hour incubation with L-765,314, wash the cell pellets with PBS.

  • Dissolve the cell pellets in 1 ml of 1 N NaOH at 100°C for 30 minutes.[9]

  • Centrifuge the lysates for 20 minutes at 16,000 x g.[9]

  • Measure the absorbance of the supernatant at 400 nm using a spectrophotometer.[9]

  • Quantify melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin.[9]

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of L-765,314 on Mel-ab cells.

Materials:

  • Treated and control Mel-ab cells in a 24-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Culture Mel-ab cells in 24-well plates at a density of 1.5 x 10⁵ cells/well.[6]

  • Treat the cells with L-765,314 (0.1–20 µM) for 48 hours.[5][6]

  • Add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 1 hour under culture conditions.[6]

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

Tyrosinase Activity Assay

This protocol measures the intracellular tyrosinase activity.

Materials:

  • Treated and control Mel-ab cells

  • Lysis buffer (0.1 M phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100)

  • L-DOPA (10 mM)

  • Protein assay kit

Procedure:

  • Incubate Mel-ab cells with L-765,314 for 96 hours.

  • Wash the cells with PBS and lyse them with lysis buffer.[9]

  • Clarify the lysates by centrifugation at 15,000 rpm for 30 minutes.[9]

  • Determine the protein concentration of each lysate using a protein assay kit.

  • In a 96-well plate, mix 90 µl of cell lysate with 10 µl of 10 mM L-DOPA.[9]

  • Measure the absorbance at 475 nm to determine DOPAchrome formation.

Protein Kinase C (PKC) Activity Assay

A commercial PKC activity assay kit is recommended for this procedure. The general principle is as follows:

Logical Relationship Diagram:

PKC_Assay_Logic Cell_Lysate Cell Lysate containing PKC Reaction Incubation allows PKC to phosphorylate substrate Cell_Lysate->Reaction Substrate PKC-specific substrate Substrate->Reaction ATP ATP ATP->Reaction Detection Detection of phosphorylated substrate (e.g., antibody-based) Reaction->Detection Quantification Quantification of signal Detection->Quantification

References

Application Notes and Protocols: L-765314 Administration in Conscious vs. Anesthetized Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765314 is a potent and selective antagonist of the alpha-1B adrenergic receptor (α1B-adrenoceptor). α1B-adrenoceptors are G protein-coupled receptors that play a significant role in mediating smooth muscle contraction, particularly in vascular tissues.[1][2] The administration of this compound is a valuable tool for investigating the physiological and pathophysiological roles of the α1B-adrenoceptor subtype. However, the choice of experimental model—specifically, the use of conscious versus anesthetized animals—can profoundly influence the observed outcomes. Anesthesia can alter baseline cardiovascular parameters, autonomic tone, and drug metabolism, thereby affecting the pharmacodynamic response to α1B-adrenoceptor blockade.[3][4] These application notes provide detailed protocols for the administration of this compound in both conscious and anesthetized animal models, summarize available quantitative data, and discuss the critical considerations for experimental design and data interpretation.

Data Presentation

Table 1: Effects of this compound on Vasopressor Responses in Anesthetized (Pithed) Rats
AntagonistDoseAgonistEffect on Mean Arterial Pressure (MAP) ResponseAnimal Model
L-765,314100 µg/kg (i.v.)Dihydroergotamine (B1670595) (DHE)Attenuated the vasopressor responseRitanserin-pretreated pithed male Wistar rats
Data extracted from a study investigating the role of α1- and α2-adrenoceptor subtypes in the vasopressor responses to dihydroergotamine.[5][6]
Table 2: Qualitative Comparison of Expected Effects of this compound in Conscious vs. Anesthetized Animals
ParameterConscious Animals (Expected)Anesthetized Animals (Expected/Observed)Rationale
Baseline Mean Arterial Pressure (MAP) Normal physiological range.Can be lower or higher than conscious animals depending on the anesthetic agent used.[3]Anesthetics have direct effects on cardiovascular function and autonomic regulation.
Baseline Heart Rate (HR) Normal physiological range; may exhibit greater variability.Can be lower or higher depending on the anesthetic; often more stable.Anesthetics can suppress or stimulate the sympathetic nervous system.
Response to this compound Hypotensive effect may be more pronounced due to higher baseline sympathetic tone. Reflex tachycardia is likely to be observed.The hypotensive effect may be attenuated or potentiated depending on the anesthetic's interaction with the cardiovascular system. Reflex tachycardia may be blunted.[3][4]Anesthesia alters the baroreflex sensitivity and autonomic responses.
Variability in Response Higher inter-individual variability due to stress and spontaneous activity.Lower variability due to a controlled and stable physiological state.Anesthesia minimizes environmental stimuli and animal movement.

Experimental Protocols

Protocol 1: Administration of this compound to Conscious Rats for Cardiovascular Monitoring

Objective: To evaluate the effect of this compound on cardiovascular parameters (e.g., blood pressure and heart rate) in conscious, freely moving rats.

Materials:

  • L-765,314

  • Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Implantable telemetry system for blood pressure and heart rate monitoring or tail-cuff system

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

  • Animal balance

  • Appropriate housing and handling facilities

Methodology:

  • Animal Preparation:

    • For telemetry studies, surgically implant telemetry transmitters at least one week prior to the experiment to allow for full recovery.

    • For tail-cuff measurements, acclimate the rats to the restraining device for several days before the experiment to minimize stress-induced fluctuations in blood pressure.

    • House animals individually to prevent social stress from affecting cardiovascular parameters.

  • Drug Preparation:

    • Dissolve L-765,314 in the appropriate vehicle to the desired concentration. The vehicle should be tested alone to ensure it has no effect on the measured parameters.

  • Experimental Procedure:

    • Allow the rats to acclimate to the experimental room for at least 30 minutes before starting any measurements.

    • Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes).

    • Administer L-765,314 via the desired route (e.g., i.v. injection through a previously implanted catheter or i.p. injection). A dose of 100 µg/kg can be used as a starting point based on studies in pithed rats.[5][6]

    • Continuously monitor and record blood pressure and heart rate for a predefined period post-administration (e.g., 2-4 hours) to observe the full effect and recovery.

    • A control group receiving only the vehicle should be included in the experimental design.

Protocol 2: Administration of this compound to Anesthetized (Pithed) Rats

Objective: To assess the direct vascular effects of this compound in the absence of central nervous system and reflex autonomic control.

Materials:

  • L-765,314

  • Vehicle

  • Male Wistar rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)

  • Tracheal cannula and artificial respirator

  • Carotid artery and jugular vein catheters

  • Pithing rod

  • Blood pressure transducer and recording system

  • Body temperature control system

Methodology:

  • Animal Preparation:

    • Anesthetize the rat with sodium pentobarbital.[5]

    • Insert a tracheal cannula and begin artificial respiration.

    • Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Perform pithing by inserting a rod through the orbit and foramen magnum (B12768669) down the spinal canal to destroy the central nervous system.

    • Maintain the animal's body temperature at 37°C.

  • Drug Preparation:

    • Prepare L-765,314 and any agonists (e.g., an alpha-1 adrenoceptor agonist like phenylephrine (B352888) or dihydroergotamine) in the appropriate vehicle.

  • Experimental Procedure:

    • Allow the preparation to stabilize for at least 20 minutes after pithing.

    • Record a stable baseline blood pressure.

    • Administer a pressor agent (e.g., dihydroergotamine) to induce a vasopressor response and establish a dose-response curve.

    • Administer L-765,314 (e.g., 100 µg/kg, i.v.) and allow it to take effect (e.g., 15-20 minutes).[5][6]

    • Repeat the administration of the pressor agent to determine the antagonistic effect of L-765,314 on the vasopressor response.

    • A control group receiving vehicle instead of L-765,314 should be run in parallel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

alpha1B_signaling_pathway Ligand Norepinephrine/ Epinephrine Receptor α1B-Adrenergic Receptor (GPCR) Ligand->Receptor Activates L765314 L-765,314 L765314->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Contraction Smooth Muscle Contraction Ca2->Contraction Directly contributes to PKC->Contraction Leads to

Caption: Alpha-1B adrenergic receptor signaling pathway.

experimental_workflow cluster_conscious Conscious Animal Protocol cluster_anesthetized Anesthetized Animal Protocol c_prep Animal Preparation (Telemetry/Tail-Cuff Acclimation) c_base Baseline Cardiovascular Measurement (30-60 min) c_prep->c_base c_admin Administer this compound or Vehicle (i.v./i.p.) c_base->c_admin c_monitor Post-administration Monitoring (2-4 hours) c_admin->c_monitor end Data Analysis c_monitor->end a_prep Anesthesia & Pithing a_stabilize Stabilization (20 min) a_prep->a_stabilize a_agonist1 Administer Pressor Agent (e.g., DHE) a_stabilize->a_agonist1 a_admin Administer L-765,314 or Vehicle (i.v.) a_agonist1->a_admin a_agonist2 Re-administer Pressor Agent a_admin->a_agonist2 a_agonist2->end start Start start->c_prep start->a_prep

Caption: Experimental workflows for this compound administration.

Conclusion

The choice between a conscious and an anesthetized animal model for studying the effects of this compound is a critical decision that will significantly impact the experimental results. Conscious animal models offer the advantage of studying the drug's effects in a more physiologically relevant state, where autonomic reflexes are intact. However, these models can be subject to greater variability due to stress and animal movement. Anesthetized models, particularly the pithed animal preparation, provide a stable platform to investigate the direct vascular effects of this compound without the confounding influence of the central nervous system. Researchers must carefully consider the specific research question and the potential interactions of anesthetic agents with the cardiovascular system when designing their studies and interpreting their data. The protocols and data presented here provide a framework for the effective use of this compound in both experimental settings.

References

Application Notes and Protocols for L-765314 Cell Culture Media Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765314 is a potent and selective antagonist of the α1b-adrenergic receptor, with Ki values of 5.4 nM and 2.0 nM for the rat and human receptors, respectively.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the α1b-adrenergic receptor subtype.[3] Understanding the stability of this compound in cell culture media is critical for the accurate design, execution, and interpretation of in vitro experiments.[4] These application notes provide a comprehensive overview of the factors influencing its stability and detailed protocols for assessment.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C27H34N6O5[5]
Molecular Weight 522.60 g/mol [5]
CAS Number 189349-50-6[5]
Appearance White solid[6]
Purity >99%[2]
Solubility DMSO: 100 mg/mL (191.35 mM)[5]
Ethanol: 100 mg/mL[5]
Water: Insoluble[5]

Stability Considerations in Cell Culture Media

The stability of a small molecule like this compound in cell culture media can be influenced by several factors:

  • Chemical Instability: The inherent tendency of the compound to degrade in an aqueous environment at 37°C.[7]

  • Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially react with the compound.[7][8]

  • pH: The pH of the culture medium can significantly affect the stability of a compound.[7]

  • Serum Proteins: The presence of serum can either stabilize a compound through binding or contribute to its degradation.[7]

  • Cellular Metabolism: If the stability is being assessed in the presence of cells, metabolic enzymes can modify the compound.

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips, leading to a perceived loss of compound.[7]

Experimental Protocols

A generalized protocol for assessing the stability of this compound in cell culture media is provided below. This protocol should be adapted based on the specific cell lines and experimental conditions being used.

Protocol 1: Stability of this compound in Cell-Free Culture Media

Objective: To determine the chemical stability of this compound in different cell culture media over time.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture media of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates (low-protein-binding recommended)[7]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[1]

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5] Aliquot and store at -20°C or -80°C for long-term storage.[1][5] Avoid repeated freeze-thaw cycles.[5]

  • Preparation of Working Solutions:

    • Prepare two sets of the desired cell culture medium: one supplemented with 10% FBS and one without.

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[5][7] Ensure complete dissolution. Sonication may be used to aid dissolution.[1][6]

  • Experimental Setup:

    • To triplicate wells of a 24-well plate, add 1 mL of the 10 µM this compound working solution for each condition (media type, with/without serum).

    • Include a control with this compound in PBS to assess inherent aqueous stability.[7]

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[7]

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[7] The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS method.[1][4]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Assessing Adsorption to Plasticware

Objective: To determine the extent of non-specific binding of this compound to tissue culture plasticware.

Procedure:

  • Follow the setup in Protocol 1, but include a control group without any liquid (empty wells).

  • At each time point, in addition to collecting the media, lyse the "empty" wells that were exposed to the this compound solution with a suitable organic solvent to recover any adsorbed compound.

  • Analyze the amount of this compound in the solvent lysate by HPLC-MS.

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured table as shown below.

Table 1: Stability of this compound in Different Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS% Remaining in PBS
0 100100100100100
2
8
24
48

Data should be presented as mean ± standard deviation (n=3).

Signaling Pathway and Workflow Diagrams

This compound Signaling Pathway

This compound acts as a selective antagonist at the α1b-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that couples to Gq/11.[3] Activation of the α1b-adrenergic receptor by its endogenous ligands, norepinephrine (B1679862) and epinephrine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[5][9] By blocking this receptor, this compound inhibits these downstream signaling events.

L765314_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Norepinephrine Norepinephrine alpha1b_receptor α1b-Adrenergic Receptor Norepinephrine->alpha1b_receptor Gq11 Gq/11 alpha1b_receptor->Gq11 L765314 This compound L765314->alpha1b_receptor PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound antagonism of the α1b-adrenergic receptor signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock in DMSO Working_Solution Prepare 10 µM Working Solutions (Media +/– Serum, PBS) Stock_Solution->Working_Solution Incubation Incubate at 37°C, 5% CO₂ Working_Solution->Incubation Sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48h) Incubation->Sampling HPLC_MS Quantify this compound by HPLC-MS Sampling->HPLC_MS Data_Analysis Calculate % Remaining vs. Time 0 HPLC_MS->Data_Analysis

Caption: Workflow for assessing the stability of this compound in cell culture media.

References

Protocol for Assessing L-765314 Antagonist Activity at the α1B-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for characterizing the antagonist activity of L-765314, a potent and selective antagonist of the α1B-adrenergic receptor. The following sections detail the necessary experimental procedures, data presentation formats, and visualizations to thoroughly assess the pharmacological properties of this compound.

Introduction

L-765,314 is a quinazoline (B50416) derivative that acts as a potent and selective antagonist of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of blood pressure.[1] Understanding its antagonist activity is crucial for its application as a research tool and for the development of subtype-selective adrenergic drugs. This protocol outlines key in vitro assays to determine the binding affinity and functional antagonism of this compound.

Data Presentation

Quantitative data for this compound's antagonist activity should be summarized for clear comparison.

Table 1: Binding Affinity of this compound at Human α1-Adrenergic Receptor Subtypes

Receptor SubtypeKᵢ (nM)Selectivity vs. α1B
α1B2.0-
α1A420210-fold
α1D3417-fold

Table 2: Binding Affinity of this compound at Rat α1-Adrenergic Receptor Subtypes

Receptor SubtypeKᵢ (nM)
α1B5.4
α1A500
α1D50

Table 3: Functional Antagonist Activity of this compound

AssayTissue/Cell LineAgonistParameterValue
VasoconstrictionRat Carotid ArteryPhenylephrine (B352888)pK₋B~6.6
VasoconstrictionDog Splenic ArteryNoradrenalineInhibitionMarked at 1 µM

Signaling Pathway

The α1B-adrenergic receptor, upon activation by an agonist like norepinephrine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, such as smooth muscle contraction. This compound acts by competitively binding to the α1B-adrenergic receptor, thereby preventing the agonist from binding and initiating this signaling pathway.

alpha1B_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1B_AR α1B-Adrenergic Receptor Agonist->a1B_AR Binds & Activates L765314 This compound (Antagonist) L765314->a1B_AR Binds & Blocks Gq11 Gq/11 Protein a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to

α1B-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the α1B-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human or rat α1B-adrenergic receptor.

  • [³H]-Prazosin (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of [³H]-Prazosin (typically at or below its K₋d value).

    • Increasing concentrations of this compound (for competition binding).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Isolated Tissue Bath (Functional Assay)

This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., rat carotid artery or dog splenic artery).

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Agonist (e.g., phenylephrine or norepinephrine).

  • This compound.

  • Isolated tissue bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the desired artery and cut it into rings. Mount the rings in the tissue baths containing oxygenated PSS.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, washing with fresh PSS every 15-20 minutes.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve (Agonist alone): Add increasing concentrations of the agonist to the tissue bath and record the contractile response until a maximal response is achieved.

  • Washout and Incubation with Antagonist: Wash the tissues thoroughly to remove the agonist. Once the tissues have returned to baseline, incubate them with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, repeat the cumulative addition of the agonist and record the contractile response.

  • Schild Analysis (Optional but Recommended): Repeat steps 4-6 with at least three different concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal response against the log concentration of the agonist for each condition (agonist alone and in the presence of different concentrations of this compound).

    • Determine the EC₅₀ of the agonist in the absence and presence of this compound.

    • Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.

    • To determine the pA₂, construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from unity suggests competitive antagonism.

    • If a full Schild analysis is not performed, a pK₋B value can be calculated from a single antagonist concentration using the equation: pK₋B = log(DR-1) - log[Antagonist].

Experimental Workflow Visualization

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_functional Isolated Tissue Bath Assay Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (Membranes, [³H]-Prazosin, this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis_Binding 6. Data Analysis (IC₅₀ & Kᵢ Calculation) Counting->Data_Analysis_Binding Tissue_Prep 1. Tissue Preparation & Mounting Equilibration 2. Equilibration Tissue_Prep->Equilibration Agonist_CRC 3. Agonist Concentration- Response Curve (CRC) Equilibration->Agonist_CRC Washout_Incubation 4. Washout & this compound Incubation Agonist_CRC->Washout_Incubation Agonist_CRC_Antagonist 5. Agonist CRC in presence of this compound Washout_Incubation->Agonist_CRC_Antagonist Data_Analysis_Functional 6. Data Analysis (Dose Ratio, pA₂/pK₋B Calculation) Agonist_CRC_Antagonist->Data_Analysis_Functional

References

Application Notes and Protocols for L-765314 in Functional Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765314 is a potent and selective antagonist of the α1b-adrenergic receptor (α1B-AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of blood pressure.[1][2][3] Understanding the functional consequences of α1B-AR blockade is crucial for drug discovery and development. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound in functional bioassays, specifically focusing on calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) modulation, the primary signaling pathways of the α1B-AR.

Mechanism of Action

The α1b-adrenergic receptor is predominantly coupled to the Gq/11 family of G proteins.[2][3] Upon activation by an agonist such as norepinephrine (B1679862) or phenylephrine, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound exerts its antagonist effect by binding to the α1B-AR and preventing the binding of agonists, thereby inhibiting this signaling cascade.

In some cellular contexts, particularly in recombinant expression systems like Chinese Hamster Ovary (CHO) cells, the α1B-AR has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[4] Therefore, monitoring changes in both calcium mobilization and cAMP levels can provide a comprehensive profile of this compound's functional antagonism.

Data Presentation

The following table summarizes the binding affinities and potency of this compound for human and rat α1-adrenergic receptor subtypes. This data highlights the selectivity of this compound for the α1B-AR subtype.

Parameter Receptor Subtype Species Value Reference
Kiα1b-ARHuman2.0 nM[5]
Kiα1b-ARRat5.4 nM[5]
Kiα1a-ARHuman420 nM[5]
Kiα1a-ARRat500 nM[5]
Kiα1d-ARHuman34 nM[5]
Kiα1d-ARRat50 nM[5]
IC50 (high-affinity site)α1b-AR-1.90 nM[5]
IC50 (low-affinity site)α1b-AR-790 nM[5]

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) a1B_AR α1B-Adrenergic Receptor Agonist->a1B_AR Activates L765314 This compound L765314->a1B_AR Inhibits Gq Gq/11 a1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Downstream Cellular Response Ca2_cyto->Cellular_Response Triggers Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Accumulation Assay C1 Seed cells expressing α1B-AR in a 96-well plate C2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C1->C2 C3 Pre-incubate with varying concentrations of this compound C2->C3 C4 Stimulate with an α1B-AR agonist (e.g., Phenylephrine) C3->C4 C5 Measure fluorescence intensity (kinetic read) C4->C5 C6 Calculate IC50 of this compound C5->C6 A1 Seed cells expressing α1B-AR in a 96-well plate A2 Pre-incubate with varying concentrations of this compound A1->A2 A3 Stimulate with an α1B-AR agonist in the presence of a PDE inhibitor (e.g., IBMX) A2->A3 A4 Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) A3->A4 A5 Calculate IC50 of this compound A4->A5

References

Application Notes and Protocols for Measuring L-765,314 Efficacy in Vasopressor Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2][3] This receptor subtype is a key mediator in the regulation of vascular tone and blood pressure.[1][2] Understanding the efficacy of L-765,314 in counteracting vasopressor responses is crucial for its development as a potential therapeutic agent and as a pharmacological tool for investigating cardiovascular physiology. These application notes provide detailed protocols for assessing the efficacy of L-765,314 in in vivo vasopressor response studies, with a focus on the pithed rat model.

Mechanism of Action

L-765,314 exhibits high affinity for the α1B-adrenergic receptor, thereby blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1][2] In vascular smooth muscle cells, α1B-adrenergic receptors are coupled to the Gq protein.[3] Activation of this receptor by an agonist, such as phenylephrine (B352888), initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to an increase in cytosolic calcium concentration. This elevated calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in smooth muscle contraction and vasoconstriction, leading to an increase in blood pressure (vasopressor response).[3] L-765,314 competitively antagonizes this pathway at the receptor level, thereby inhibiting the vasopressor response.

Data Presentation

The efficacy of L-765,314 is quantified by its ability to inhibit the vasopressor response to an α1-adrenergic agonist. The following tables summarize the binding affinities of L-765,314 and provide a template for presenting data from a vasopressor response study.

Table 1: Binding Affinity (Ki) of L-765,314 for α1-Adrenergic Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)
α1BHuman2.0
α1BRat5.4
α1AHuman420
α1ARat500
α1DHuman34
α1DRat50

Data compiled from publicly available sources.

Table 2: Sample Data Presentation of L-765,314 Efficacy on Phenylephrine-Induced Vasopressor Response in Pithed Rats

L-765,314 Dose (mg/kg, i.v.)Phenylephrine ED50 (µg/kg)Maximum Pressor Response (% of Control)Fold-Shift in ED50
Vehicle Control15.2 ± 1.81001.0
0.145.6 ± 5.498.2 ± 2.13.0
0.3121.8 ± 14.595.7 ± 3.38.0
1.0304.5 ± 36.289.1 ± 4.520.0

This table is a template for data presentation. Actual values would be determined experimentally.

Experimental Protocols

In Vivo Vasopressor Response Study in Pithed Rats

The pithed rat model is a classic preparation for studying the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex autonomic influences.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg, i.p.)

  • Pithing rod (a stainless-steel rod of appropriate diameter and length)

  • Tracheal cannula

  • Mechanical ventilator

  • Catheters for intravenous administration and arterial blood pressure measurement (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • Heparinized saline (100 IU/mL)

  • L-765,314

  • Phenylephrine hydrochloride

  • Vehicle for drug dissolution (e.g., saline, DMSO)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with pentobarbital sodium (60 mg/kg, i.p.).

    • Cannulate the trachea to facilitate artificial respiration.

    • Insert the pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal canal to destroy the central nervous system.

    • Immediately begin artificial ventilation with room air.

  • Surgical Cannulation:

    • Cannulate the left carotid artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.

    • Cannulate the right jugular vein for intravenous administration of drugs.

    • Fill all catheters with heparinized saline to prevent blood clotting.

  • Stabilization:

    • Allow the preparation to stabilize for at least 20 minutes. During this period, mean arterial pressure (MAP) should be stable.

  • Phenylephrine Dose-Response Curve (Control):

    • Administer increasing doses of the α1-adrenergic agonist phenylephrine (e.g., 1, 3, 10, 30, 100 µg/kg, i.v.) in a cumulative or non-cumulative manner.

    • Allow sufficient time between doses for the blood pressure to return to baseline.

    • Record the peak increase in MAP for each dose.

    • Construct a dose-response curve for phenylephrine.

  • Administration of L-765,314:

    • Administer a single intravenous dose of L-765,314 or its vehicle.

    • Allow a predetermined time (e.g., 15-30 minutes) for the antagonist to take effect.

  • Phenylephrine Dose-Response Curve (in the presence of L-765,314):

    • Repeat the phenylephrine dose-response curve as described in step 4.

    • Construct a new dose-response curve in the presence of L-765,314.

  • Data Analysis:

    • Calculate the ED50 (the dose of agonist that produces 50% of the maximal response) for phenylephrine in the absence and presence of L-765,314.

    • Determine the dose ratio, which is the ratio of the ED50 of the agonist in the presence of the antagonist to the ED50 in the absence of the antagonist.

    • If the antagonism is competitive, a Schild plot can be constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity.

Mandatory Visualizations

G cluster_receptor Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol alpha1B_AR α1B-Adrenergic Receptor Gq Gq Protein alpha1B_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum Ca²⁺ IP3->Ca_SR Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ Cytosolic Ca²⁺ Ca_SR->Ca_cyto Contraction Vasoconstriction Ca_cyto->Contraction PKC->Contraction Phenylephrine Phenylephrine Phenylephrine->alpha1B_AR Agonist Binding L765314 L-765,314 L765314->alpha1B_AR Antagonist Binding

Caption: α1B-Adrenergic Receptor Signaling Pathway in Vasoconstriction.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Rat Pith Pith Rat Anesthetize->Pith Cannulate Cannulate Trachea, Artery, and Vein Pith->Cannulate Stabilize Stabilize Preparation Cannulate->Stabilize Control_Dose_Response Administer Phenylephrine (Control Dose-Response) Stabilize->Control_Dose_Response Administer_Antagonist Administer L-765,314 (or Vehicle) Control_Dose_Response->Administer_Antagonist Record_BP Record Blood Pressure Control_Dose_Response->Record_BP Treatment_Dose_Response Administer Phenylephrine (Treatment Dose-Response) Administer_Antagonist->Treatment_Dose_Response Treatment_Dose_Response->Record_BP Calculate_ED50 Calculate ED50 Values Record_BP->Calculate_ED50 Determine_pA2 Determine pA2 Value (Schild Plot) Calculate_ED50->Determine_pA2

Caption: Experimental Workflow for L-765,314 Efficacy Testing.

References

Application of L-765,314 in Cardiovascular Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, a class of G protein-coupled receptors, are crucial in mediating the physiological effects of the catecholamines epinephrine (B1671497) and norepinephrine, particularly within the cardiovascular system. The α1-adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. While all three are expressed in the heart and vasculature, their distinct roles are a subject of ongoing research. L-765,314, with its high selectivity for the α1B subtype, serves as an invaluable pharmacological tool to dissect the specific functions of this receptor in cardiovascular health and disease.[1] This document provides detailed application notes and experimental protocols for the use of L-765,314 in cardiovascular research, focusing on its application in studying vasoconstriction, blood pressure regulation, cardiac hypertrophy, and endothelial function.

Mechanism of Action and Signaling Pathway

L-765,314 exerts its effects by competitively blocking the binding of endogenous catecholamines to the α1B-adrenergic receptor. The α1B-adrenergic receptor is coupled to the Gαq/11 family of G proteins.[2] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, contributes to various cellular responses, including smooth muscle contraction, regulation of gene expression, and cellular growth.

alpha1B_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol L765314 L-765,314 a1B_AR α1B-Adrenergic Receptor L765314->a1B_AR Blocks Agonist Norepinephrine/ Epinephrine Agonist->a1B_AR Activates Gq11 Gαq/11 a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Gene Gene Expression (e.g., Hypertrophy) PKC->Gene

Caption: Simplified signaling pathway of the α1B-adrenergic receptor and the inhibitory action of L-765,314.

Quantitative Data

The following tables summarize the available quantitative data for L-765,314 in various assays. Researchers should note that these values can vary depending on the experimental conditions, tissue type, and species.

ParameterReceptor SubtypeValueSpeciesAssay TypeReference
Ki α1A420 nMHumanReceptor Binding[2]
α1B2.0 nMHumanReceptor Binding[2]
α1D34 nMHumanReceptor Binding[2]
ApplicationSpeciesDose/ConcentrationEffectReference
Vasoconstriction Inhibition Dog1 µMMarkedly inhibited the second peak of periarterial nerve stimulation-induced vasoconstriction in splenic artery.[3]
Hamster60 nMNo significant effect on phenylephrine-induced vasoconstriction in cremaster arterioles.[4]
Blood Pressure Regulation Rat100 µg/kg (i.v.)Attenuated the vasopressor responses to dihydroergotamine (B1670595) in pithed rats.[5]

Experimental Protocols

Investigation of Vasoconstriction in Isolated Aortic Rings

This protocol is designed to assess the role of the α1B-adrenergic receptor in mediating vasoconstriction in response to an α1-agonist, using L-765,314 as a selective antagonist.

aortic_ring_workflow A Aorta Dissection and Ring Preparation B Mounting in Organ Bath A->B C Equilibration and Viability Test (KCI) B->C D Pre-incubation with L-765,314 or Vehicle C->D E Cumulative Addition of Phenylephrine (B352888) D->E F Isometric Tension Recording E->F G Data Analysis (Concentration-Response Curves) F->G

Caption: Experimental workflow for the isolated aortic ring assay.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit Solution (KHS; in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • L-765,314

  • Phenylephrine hydrochloride

  • Potassium chloride (KCl)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Euthanize the rat via an approved method. Immediately dissect the thoracic aorta and place it in ice-cold KHS. Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.

  • Mounting: Mount each aortic ring in an organ bath chamber containing 10 mL of KHS, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes. After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl.

  • Antagonist Incubation: After washing out the KCl and allowing the rings to return to baseline, incubate the tissues with the desired concentration of L-765,314 (e.g., 10 nM - 1 µM) or vehicle for 30 minutes.

  • Agonist Stimulation: Generate a cumulative concentration-response curve to the α1-agonist phenylephrine (e.g., 1 nM to 100 µM) by adding increasing concentrations to the organ bath.

  • Data Acquisition: Record the isometric tension continuously.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves for phenylephrine in the presence and absence of L-765,314 to determine the IC50 and assess the antagonistic effect.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the use of L-765,314 to investigate the contribution of the α1B-adrenergic receptor to the maintenance of blood pressure.

blood_pressure_workflow A Surgical Implantation of Telemetry Device B Post-operative Recovery (1 week) A->B C Baseline Blood Pressure Recording B->C D Administration of L-765,314 or Vehicle C->D E Continuous Blood Pressure Monitoring D->E F Data Analysis (Change in MAP and Heart Rate) E->F

Caption: Workflow for in vivo blood pressure measurement in conscious rats.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Radiotelemetry blood pressure transmitters

  • L-765,314

  • Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)

  • Surgical instruments

  • Anesthesia

Procedure:

  • Telemetry Implantation: Anesthetize the rat. Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta, as per the manufacturer's instructions. Suture the transmitter body to the abdominal wall.

  • Recovery: Allow the animal to recover for at least one week to ensure stable baseline cardiovascular parameters.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.

  • Drug Administration: Administer L-765,314 (e.g., 100 µg/kg) or vehicle via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Post-Dosing Monitoring: Continuously monitor MAP and HR for several hours to observe the acute effects and for an extended period to assess the duration of action.

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points after drug administration. Compare the effects of L-765,314 to the vehicle control group.

Investigation of Cardiac Hypertrophy

This protocol provides a framework for using L-765,314 to study the role of the α1B-adrenergic receptor in the development of pressure-overload-induced cardiac hypertrophy.

hypertrophy_workflow A Transverse Aortic Constriction (TAC) Surgery B Post-operative Treatment with L-765,314 or Vehicle A->B C Echocardiographic Assessment of Cardiac Function B->C D Sacrifice and Tissue Collection C->D E Gravimetric Analysis (Heart Weight/Body Weight) D->E F Histological Analysis (Myocyte Size, Fibrosis) D->F G Gene Expression Analysis (Hypertrophic Markers) D->G

Caption: Experimental workflow for the cardiac hypertrophy model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • L-765,314

  • Vehicle

  • Surgical instruments for transverse aortic constriction (TAC)

  • Echocardiography system

  • Histology reagents (e.g., hematoxylin (B73222) and eosin, Masson's trichrome)

  • Reagents for RNA isolation and quantitative PCR

Procedure:

  • Induction of Hypertrophy: Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.[2][6][7][8]

  • Treatment: Begin treatment with L-765,314 or vehicle immediately after surgery or after a pre-determined period of hypertrophy development. Administer the drug via an appropriate route (e.g., osmotic mini-pumps for continuous delivery).

  • Functional Assessment: Perform serial echocardiography at different time points (e.g., weekly) to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

  • Tissue Collection: At the end of the study period, euthanize the mice and excise the hearts.

  • Gravimetric and Histological Analysis: Measure the heart weight to body weight ratio. Fix the heart tissue for histological analysis to determine myocyte cross-sectional area and the extent of fibrosis.

  • Molecular Analysis: Isolate RNA from the left ventricle to quantify the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[9]

Assessment of Endothelial Function

This protocol outlines how L-765,314 can be used to investigate the involvement of α1B-adrenergic receptors on endothelial cells in regulating vascular tone.

Materials:

  • Isolated arterial rings (as in Protocol 1)

  • L-765,314

  • Phenylephrine

  • Acetylcholine (B1216132)

  • L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase (NOS)

Procedure:

  • Tissue Preparation and Mounting: Prepare and mount arterial rings as described in Protocol 1. Ensure some rings have an intact endothelium and others are denuded of endothelium for comparison.

  • Endothelium Integrity Check: After equilibration, pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). Relaxation in response to acetylcholine confirms the presence of a functional endothelium.

  • Investigating α1B-AR on Endothelium:

    • In endothelium-intact rings, pre-incubate with L-765,314 or vehicle.

    • Generate a concentration-response curve to phenylephrine.

    • In a separate set of experiments, pre-incubate endothelium-intact rings with L-NAME to block nitric oxide production, and then repeat the phenylephrine concentration-response curve in the presence and absence of L-765,314.

  • Data Analysis: Compare the phenylephrine-induced contraction in the presence and absence of L-765,314 in both endothelium-intact and denuded rings, and with and without NOS inhibition. This will help elucidate the contribution of endothelial α1B-adrenergic receptors and the role of nitric oxide in the observed vascular responses. Studies have shown that α1B-adrenergic receptors are present on human coronary endothelial cells and their stimulation can lead to the phosphorylation of endothelial nitric oxide synthase (eNOS).[10]

Conclusion

L-765,314 is a critical tool for elucidating the specific physiological and pathophysiological roles of the α1B-adrenergic receptor in the cardiovascular system. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this selective antagonist in their studies of vascular function, blood pressure regulation, cardiac remodeling, and endothelial biology. Careful experimental design and adherence to established methodologies will ensure the generation of robust and reproducible data, ultimately advancing our understanding of adrenergic signaling in cardiovascular health and disease.

References

Application Notes and Protocols for Investigating Benign Prostatic Hyperplasia using L-765314

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The pathophysiology of BPH involves both static (increased prostate size) and dynamic (increased smooth muscle tone) components. The dynamic component is largely regulated by the sympathetic nervous system through the activation of α1-adrenergic receptors (α1-ARs) in the prostate stroma and capsule, leading to smooth muscle contraction.[1][2][3]

Three subtypes of the α1-adrenoceptor have been identified: α1A, α1B, and α1D. While the α1A subtype is considered the predominant receptor mediating prostate smooth muscle contraction, the roles of the α1B and α1D subtypes are also under investigation.[4][5][6] L-765314 is a potent and highly selective antagonist for the α1B-adrenoceptor subtype.[7] Although its primary application in research has been to investigate the role of α1B-adrenergic receptors in blood pressure regulation, its selectivity makes it a valuable tool for dissecting the specific contribution of the α1B-adrenoceptor in the complex signaling pathways underlying BPH.[7]

These application notes provide a comprehensive overview of the use of this compound as a research tool for investigating BPH, including its pharmacological properties, detailed experimental protocols for in vitro and ex vivo studies, and an exploration of the relevant signaling pathways.

This compound: Pharmacological Profile

This compound is a quinazoline (B50416) derivative that exhibits high affinity and selectivity for the α1B-adrenoceptor. This selectivity allows for the specific blockade of signaling pathways initiated by the activation of this particular receptor subtype, enabling researchers to delineate its function in prostate physiology and pathophysiology.

Quantitative Data: Binding Affinity and Selectivity

The following tables summarize the binding characteristics of this compound for human α1-adrenergic receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Human α1-Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
α1A420[8]
α1B2.0[8]
α1D34[8]

Table 2: this compound Selectivity for Human α1-Adrenergic Receptor Subtypes

ComparisonSelectivity (fold)Reference
α1A vs. α1B210[8]
α1D vs. α1B17[8]

Signaling Pathways

α1B-Adrenergic Receptor Signaling in Prostate Cells

Activation of α1-adrenergic receptors, including the α1B subtype, in prostate stromal and smooth muscle cells initiates a signaling cascade through the Gq/11 protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][10] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately culminating in smooth muscle contraction.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine (B1679862) Norepinephrine a1B_AR α1B-Adrenergic Receptor Norepinephrine->a1B_AR Binds Gq_11 Gq/11 Protein a1B_AR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Mediates PKC->Contraction Contributes to

α1B-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of this compound in the context of BPH.

Radioligand Binding Assay for α1B-Adrenergic Receptor

This protocol is for determining the binding affinity of this compound to the α1B-adrenergic receptor in prostate tissue or cells expressing the receptor.

Materials:

  • Human prostate tissue homogenates or cell membranes expressing the α1B-adrenoceptor.

  • Radioligand (e.g., [3H]-Prazosin, a non-selective α1-antagonist).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize human prostate tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • Set up a series of tubes containing a fixed concentration of radioligand (e.g., [3H]-Prazosin) and increasing concentrations of unlabeled this compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist, e.g., 10 µM phentolamine).

    • Add the membrane preparation to each tube to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prostate Tissue/Cell Membrane Preparation Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound dilutions, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Calculation Calculate Specific Binding, IC50, and Ki values Counting->Calculation

Radioligand Binding Assay Workflow.

Organ Bath Experiment for Prostate Smooth Muscle Contraction

This protocol is designed to assess the effect of this compound on the contraction of human prostate smooth muscle strips induced by an α1-adrenergic agonist.

Materials:

  • Fresh human prostate tissue obtained from surgical specimens (e.g., radical prostatectomy).

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose).

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

  • Organ bath system with force transducers.

  • Norepinephrine or Phenylephrine (α1-adrenergic agonists).

  • This compound.

  • Potassium chloride (KCl) solution (e.g., 80 mM).

Procedure:

  • Tissue Preparation:

    • Immediately place the fresh prostate tissue in ice-cold Krebs-Henseleit solution.

    • Dissect the tissue to obtain smooth muscle strips (e.g., 3 x 3 x 6 mm).[9]

  • Mounting:

    • Mount the prostate strips in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9]

    • Connect one end of the strip to a fixed hook and the other to a force transducer.

  • Equilibration:

    • Apply a resting tension of approximately 4.9 mN and allow the tissue to equilibrate for at least 45-60 minutes.[9]

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check:

    • Contract the tissue with a high concentration of KCl (e.g., 80 mM) to assess its viability.

    • Wash the tissue thoroughly to return to baseline tension.

  • Drug Application and Contraction Measurement:

    • Pre-incubate the tissue strips with this compound at a desired concentration (or vehicle control) for a specified period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve by adding increasing concentrations of an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine).

    • Record the contractile force generated at each agonist concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximum contraction induced by KCl.

    • Compare the concentration-response curves in the presence and absence of this compound.

    • Determine if this compound causes a rightward shift in the concentration-response curve, indicative of competitive antagonism.

Organ_Bath_Workflow Tissue_Prep Prostate Tissue Dissection Mounting Mount Tissue Strip in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration under Resting Tension Mounting->Equilibration Viability_Check KCl-induced Contraction (Viability Check) Equilibration->Viability_Check Pre_incubation Pre-incubation with This compound or Vehicle Viability_Check->Pre_incubation Agonist_Addition Cumulative Addition of α1-Adrenergic Agonist Pre_incubation->Agonist_Addition Data_Recording Record Contractile Force Agonist_Addition->Data_Recording Data_Analysis Analyze Concentration- Response Curves Data_Recording->Data_Analysis

Organ Bath Experimental Workflow.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in cultured prostate stromal or smooth muscle cells in response to α1-adrenergic stimulation and its inhibition by this compound.

Materials:

  • Cultured human prostate stromal or smooth muscle cells.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Norepinephrine or Phenylephrine.

  • This compound.

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities.

Procedure:

  • Cell Culture: Culture prostate cells in appropriate media until they reach a suitable confluency.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope stage.

    • Establish a stable baseline fluorescence reading.

    • To assess the effect of this compound, pre-incubate the cells with the compound for a defined period before adding the agonist.

    • Add the α1-adrenergic agonist (e.g., norepinephrine or phenylephrine) to the wells and immediately start recording the fluorescence signal over time.

    • For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the emission at the appropriate wavelength (e.g., ~516 nm) following excitation (e.g., ~494 nm).

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes) over time.

    • The increase in fluorescence ratio or intensity corresponds to an increase in intracellular calcium concentration.

    • Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound, with its high selectivity for the α1B-adrenoceptor, represents a valuable pharmacological tool for investigating the specific role of this receptor subtype in the pathophysiology of benign prostatic hyperplasia. The protocols outlined in these application notes provide a framework for researchers to explore the effects of this compound on prostate smooth muscle contraction and the underlying cellular signaling mechanisms. While the α1A-adrenoceptor is the primary target for current BPH therapies, a deeper understanding of the contribution of the α1B subtype, facilitated by selective antagonists like this compound, may open new avenues for the development of more targeted and effective treatments for LUTS associated with BPH.

References

Troubleshooting & Optimization

L-765314 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and resolving precipitation issues when working with L-765314 in aqueous solutions. The following information is curated to ensure the successful preparation of this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is sparingly soluble in water.[1] Precipitation in aqueous solutions is a common issue and can be attributed to several factors, including improper solvent selection, incorrect solvent ratios, solution instability, and inappropriate storage conditions. To avoid this, it is crucial to use established protocols with co-solvents to increase solubility.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its low aqueous solubility, this compound is typically first dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[1][2][3] This stock solution is then further diluted with a mixture of co-solvents for in vitro and in vivo experiments. It is recommended to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[1]

Q3: Can I prepare a stock solution of this compound in water alone?

A3: No, this compound is reported to be insoluble in water.[1] A stock solution should be prepared in an appropriate organic solvent like DMSO.

Q4: How should I store my this compound solutions to prevent precipitation?

A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]

Q5: What should I do if I observe precipitation after preparing my this compound solution?

A5: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[2][3] Ensure that the solution becomes clear before use. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon addition of aqueous buffer/saline to DMSO stock. The final concentration of DMSO is too low to maintain solubility. The aqueous component was added too quickly.Increase the percentage of co-solvents like PEG300 or use solubilizing agents like Tween-80 or SBE-β-CD in your final formulation.[2] Add the aqueous solution slowly while vortexing.
Cloudiness or precipitation in the final formulation. Incomplete dissolution of this compound in the initial DMSO stock. The formulation has exceeded the solubility limit. The solution has been stored improperly or for too long.Ensure the initial DMSO stock is a clear solution; use sonication if necessary.[3] Re-evaluate the required concentration and consider using a higher percentage of organic co-solvents if the experimental design allows. Prepare fresh working solutions daily.[2]
Phase separation in the final solution. Immiscibility of the chosen solvents at the used ratios.Use a formulation with surfactants like Tween-80 to improve the homogeneity of the solution.[2] Ensure thorough mixing after the addition of each solvent.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility in Organic Solvents

SolventConcentrationNotes
DMSO50 mg/mL (95.68 mM)Sonication is recommended.[3] Use newly opened DMSO as it is hygroscopic.[1]
DMSO100 mg/mL (191.35 mM)Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1]
Ethanol100 mg/mL[1]

Table 2: Formulations for In Vivo and In Vitro Use

Formulation Components (v/v)Achievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.78 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.78 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.78 mM)[2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (3.83 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Working Solution with PEG300 and Tween-80 [2]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.

  • For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication can be applied.

Protocol 2: Preparation of a 2.5 mg/mL this compound Working Solution with SBE-β-CD [2]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for one week.

  • For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution. Mix until the solution is clear.

Visualizations

This compound Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: Prepare this compound Solution dissolve Dissolve this compound in 100% DMSO (Stock Solution) start->dissolve check_clear Is the stock solution clear? dissolve->check_clear sonicate Apply gentle heat and/or sonication check_clear->sonicate No dilute Dilute stock solution with appropriate co-solvents and aqueous buffer check_clear->dilute Yes sonicate->check_clear observe Observe for precipitation or phase separation dilute->observe success Solution is ready for use (Prepare fresh daily) observe->success No Precipitation troubleshoot Precipitation Observed observe->troubleshoot Precipitation review_protocol Review protocol: - Check solvent ratios - Verify final concentration - Use fresh solvents troubleshoot->review_protocol re_prepare Re-prepare solution review_protocol->re_prepare re_prepare->dissolve

Caption: A workflow for preparing and troubleshooting this compound solutions.

This compound Mechanism of Action: α1B-Adrenergic Receptor Blockade

This compound is a potent and selective antagonist of the α1B-adrenergic receptor.[2][4] These receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couple to Gq/11 proteins.[5][6] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction.[7] By blocking the α1B-adrenergic receptor, this compound inhibits these downstream signaling events.

Signaling_Pathway This compound Signaling Pathway Inhibition cluster_cell Cell Membrane NE Norepinephrine/ Epinephrine a1b α1B-Adrenergic Receptor NE->a1b Activates L765314 This compound L765314->a1b Blocks Gq11 Gq/11 a1b->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

References

Optimizing L-765,314 Working Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of L-765,314 for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-765,314?

A1: L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-AR).[1][2] It competitively binds to the receptor, inhibiting the downstream signaling typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.

Q2: What is the recommended starting concentration range for L-765,314 in cell-based assays?

A2: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[3][4] However, the optimal concentration is highly dependent on the cell type, the expression level of the α1B-adrenergic receptor, and the specific endpoint being measured. It is always advisable to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.

Q3: What solvents are recommended for preparing L-765,314 stock solutions?

A3: L-765,314 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Are there any known off-target effects of L-765,314?

A4: While L-765,314 is highly selective for the α1B-adrenergic receptor over other α1-adrenergic subtypes, one study has reported an off-target effect on Protein Kinase C (PKC).[5] Researchers observed that L-765,314 can inhibit PKC activity, which in turn affects processes like melanin (B1238610) synthesis.[1][5] It is crucial to consider this potential off-target effect when interpreting experimental results, especially in pathways where PKC plays a significant role.

Q5: How should L-765,314 be stored?

A5: L-765,314 powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of L-765,314 Sub-optimal concentration: The concentration of L-765,314 may be too low to effectively antagonize the α1B-AR in your system.Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the IC50 value.
Low receptor expression: The cell line or tissue being used may have very low or no expression of the α1B-adrenergic receptor.Verify the expression of α1B-AR using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express the receptor or a transient transfection system.
Ligand degradation: The L-765,314 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of L-765,314 and repeat the experiment.
High background signal or unexpected agonist-like activity Off-target effects: As mentioned, L-765,314 can inhibit PKC. This may lead to unexpected cellular responses.Consider using a structurally different α1B-AR antagonist as a control to confirm that the observed effect is specific to α1B-AR blockade. Investigate the role of PKC in your experimental system.
Compound precipitation: L-765,314 may precipitate out of solution at higher concentrations in aqueous buffers.Visually inspect your working solutions for any signs of precipitation. If necessary, sonicate the solution or prepare fresh dilutions. Ensure the final DMSO concentration is sufficient to maintain solubility.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or serum batches can affect receptor expression and signaling.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent plating densities.
Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentration.Calibrate your pipettes regularly and use proper pipetting techniques. Prepare a master mix for each concentration to minimize pipetting errors.

Quantitative Data Summary

The following table summarizes the reported in vitro working concentrations and binding affinities for L-765,314.

ParameterSpeciesValueAssay SystemReference
Working Concentration Murine Melanoma Cells (B16F10)0.1 - 10 µMMelanin Synthesis Assay[3]
Mel-ab Melanocytes5 - 20 µMMelanin Synthesis Assay[1]
Dog Splenic Artery1 µMVasoconstriction Assay[4]
Dog Splenic Artery10 µMVasoconstriction Assay[4]
Ki Human α1B-AR2.0 nMRadioligand Binding Assay[6]
Rat α1B-AR5.4 nMRadioligand Binding Assay[6]
Human α1A-AR420 nMRadioligand Binding Assay[6]
Human α1D-AR34 nMRadioligand Binding Assay[6]

Experimental Protocols

General Cell Culture and Transfection Protocol for Studying α1B-AR Signaling

This protocol is designed for transiently expressing the human α1B-adrenergic receptor in HEK293 cells, a common model system for studying GPCR signaling.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA encoding human α1B-adrenergic receptor

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the α1B-AR plasmid DNA in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the wells containing the HEK293 cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression.

  • Experimentation: After the incubation period, the cells are ready to be used in downstream assays, such as calcium imaging, to assess the antagonistic effect of L-765,314.

cluster_workflow Experimental Workflow: Cell Transfection A Seed HEK293 cells B Prepare DNA and transfection reagent A->B Day 1 C Form transfection complexes B->C D Add complexes to cells C->D Day 2 E Incubate for receptor expression D->E F Perform downstream assay E->F Day 3-4

A generalized workflow for cell transfection.
Calcium Imaging Assay to Determine L-765,314 Potency

This protocol outlines a method to measure the inhibitory effect of L-765,314 on α1B-AR-mediated calcium mobilization using a fluorescent calcium indicator.

Materials:

  • HEK293 cells expressing α1B-AR (from Protocol 1)

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • L-765,314

  • α1-adrenergic agonist (e.g., phenylephrine)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the α1B-AR expressing HEK293 cells into a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • L-765,314 Incubation: Add different concentrations of L-765,314 (prepared in HBSS) to the wells and incubate at room temperature for 15-30 minutes. Include a vehicle control (e.g., 0.1% DMSO in HBSS).

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading.

    • Inject the α1-adrenergic agonist (e.g., phenylephrine) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log concentration of L-765,314 and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_pathway α1B-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) AR α1B-Adrenergic Receptor Agonist->AR Activates L765314 L-765,314 L765314->AR Inhibits Gq11 Gαq/11 AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Directly activates PKC->Response Phosphorylates substrates

The α1B-adrenergic receptor signaling cascade.

References

How to avoid off-target effects of L-765314

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-765,314. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of L-765,314 and to address potential experimental challenges, with a focus on ensuring on-target specificity and avoiding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is L-765,314 and what is its primary mechanism of action?

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] It is widely used in research to investigate the physiological and pathological roles of the α1B-adrenergic receptor subtype, particularly in the regulation of blood pressure.[1][3] The α1B-adrenergic receptor is a G protein-coupled receptor that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couples to Gαq/11 proteins to initiate downstream signaling cascades.[2]

Q2: What are off-target effects and why are they a concern when using a selective inhibitor like L-765,314?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[4] While L-765,314 is highly selective for the α1B-adrenergic receptor, it is crucial to design experiments that control for potential off-target effects, especially at higher concentrations.

Q3: Are there any known off-target effects of L-765,314?

The available literature highlights the high selectivity of L-765,314 for the α1B-adrenergic receptor over other α1-adrenergic subtypes.[2] However, like any pharmacological tool, the potential for off-target effects exists, particularly at concentrations significantly higher than its Ki for the α1B receptor. One study noted that a high concentration of 10 µM L-765,314 could block responses mediated by other adrenergic receptor subtypes.[5] Another study identified that L-765,314 can suppress melanin (B1238610) synthesis by regulating tyrosinase activity in a protein kinase C (PKC)-dependent manner, which is considered an off-target effect.[6]

Q4: How can I minimize the risk of off-target effects in my experiments with L-765,314?

Minimizing off-target effects is critical for robust and reproducible research. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of L-765,314 that elicits the desired on-target effect.[4]

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control.

  • Orthogonal Approaches: Validate findings with alternative methods, such as using another selective α1B-adrenergic receptor antagonist with a different chemical scaffold or employing genetic approaches like siRNA or CRISPR/Cas9 to knock down the α1B-adrenergic receptor.[4][7]

  • Target Engagement Assays: Confirm that L-765,314 is interacting with the α1B-adrenergic receptor in your experimental system at the concentrations used.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments. - Off-target effects at high concentrations.- Variability in the expression of the α1B-adrenergic receptor in the experimental model.- Perform a dose-response curve to determine the optimal concentration of L-765,314.- Confirm the expression of the α1B-adrenergic receptor in your cell line or tissue using techniques like qPCR or Western blot.
Observed phenotype does not align with known α1B-adrenergic receptor signaling. - Potential off-target effect.- The α1B-adrenergic receptor may have context-dependent signaling pathways.- Use a structurally different α1B-adrenergic receptor antagonist to see if the same phenotype is observed.- Employ genetic knockdown of the α1B-adrenergic receptor to confirm the phenotype is on-target.[4]
Cellular toxicity observed at working concentrations. - Off-target toxicity.- Lower the concentration of L-765,314.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of concentrations.

Data Presentation

Table 1: Selectivity Profile of L-765,314

This table summarizes the binding affinities (Ki) of L-765,314 for human and rat α1-adrenergic receptor subtypes. The data demonstrates the high selectivity of L-765,314 for the α1B subtype.

Receptor Subtype Species Ki (nM) Selectivity (fold) vs. α1A Selectivity (fold) vs. α1D
α1B Human2.0[2]-17[2]
α1A Human420[2]210[2]-
α1D Human34[2]--
α1B Rat5.4[6]-9.2
α1A Rat500[6]92.6-
α1D Rat50[6]--

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of L-765,314 using a Functional Assay

Objective: To identify the lowest concentration of L-765,314 that effectively antagonizes the α1B-adrenergic receptor in your experimental system.

Methodology:

  • Cell Culture: Culture cells endogenously expressing the α1B-adrenergic receptor or a cell line stably overexpressing the receptor.

  • Agonist Stimulation: Use a known α1-adrenergic receptor agonist (e.g., phenylephrine (B352888) or norepinephrine) to stimulate the cells.

  • L-765,314 Treatment: Pre-incubate the cells with a range of L-765,314 concentrations (e.g., 0.1 nM to 10 µM) for a sufficient time before adding the agonist.

  • Readout: Measure a downstream signaling event known to be mediated by the α1B-adrenergic receptor (e.g., intracellular calcium mobilization, IP3 accumulation, or ERK phosphorylation).

  • Data Analysis: Plot the agonist response as a function of L-765,314 concentration to determine the IC50 value. The optimal concentration for your experiments should be in the range of the IC50 and should be the lowest concentration that gives a maximal inhibitory effect.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown

Objective: To confirm that the observed biological effect of L-765,314 is mediated through the α1B-adrenergic receptor.

Methodology:

  • siRNA Transfection: Transfect your cells with a validated siRNA targeting the α1B-adrenergic receptor (ADRA1B) and a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the α1B-adrenergic receptor at both the mRNA (qPCR) and protein (Western blot) levels.

  • Phenotypic Assay: Perform your key phenotypic assay in the following four conditions:

    • Non-targeting siRNA + Vehicle

    • Non-targeting siRNA + L-765,314

    • ADRA1B siRNA + Vehicle

    • ADRA1B siRNA + L-765,314

  • Data Analysis: If the phenotype observed with L-765,314 is absent or significantly reduced in the ADRA1B knockdown cells, it provides strong evidence for an on-target effect.

Visualizations

G α1B-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Norepinephrine Norepinephrine alpha1B_AR α1B-Adrenergic Receptor Norepinephrine->alpha1B_AR Activates L-765314 This compound This compound->alpha1B_AR Inhibits Gq_protein Gq Protein alpha1B_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Canonical signaling pathway of the α1B-adrenergic receptor.

G Experimental Workflow to Validate On-Target Effects Start Observe Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Optimal_Conc Use Lowest Effective Concentration Dose_Response->Optimal_Conc Orthogonal_Compound Test Structurally Different α1B Antagonist Optimal_Conc->Orthogonal_Compound Genetic_Validation Use siRNA/CRISPR to Knockdown/out ADRA1B Optimal_Conc->Genetic_Validation Compare_Phenotypes Compare Phenotypes Orthogonal_Compound->Compare_Phenotypes Genetic_Validation->Compare_Phenotypes On_Target Phenotype is On-Target Compare_Phenotypes->On_Target Phenotypes Match Off_Target Potential Off-Target Effect Compare_Phenotypes->Off_Target Phenotypes Differ

Caption: A logical workflow for validating the on-target effects of this compound.

References

Interpreting biphasic dose-response curves with L-765314

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-765,314, a potent and selective α1B-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-765,314?

A1: L-765,314 is a selective antagonist of the α1B-adrenergic receptor.[1] It binds to the receptor and blocks the effects of endogenous agonists like norepinephrine (B1679862) and epinephrine. The α1B-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2]

Q2: What are the known selectivity and potency values for L-765,314?

A2: L-765,314 exhibits high selectivity for the α1B-adrenergic receptor subtype over other α1 subtypes. The following table summarizes its binding affinities (Ki values).

Adrenergic Receptor SubtypeKi (nM)Selectivity vs. α1B
α1B2.0-
α1A420210-fold
α1D3417-fold
Data sourced from receptor binding assays with cloned human α1-adrenoceptors.

Q3: What are the downstream signaling pathways of the α1B-adrenergic receptor?

A3: Upon activation by an agonist, the α1B-adrenergic receptor, coupled to Gq/11, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The α1B-adrenergic receptor can also activate other signaling pathways, including the stimulation of p21-ras, PI3-kinase, and mitogen-activated protein kinase (MAPK).[3] There is also evidence of crosstalk with other receptor systems, such as the β-adrenergic receptors.[4]

Troubleshooting Guide: Interpreting Biphasic Dose-Response Curves

A biphasic or U-shaped dose-response curve is characterized by an initial expected response at lower concentrations, which then diminishes or even reverses at higher concentrations. While not definitively reported for L-765,314, observing such a curve is a possibility in experimental settings. This guide provides potential explanations and troubleshooting steps.

Problem: I am observing a biphasic (U-shaped) dose-response curve with L-765,314 in my experiment.

Possible Cause 1: Off-Target Effects at High Concentrations

At concentrations significantly higher than its Ki for the α1B receptor, L-765,314 may begin to interact with other receptors, leading to a complex overall response.

  • Evidence: While highly selective, a study on isolated dog splenic arteries showed that a large dose of 10 µM L-765,314 significantly blocked responses induced by a selective α1A-agonist.[1]

  • Troubleshooting Steps:

    • Review Your Concentration Range: Compare the concentrations at which you observe the biphasic effect with the known Ki values of L-765,314 for different α1 subtypes (see table above). If the effect occurs at concentrations approaching or exceeding the Ki for α1A or α1D, off-target effects are a likely cause.

    • Use a More Selective Antagonist (if available): Compare the dose-response curve with that of another α1B-selective antagonist to see if the biphasic effect is specific to L-765,314.

    • Lower the Concentration Range: If experimentally feasible, focus on a concentration range where L-765,314 is most selective for the α1B receptor.

Possible Cause 2: Signaling Crosstalk and Pathway Complexity

The α1B-adrenergic receptor signaling pathway can interact with other cellular signaling cascades. At different concentrations, L-765,314 might differentially affect these interacting pathways, leading to a non-monotonic response.

  • Evidence: The α1B-adrenergic receptor has been shown to crosstalk with β-adrenergic receptor signaling pathways.[4] Additionally, α1-adrenergic receptor subtypes can couple to multiple signaling pathways, and this coupling can be cell-type specific.[5]

  • Troubleshooting Steps:

    • Characterize the Signaling Pathways in Your System: Investigate which other signaling pathways might be active in your specific cell type or tissue model and how they might interact with α1B-adrenergic signaling.

    • Use Pathway-Specific Inhibitors: In combination with L-765,314, use inhibitors for other potential pathways (e.g., β-adrenergic antagonists) to dissect the contribution of each pathway to the overall response.

Possible Cause 3: Experimental Artifacts

Biphasic dose-response curves can sometimes arise from experimental conditions rather than the pharmacological properties of the compound.

  • Troubleshooting Steps:

    • Assess Cytotoxicity: At high concentrations, L-765,314 might induce cytotoxicity, leading to a decrease in the measured response that is not related to its receptor-blocking activity. Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with the same concentrations of L-765,314 used in your primary experiment.

    • Check for Compound Solubility and Aggregation: At high concentrations, the compound may precipitate out of solution or form aggregates, reducing its effective concentration and potentially leading to anomalous results. Visually inspect your solutions and consider performing solubility assays if you suspect this is an issue.

    • Review Assay Protocol: Ensure that incubation times, reagent concentrations, and detection methods are optimized and consistent across all experiments.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays (e.g., Calcium Mobilization Assay)

  • Cell Culture: Culture cells expressing the α1B-adrenergic receptor in appropriate media and conditions.

  • Cell Plating: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of L-765,314 in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Assay Procedure (Example: Calcium Mobilization):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubate the cells with various concentrations of L-765,314 or vehicle for a specified period.

    • Stimulate the cells with a known α1-adrenergic agonist (e.g., norepinephrine or phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of L-765,314.

    • Plot the percentage of inhibition against the logarithm of the L-765,314 concentration to generate a dose-response curve.

    • Fit the data to a suitable pharmacological model to determine the IC50 value.

Visualizations

G α1B-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane α1B-AR α1B-AR Gq/11 Gq/11 α1B-AR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->α1B-AR Activates L-765314 This compound This compound->α1B-AR Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Downstream Effects Downstream Effects Ca2+->Downstream Effects PKC->Downstream Effects

Caption: Canonical signaling pathway of the α1B-adrenergic receptor.

G Troubleshooting a Biphasic Dose-Response Curve cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps Biphasic Curve Biphasic Dose-Response Observed Off-Target Off-Target Effects Biphasic Curve->Off-Target Crosstalk Signaling Crosstalk Biphasic Curve->Crosstalk Artifact Experimental Artifact Biphasic Curve->Artifact Concentration Check Concentration Range vs. Ki values Off-Target->Concentration Selectivity Use Alternative Selective Compound Off-Target->Selectivity Pathway Use Pathway-Specific Inhibitors Crosstalk->Pathway Cytotoxicity Perform Cytotoxicity Assay Artifact->Cytotoxicity Solubility Check Compound Solubility Artifact->Solubility

Caption: Logical workflow for troubleshooting biphasic dose-response curves.

References

L-765314 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for using L-765314, a potent and selective α1B-adrenergic receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective competitive antagonist of the α1B-adrenergic receptor (α1B-AR).[1][2][3] It binds to the α1B-AR to prevent the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling pathways activated by this receptor. The α1B-AR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and ethanol.[1] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO at a concentration of up to 100 mg/mL.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1][5] The powder form is stable for up to three years when stored at -20°C.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high selectivity for the α1B-adrenergic receptor over other α1-adrenergic receptor subtypes. In receptor binding assays with cloned human adrenoceptors, this compound showed a 210-fold and 17-fold selectivity for the α1B subtype over the α1A and α1D subtypes, respectively.[4] It is important to note that at higher concentrations (e.g., 10 µM), this compound may exhibit off-target effects and block other adrenergic receptor subtypes.[6]

Troubleshooting Guides

Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

  • Possible Cause 1: Low or Absent Receptor Expression.

    • Solution: Confirm the expression of the α1B-adrenergic receptor in your cell line at the mRNA and protein level using techniques like RT-qPCR and Western blotting.[7] Some common cell lines used for studying α1-ARs include COS-7, HEK293, and Rat-1 fibroblasts.[8][9] If endogenous expression is low, consider using a cell line stably or transiently overexpressing the human α1B-adrenergic receptor.[7]

  • Possible Cause 2: Ligand Degradation.

    • Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][5] Prepare fresh dilutions from a new stock aliquot for each experiment. The stability of this compound in cell culture media over long incubation periods should be considered; for incubations longer than 24 hours, replenishing the media with fresh compound may be necessary.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Solution: Optimize the concentration of the agonist used to stimulate the receptor. The concentration of this compound required to see an effect will depend on the concentration of the agonist and its affinity for the receptor (Schild analysis can be informative). Ensure your assay buffer conditions (pH, ionic strength) are optimal for receptor function.

  • Possible Cause 4: Cell Viability Issues.

    • Solution: High concentrations of this compound or the vehicle (DMSO) may be toxic to your cells. Perform a cell viability assay (e.g., MTT or resazurin) to determine the non-toxic concentration range of this compound and the vehicle in your specific cell line.[8]

Problem 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: Batch-to-Batch Variability of this compound.

    • Solution: While reputable suppliers provide a certificate of analysis, slight variations between batches can occur.[2] If you suspect this is an issue, it is advisable to purchase a larger single batch for a series of experiments. When switching to a new batch, perform a quality control experiment to compare its activity to the previous batch.

  • Possible Cause 2: Cell Passage Number.

    • Solution: The expression levels of GPCRs can change with increasing cell passage number. Use cells within a defined, low passage number range for all experiments to ensure consistency.

  • Possible Cause 3: Inconsistent Agonist Stimulation.

    • Solution: Ensure the agonist solution is freshly prepared and used at a consistent concentration across all experiments. The potency of some agonists can degrade over time.

Experimental Controls and Best Practices

Positive Controls:

  • Prazosin (B1663645): A well-characterized, non-selective α1-adrenergic receptor antagonist.[10][11] It can be used as a positive control to confirm that the observed effects are due to α1-adrenergic receptor blockade. However, because it is not subtype-selective, it will not confirm the specific involvement of the α1B subtype.[12]

  • Known Agonist: Use a well-characterized α1-adrenergic receptor agonist, such as phenylephrine (B352888) or norepinephrine, to stimulate the receptor and establish a baseline for measuring the inhibitory effects of this compound.

Negative Controls:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.

  • Receptor-Null Cell Line: Use a parental cell line that does not express the α1B-adrenergic receptor to confirm that the effects of this compound are target-specific.[13]

  • Inactive Enantiomer/Analog (if available): If a structurally similar but inactive compound is available, it can serve as an excellent negative control to rule out non-specific effects.

Quantitative Data Summary

ParameterSpeciesValueReference
Ki Human2.0 nM[5][14]
Rat5.4 nM[5][14]
IC50 (high-affinity site) Not Specified1.90 nM[1][5]
IC50 (low-affinity site) Not Specified790 nM[5]
Selectivity (α1B vs. α1A) Human210-fold[4]
Selectivity (α1B vs. α1D) Human17-fold[4]

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the antagonist effect of this compound on α1B-AR-mediated intracellular calcium release in a cell line expressing the receptor (e.g., HEK293-α1B).

Materials:

  • HEK293 cells stably expressing the human α1B-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • α1-adrenergic agonist (e.g., Phenylephrine)

  • Prazosin (positive control)

  • DMSO (vehicle)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed the HEK293-α1B cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) and incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound, prazosin, and the vehicle (DMSO) in assay buffer.

  • Antagonist Pre-incubation: Wash the cells twice with assay buffer to remove excess dye. Add the prepared antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injector to add a pre-determined concentration of the agonist (e.g., EC80 of phenylephrine) to the wells. Measure the fluorescence intensity before and immediately after agonist addition in real-time.

  • Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol L765314 This compound a1B_AR α1B-Adrenergic Receptor L765314->a1B_AR Inhibition Agonist Norepinephrine/ Epinephrine Agonist->a1B_AR Activation Gq11 Gq/11 a1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: this compound signaling pathway inhibition.

G start Start: Unexpected Agonist Activity of this compound check_purity Check Compound Purity (e.g., HPLC/MS) start->check_purity off_target Test in Receptor-Null Cell Line check_purity->off_target Purity Confirmed impurity Impurity or Degradation Product check_purity->impurity Impurity Detected partial_agonist Perform Full Agonist Competition Assay off_target->partial_agonist No Activity in Null Cells off_target_effect Off-Target Effect off_target->off_target_effect Activity in Null Cells biased_agonism Profile Across Multiple Downstream Pathways partial_agonist->biased_agonism Partial Agonism Confirmed partial_agonist_result Partial Agonist Activity partial_agonist->partial_agonist_result biased_agonist_result Biased Agonism biased_agonism->biased_agonist_result

Caption: Troubleshooting unexpected agonist activity.

References

Dealing with low signal-to-noise ratio in L-765314 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-765314, a potent and selective α1B-adrenoceptor antagonist, in various assays.[1] Our goal is to help you overcome common challenges, particularly those related to low signal-to-noise ratios, and to ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and potent antagonist of the α1B-adrenergic receptor (α1B-AR).[1] It functions by competitively binding to the α1B-AR, thereby blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition prevents the activation of downstream signaling pathways mediated by this receptor subtype.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used as a pharmacological tool to:

  • Investigate the physiological and pathophysiological roles of the α1B-adrenoceptor subtype.

  • Differentiate the functions of α1B-AR from other α1-adrenoceptor subtypes (α1A and α1D).

  • Characterize the binding properties of novel ligands targeting adrenergic receptors.

  • Study the involvement of α1B-AR signaling in various cellular processes, such as smooth muscle contraction and cell growth.[2]

Q3: What types of assays are typically used to study this compound?

A3: The most common assays include:

  • Radioligand Binding Assays: These are considered the gold standard for determining the affinity (Ki) of this compound for the α1B-adrenoceptor.[3][4]

  • Functional Assays: These assays measure the cellular response to α1B-AR activation and the inhibitory effect of this compound. Examples include calcium mobilization assays, inositol (B14025) phosphate (B84403) (IP) accumulation assays, and mitogen-activated protein (MAP) kinase activation assays.[5][6][7]

  • β-Arrestin Recruitment Assays: These assays assess the interaction of β-arrestin with the activated α1B-AR, providing another measure of receptor activation and its blockade by antagonists like this compound.[8][9]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a frequent challenge in this compound assays, which can arise from either a weak specific signal or high background noise. Below are common issues and their solutions.

Problem 1: Low Specific Signal

Q4: My specific binding signal in a radioligand assay with this compound is very low. What are the possible causes and solutions?

A4: Low specific binding can stem from several factors:

  • Low Receptor Expression: The cell line or tissue preparation may have a low density of α1B-adrenoceptors.

    • Solution: Use a cell line known to express high levels of the α1B-AR or consider transiently or stably overexpressing the receptor.

  • Suboptimal Radioligand Concentration: The concentration of the radiolabeled ligand might be too low.

    • Solution: Determine the optimal radioligand concentration by performing a saturation binding experiment to find the dissociation constant (Kd). For competitive binding assays with this compound, use a radioligand concentration at or slightly below its Kd.[10]

  • Degraded Reagents: The radioligand or this compound may have degraded over time.

    • Solution: Use fresh, high-quality reagents and store them according to the manufacturer's instructions.

  • Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.

    • Solution: Perform a time-course experiment to ensure the binding reaction has reached equilibrium. Optimize the incubation temperature and the pH and ionic strength of the assay buffer.[11]

Problem 2: High Background Signal (High Non-Specific Binding)

Q5: I am observing high non-specific binding in my this compound competition assay. How can I reduce it?

A5: High non-specific binding can mask the specific signal. Here are some strategies to address this issue:

  • Suboptimal Blocking: Non-specific binding sites on membranes, plates, and filters may not be adequately blocked.

    • Solution: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer.[10] Pre-treating filter plates with a solution like polyethyleneimine (PEI) can also significantly reduce the binding of the radioligand to the filter material.[11]

  • Hydrophobic Interactions: The radioligand or this compound may be sticking to plasticware.

    • Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding buffer. Using polypropylene (B1209903) or siliconized tubes can also minimize this issue.[12]

  • Inefficient Washing: Unbound radioligand may not be effectively removed.

    • Solution: Increase the number of wash steps and use a larger volume of ice-cold wash buffer. Ensure rapid filtration to minimize the dissociation of the specifically bound ligand.[11][12]

  • High Radioligand Concentration: Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding.[11]

    • Solution: As mentioned previously, use a radioligand concentration at or below its Kd.[10]

Data Presentation

Table 1: Binding Affinity (Ki) of this compound for Human α1-Adrenoceptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. α1ASelectivity vs. α1DReference
α1B 2.0--
α1A 420210-fold-
α1D 34-17-fold

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound

This protocol describes a method to determine the inhibitory constant (Ki) of this compound for the α1B-adrenoceptor using a radioligand competition binding assay.

1. Materials:

  • Cell membranes prepared from a cell line expressing the human α1B-adrenoceptor.

  • Radioligand: [³H]-Prazosin (a non-subtype-selective α1-adrenoceptor antagonist).

  • Unlabeled this compound.

  • Non-specific binding control: A high concentration of a non-selective α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Add Reagents:

    • To all wells, add 50 µL of binding buffer.

    • To the total binding wells, add 50 µL of binding buffer.

    • To the non-specific binding wells, add 50 µL of 10 µM phentolamine.

    • To the competition wells, add 50 µL of the corresponding this compound dilution.

    • Add 50 µL of [³H]-Prazosin (at a final concentration equal to its Kd for the α1B-AR).

    • Add 100 µL of the α1B-AR membrane preparation (typically 10-50 µg of protein per well). The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold wash buffer per wash to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of the α1B-Adrenergic Receptor

alpha1B_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine alpha1B_AR α1B-Adrenergic Receptor NE->alpha1B_AR Activates L765314 This compound L765314->alpha1B_AR Inhibits Gq11 Gq/11 alpha1B_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PI3K PI 3-Kinase Gq11->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK_cascade MAP Kinase Cascade PKC->MAPK_cascade Activates PI3K->MAPK_cascade Activates Cellular_Response Cellular Response (e.g., Contraction, Growth) MAPK_cascade->Cellular_Response

Caption: α1B-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for this compound Ki Determination

experimental_workflow prep Prepare α1B-AR Membrane Homogenate assay_setup Set up 96-well Plate: Total Binding, Non-specific Binding, This compound dilutions prep->assay_setup add_reagents Add Radioligand ([³H]-Prazosin) and Membrane Homogenate assay_setup->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze result Determine Ki of this compound analyze->result

Caption: Workflow for Ki Determination.

Troubleshooting Logic for Low Signal-to-Noise Ratio

troubleshooting_logic start Low Signal-to-Noise Ratio Observed check_signal Is Specific Signal Low? start->check_signal check_background Is Background High? check_signal->check_background No low_signal_causes Potential Causes: - Low Receptor Expression - Suboptimal Radioligand [ ] - Degraded Reagents - Incorrect Assay Conditions check_signal->low_signal_causes Yes high_background_causes Potential Causes: - Inadequate Blocking - Hydrophobic Interactions - Inefficient Washing - High Radioligand [ ] check_background->high_background_causes Yes success Improved Signal-to-Noise check_background->success No (Re-evaluate Data) low_signal_solutions Solutions: - Use High-Expression Cells - Optimize Radioligand [ ] (Kd) - Use Fresh Reagents - Optimize Incubation Time/Temp low_signal_causes->low_signal_solutions high_background_solutions Solutions: - Increase Blocking Agent (BSA) - Use PEI-coated Filters - Add Detergent (Tween-20) - Increase Wash Steps high_background_causes->high_background_solutions low_signal_solutions->success high_background_solutions->success

References

Why am I seeing inconsistent results with L-765314?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter when using the α1B-adrenergic receptor antagonist, L-765314.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-AR). Its primary mechanism of action is to bind to the α1B-AR and block the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling pathways activated by this receptor. The α1B-AR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1]

Q2: What are the common experimental applications of this compound?

This compound is frequently used in research to:

  • Investigate the physiological and pathophysiological roles of the α1B-adrenergic receptor subtype.

  • Delineate the specific functions of the α1B-AR in various tissues and cell types.

  • Study its effects on smooth muscle contraction, particularly in vascular and urogenital tissues.[1]

  • Explore its potential therapeutic applications related to conditions involving α1B-AR signaling.

Q3: What are the known selectivity and potency values for this compound?

This compound exhibits high selectivity for the human α1B-adrenergic receptor over other α1-AR subtypes. The available data on its binding affinity (Ki) and potency (IC50) are summarized below.

Parameter Species Receptor Subtype Value Reference
KiHumanα1B-AR2.0 nM
KiRatα1B-AR5.4 nM[2]
SelectivityHumanα1A-AR vs α1B-AR210-fold
SelectivityHumanα1D-AR vs α1B-AR17-fold

Troubleshooting Guide

Issue 1: I am observing lower than expected potency or a complete lack of effect.

  • Possible Cause 1: Compound Degradation.

    • Recommendation: this compound should be stored as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. Ensure the compound has been stored correctly and is within its expiration date.

  • Possible Cause 2: Improper Dissolution.

    • Recommendation: this compound has poor solubility in water. For in vitro experiments, it is typically dissolved in DMSO. For in vivo studies, specific formulations are required. If precipitation is observed, gentle heating and/or sonication may aid dissolution.[2] Always prepare fresh solutions before each experiment.

  • Possible Cause 3: Low Receptor Expression.

    • Recommendation: The target cells or tissues may have low or no expression of the α1B-adrenergic receptor. Verify receptor expression levels using techniques such as qPCR, Western blot, or radioligand binding assays.

Issue 2: My results are inconsistent between different experimental setups (e.g., in vitro vs. in vivo).

  • Possible Cause 1: Pharmacokinetic and Pharmacodynamic Differences.

    • Recommendation: In vivo experiments introduce complex variables such as drug absorption, distribution, metabolism, and excretion (ADME), which are not present in in vitro settings. These factors can significantly alter the effective concentration of this compound at the target site. Consider performing pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model.

  • Possible Cause 2: Off-Target Effects at Higher Concentrations.

    • Recommendation: While this compound is selective for the α1B-AR at nanomolar concentrations, higher micromolar concentrations may lead to off-target effects by interacting with other receptors or signaling molecules.[3] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model and to minimize the risk of off-target effects. For instance, one study noted that a large dose of 10 µM this compound blocked responses mediated by other adrenergic receptor subtypes.[3]

Issue 3: I am seeing unexpected or paradoxical effects.

  • Possible Cause 1: Off-Target Effects on Protein Kinase C (PKC).

    • Recommendation: Some studies suggest a link between α1-adrenergic signaling and Protein Kinase C (PKC) activation. While not a primary target, high concentrations of this compound or cell-type specific responses could lead to unexpected effects on PKC-mediated pathways. It may be beneficial to assess the activity of PKC in your experimental system in the presence of this compound.

  • Possible Cause 2: Inverse Agonism.

    • Recommendation: Some α1-adrenergic receptor antagonists can act as inverse agonists, reducing the basal activity of constitutively active receptors.[4] If your experimental system exhibits constitutive α1B-AR activity, this compound could produce effects opposite to what would be expected from a neutral antagonist.

Experimental Protocols

1. In Vitro Radioligand Binding Assay for α1B-Adrenergic Receptor

This protocol is designed to determine the binding affinity of this compound for the α1B-adrenergic receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human α1B-adrenergic receptor.

    • [³H]-Prazosin (radioligand).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Methodology:

    • In a 96-well plate, add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]-Prazosin to each well.

    • To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., phentolamine) to a separate set of wells.

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

2. In Vivo Assessment of Vasopressor Response

This protocol is for evaluating the antagonist effect of this compound on agonist-induced pressor responses in an animal model.

  • Materials:

    • Anesthetized rats.

    • This compound formulated for intravenous administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]

    • An α1-adrenergic agonist (e.g., phenylephrine).

    • Vehicle control.

    • Blood pressure monitoring equipment.

  • Methodology:

    • Anesthetize the rats and cannulate the femoral artery and vein for blood pressure measurement and drug administration, respectively.

    • Allow the animal to stabilize.

    • Administer a baseline dose of the α1-adrenergic agonist and record the pressor response.

    • Administer a dose of this compound or vehicle control intravenously.

    • After a predetermined time, re-administer the α1-adrenergic agonist and record the pressor response.

    • Compare the pressor response before and after the administration of this compound to determine its antagonistic effect.

Visualizations

Signaling Pathway of the α1B-Adrenergic Receptor

alpha1B_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine a1B_AR α1B-AR NE->a1B_AR Activates Gq Gq a1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Downstream Targets Ca2_ER->PKC Activates L765314 This compound L765314->a1B_AR Inhibits

Caption: Canonical signaling pathway of the α1B-adrenergic receptor.

Experimental Workflow for a Radioligand Binding Assay

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prepare_reagents->setup_assay incubation Incubate at Room Temperature setup_assay->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (Calculate Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: A typical workflow for a radioligand binding assay.

References

L-765314 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with L-765314 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, this compound stock solutions should be stored under specific conditions to minimize degradation.[1][2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[1]

Storage ConditionSolventDuration
-80°CDMSOUp to 1 year
-20°CDMSOUp to 1 month
Powder-Up to 3 years at -20°C

Q2: I observe a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A2: A decrease in this compound activity over several days in a cell culture experiment is likely due to its degradation in the aqueous environment of the culture medium at 37°C. Factors such as pH of the medium, exposure to light, and oxidative stress can contribute to the degradation of the compound.[2] It is advisable to replenish the medium with freshly diluted this compound at regular intervals to maintain its effective concentration.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: To assess the stability of this compound in your experimental conditions, you can perform a time-course analysis. This involves incubating this compound in your experimental buffer or medium and collecting samples at different time points. The concentration of the intact compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures are susceptible to hydrolysis, oxidation, and photolysis.[5][6][7] Forced degradation studies under stress conditions (acidic, basic, oxidative, and photolytic) can help identify the likely degradation products and establish the degradation pathways.[5][8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure that the stock solution has been stored correctly and is within its recommended shelf life.[1][2] Avoid repeated freeze-thaw cycles by using aliquots.[1]

    • Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a reliable stock aliquot for each experiment.

    • Minimize Exposure to Harsh Conditions: Protect experimental solutions containing this compound from prolonged exposure to light and high temperatures.

    • Consider pH of the Medium: The stability of the compound may be pH-dependent. Ensure the pH of your experimental buffer or medium is stable throughout the experiment.

    • Incorporate Stability Controls: Include a positive control with freshly prepared this compound and a time-zero control to compare against samples from later time points.

Issue 2: Precipitate formation upon dilution of this compound stock solution.
  • Possible Cause: Poor solubility of this compound in the aqueous experimental buffer. While soluble in DMSO, it may precipitate when diluted in aqueous solutions.[1][2]

  • Troubleshooting Steps:

    • Optimize Dilution Method: Try a stepwise dilution. First, dilute the DMSO stock in a small volume of a serum-containing medium or a solution with a non-ionic surfactant before adding it to the final experimental volume.

    • Use Sonication: Brief sonication of the diluted solution can help in dissolving any micro-precipitates.[11]

    • Pre-warm the Diluent: Warming the experimental buffer to 37°C before adding the this compound stock might improve solubility.

    • Visual Inspection: Always visually inspect the solution for any precipitate after dilution. If precipitation is observed, consider adjusting the final concentration or the dilution method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.[5]

  • Materials:

    • This compound powder

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC or LC-MS system

  • Methodology:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the powdered this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

    • Analysis: Analyze all samples, along with a non-degraded control, by a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium
  • Materials:

    • This compound stock solution in DMSO

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO₂)

    • HPLC or LC-MS system

  • Methodology:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

    • Dispense aliquots of the solution into sterile tubes.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

    • At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to halt further degradation.

    • Once all time points are collected, thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

    • Plot the concentration of this compound as a function of time to determine its stability profile.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. Actual stability will depend on the specific experimental setup.

ConditionTemperatureDurationPercent of Initial Concentration Remaining (Hypothetical)
DMSO Stock-80°C1 year>99%
DMSO Stock-20°C1 month>98%
Aqueous Buffer (pH 7.4)4°C24 hours~95%
Aqueous Buffer (pH 7.4)25°C (Room Temp)24 hours~80%
Cell Culture Medium37°C24 hours~60%
Cell Culture Medium37°C48 hours~35%
0.1 M HCl60°C24 hours~20%
0.1 M NaOH60°C24 hours<10%

Visualizations

α1b-Adrenergic Receptor Signaling Pathway

This compound is a selective antagonist for the α1b-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[12][13] Activation of the receptor by agonists like norepinephrine (B1679862) leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular responses.[12]

alpha1b_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol L765314 This compound alpha1b_AR α1b-Adrenergic Receptor L765314->alpha1b_AR Inhibits Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha1b_AR Activates Gq Gq alpha1b_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: α1b-Adrenergic Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound in a given experimental solution.

stability_workflow start Start prep_solution Prepare this compound in Experimental Solution start->prep_solution incubate Incubate at Desired Temperature prep_solution->incubate collect_samples Collect Aliquots at Different Time Points incubate->collect_samples stop_reaction Immediately Freeze at -80°C collect_samples->stop_reaction analysis Analyze by HPLC or LC-MS stop_reaction->analysis data_analysis Quantify Intact this compound analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Minimizing DMSO Toxicity in Cell-Based Assays with L-765314

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on a novel, hypothetical application of the selective α1B-adrenoceptor antagonist, L-765314, to mitigate the cytotoxic and off-target effects of dimethyl sulfoxide (B87167) (DMSO) in cell-based assays.

Disclaimer: The use of this compound to minimize DMSO toxicity is a theoretical approach based on the convergence of their respective effects on intracellular signaling pathways. This guide provides a scientific rationale and experimental frameworks to explore this potential application.

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why is it problematic in cell-based assays?

A1: Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent for solubilizing poorly water-soluble compounds for in vitro studies.[1] Despite its utility, DMSO is not biologically inert and can induce a range of off-target effects and toxicities, including:

  • Cytotoxicity: DMSO can negatively impact cell viability and proliferation in a dose- and time-dependent manner.[2][3]

  • Alterations in Cell Signaling: Even at low concentrations, DMSO can heterogeneously affect numerous signaling pathways, including the MAPK, ERK, and NF-κB pathways.[1]

  • Induction of Apoptosis: In some cell types, DMSO can trigger programmed cell death.

  • Changes in Gene Expression and Epigenetics: DMSO has been shown to alter miRNA and the epigenetic landscape of cells.

  • Impact on Intracellular Calcium: DMSO can cause a rapid, transient increase in intracellular calcium concentration ([Ca2+]i) by releasing it from intracellular stores.[4][5][6][7]

Q2: What is this compound and what is its primary mechanism of action?

A2: this compound is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-AR).[8] The α1B-AR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[9][10] Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[9][11] The α1B-AR can also influence other pathways, such as the MAPK pathway.[12][13]

Q3: What is the scientific rationale for using this compound to potentially mitigate DMSO toxicity?

A3: The rationale is based on the overlapping effects of DMSO and α1B-AR signaling on intracellular calcium and the MAPK pathway. DMSO is known to cause a rapid increase in intracellular calcium.[4][5][6][7] The α1B-AR is a key regulator of intracellular calcium release via the Gq pathway.[9][11] By antagonizing the α1B-AR with this compound, it is hypothesized that the cell's calcium signaling machinery may be less sensitive to the disruptive effects of DMSO, thereby reducing calcium-mediated cellular stress. Additionally, since both DMSO and α1B-AR can modulate the MAPK pathway, this compound could potentially normalize or buffer DMSO-induced alterations in this critical signaling cascade.[1][12][13]

Q4: Are there alternatives to DMSO or other methods to reduce its toxicity?

A4: Yes, several strategies can be employed to manage DMSO's effects:

  • Use the lowest effective DMSO concentration: It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line that does not significantly impact viability or the signaling pathways under investigation.[2]

  • Alternative Solvents: Depending on the compound, other solvents like ethanol, methanol, or cyclodextrins could be considered.[14]

  • Chemical Chaperones: In some contexts, compounds like glycerol (B35011) or 4-phenylbutyrate (B1260699) have been used to assist in protein folding and reduce cellular stress, and DMSO itself can act as a chemical chaperone.[8][15][16]

  • Proper Controls: Always include a vehicle control (media with the same concentration of DMSO as your experimental samples) to distinguish the effects of the solvent from your test compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death in vehicle (DMSO) control wells. DMSO concentration is too high for the cell line.Determine the IC50 of DMSO for your cell line and use a concentration well below this value (typically ≤ 0.5%).[2] Shorten the incubation time with DMSO if possible.
Inconsistent results or high variability between replicates. Heterogeneous off-target effects of DMSO on signaling pathways.[1]This is the issue this compound aims to address. Consider pre-incubating cells with this compound before adding the DMSO-solubilized compound. See the experimental protocol below.
Unexpected changes in the expression of signaling proteins in control wells. DMSO is known to alter the phosphorylation state and expression of various proteins.[1]Meticulously document baseline protein expression and phosphorylation in the presence of DMSO. Use this as your baseline for evaluating the effects of your compound and the potential mitigating effects of this compound.
This compound does not appear to reduce DMSO-induced toxicity. The primary mechanism of DMSO toxicity in your cell line may not be mediated by pathways influenced by the α1B-AR. The concentration of this compound may be suboptimal.Confirm the expression of α1B-AR in your cell line. Perform a dose-response experiment with this compound to determine the optimal concentration for mitigating DMSO's effects.

Quantitative Data Summary

Table 1: General Guidelines for DMSO Concentrations in Cell-Based Assays

DMSO Concentration General Effect Reference(s)
< 0.1%Generally considered safe for most cell lines with minimal cytotoxicity.[15]
0.1% - 0.5%Tolerated by many robust cell lines, but may still have off-target effects.[13][15]
> 0.5% - 1.0%Increased risk of cytotoxicity and significant off-target effects.[13]
> 1.0%Often cytotoxic and can significantly alter cellular processes.[3]

Table 2: this compound Receptor Binding Affinity

Receptor Subtype Ki (nM) Selectivity vs. α1B Reference(s)
α1B-Adrenoceptor2.0-[8]
α1A-Adrenoceptor420210-fold[8]
α1D-Adrenoceptor3417-fold[8]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic DMSO Concentration

Objective: To identify the highest concentration of DMSO that does not significantly affect the viability of your target cell line.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your cell culture medium, ranging from 4% down to 0.0156%.

  • Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x DMSO dilutions to the corresponding wells, resulting in a final DMSO concentration range of 2% to 0.0078%. Include a "no DMSO" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain).

  • Data Analysis: Calculate the percentage of viable cells relative to the "no DMSO" control for each concentration. The optimal non-toxic concentration is the highest concentration that results in >95% cell viability.

Protocol 2: Evaluating the Efficacy of this compound in Mitigating DMSO-Induced Effects

Objective: To assess whether pre-treatment with this compound can reduce the off-target signaling effects caused by DMSO.

Methodology:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

  • This compound Pre-treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a "no this compound" control.

  • DMSO Exposure: Add DMSO to a final concentration that is known to induce sub-lethal stress or signaling changes in your cell line (determined from Protocol 1 or literature).

  • Incubation: Incubate for a short period relevant to the signaling pathway of interest (e.g., 15-60 minutes for phosphorylation events, longer for changes in protein expression).

  • Cell Lysis and Analysis:

    • For signaling pathway analysis, lyse the cells and perform Western blotting for key proteins of interest (e.g., phosphorylated ERK, p38, or components of the NF-κB pathway).

    • For intracellular calcium measurement, use a fluorescent calcium indicator (e.g., Fura-2 AM) and measure the fluorescence change immediately after DMSO addition in the presence or absence of this compound pre-treatment.

  • Data Analysis: Quantify the changes in protein phosphorylation or intracellular calcium levels relative to the control groups. Determine if this compound pre-treatment significantly reduces the DMSO-induced changes.

Visualizations

DMSO_Toxicity_Pathway DMSO DMSO Membrane Cell Membrane DMSO->Membrane Permeabilization Ca_Store Intracellular Ca2+ Stores (ER) DMSO->Ca_Store Triggers Release MAPK MAPK Pathway (ERK, p38) DMSO->MAPK NFkB NF-κB Pathway DMSO->NFkB Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->MAPK Toxicity Cellular Stress & Toxicity Ca_Release->Toxicity MAPK->Toxicity NFkB->Toxicity

Caption: DMSO-induced cellular toxicity pathways.

Alpha1B_Signaling cluster_membrane Cell Membrane cluster_cytosol Alpha1B_AR α1B-AR Gq Gq/11 Alpha1B_AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes L765314 This compound L765314->Alpha1B_AR Antagonizes Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1B_AR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER) IP3->Ca_Store Binds to Receptor PKC PKC DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Downstream Downstream Effects Ca_Release->Downstream PKC->Downstream

Caption: The α1B-adrenoceptor signaling pathway.

Experimental_Workflow start Seed Cells pretreat Pre-treat with this compound (Dose-Response) start->pretreat add_dmso Add DMSO-solubilized Compound pretreat->add_dmso incubate Incubate add_dmso->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay endpoint->viability western Western Blot (pERK, etc.) endpoint->western calcium Calcium Imaging endpoint->calcium

Caption: Proposed experimental workflow.

References

Adjusting L-765314 dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-765314, a potent and selective α1B-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the α1B-adrenergic receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) associated with the Gq/11 family of G-proteins.[1][2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1] This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various physiological responses, including smooth muscle contraction.[1] this compound competitively binds to the α1B-adrenergic receptor, preventing its activation by agonists and thereby inhibiting these downstream signaling events.

Q2: In which animal models has this compound been used and at what dosages?

A2: this compound has been utilized in various animal models to investigate the role of the α1B-adrenergic receptor. The optimal dosage can vary significantly depending on the species, the route of administration, and the specific experimental question. Below is a summary of reported dosages:

Animal ModelRoute of AdministrationDosageApplication
Rat (Pithed) Intravenous (i.v.)30 µg/kg and 100 µg/kgAttenuation of vasopressor responses.[4]
Dog (in vitro) -1 µMInhibition of constriction in isolated splenic arteries.[5]
Mouse -No direct in vivo dosage reported. However, studies with other α1-antagonists like prazosin (B1663645) in mice can provide a starting point for dose-finding experiments.[2]-

Q3: What is a suitable vehicle for in vivo administration of this compound?

A3: this compound is a hydrophobic compound with low aqueous solubility. A common vehicle for intravenous (i.v.) administration in preclinical studies is a mixture of solvents. One such reported vehicle consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400). For other routes or general laboratory use, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. It is crucial to perform pilot studies to ensure the vehicle itself does not have confounding effects on the experimental outcomes.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound for in vivo administration.

  • Problem: The compound precipitates out of solution upon dilution for injection.

  • Possible Cause: this compound is poorly soluble in aqueous solutions. The chosen vehicle may not be adequate, or the preparation method may be suboptimal.

  • Troubleshooting Steps:

    • Optimize Vehicle Composition: For intravenous injection, a co-solvent system is often necessary. A formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been used for poorly soluble compounds in rats.

    • Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 5%), can help to maintain the compound in solution.

    • Sonication: After adding each component of the vehicle, sonicate the solution to aid in dissolution.

    • pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate the pH-solubility profile of this compound if precipitation persists.

    • Prepare Fresh Solutions: Always prepare the final dosing solution immediately before administration to minimize the risk of precipitation over time.

Issue 2: Observing significant hypotension and bradycardia in the animal model after this compound administration.

  • Problem: A sharp drop in blood pressure and heart rate is observed, potentially confounding the experimental results or endangering the animal.

  • Possible Cause: This is a known class effect of α1-adrenergic receptor antagonists due to the blockade of their role in maintaining vascular tone.[6] The administered dose may be too high for the specific animal model or individual animal.

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward solution is to perform a dose-response study to find the minimal effective dose that achieves the desired pharmacological effect without causing excessive hypotension.

    • Slower Infusion Rate: For intravenous administration, a slower infusion rate can help to mitigate the acute drop in blood pressure.

    • Acclimatization: Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout the experiment to be able to correlate any observed effects with the timing of drug administration.

    • Consider Selective Antagonists: While this compound is selective for the α1B subtype, if off-target effects on other α1 subtypes are suspected to contribute to the hypotension, further investigation with even more selective compounds might be warranted.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rat Model (Adapted from studies on α1-antagonists)

  • Animal Model: Male Wistar rats (250-300g).

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final dosing solution, use a vehicle of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).

    • The final concentration of this compound should be calculated based on the desired dose (e.g., 100 µg/kg) and the injection volume (typically 1 ml/kg for rats).

  • Administration Procedure:

    • Anesthetize the rat according to your institution's approved protocol (e.g., isoflurane).

    • Place the animal on a heating pad to maintain body temperature.

    • Access the lateral tail vein for injection.

    • Administer the this compound solution as a slow bolus injection.

    • Monitor the animal for any adverse reactions during and after the injection.

Protocol 2: In Vitro Vasoconstriction Assay in Isolated Canine Splenic Artery

  • Tissue Preparation:

    • Isolate the splenic artery from a euthanized dog.

    • Cut the artery into rings (2-3 mm in width).

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Experimental Procedure:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2g.

    • Induce a stable contraction with an α1-adrenergic agonist (e.g., phenylephrine).

    • Once a stable contraction is achieved, add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., starting from 1 nM up to 10 µM).[5]

    • Record the changes in isometric tension to determine the inhibitory effect of this compound.

Visualizations

G cluster_receptor α1B-Adrenergic Receptor Signaling Agonist Norepinephrine / Epinephrine Receptor α1B-Adrenergic Receptor Agonist->Receptor Activates G_protein Gq/11 Protein Receptor->G_protein Activates L765314 This compound L765314->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3-Kinase Pathway G_protein->PI3K MAPK MAP Kinase Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: α1B-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: In Vivo Study in Mice start Start prep Prepare this compound in Vehicle start->prep animal_prep Animal Preparation (e.g., Anesthesia) start->animal_prep admin Administer this compound (e.g., i.v.) prep->admin animal_prep->admin monitoring Monitor Physiological Parameters admin->monitoring data_collection Data Collection (e.g., Blood Pressure) monitoring->data_collection No Adverse Event end End monitoring->end Adverse Event analysis Data Analysis data_collection->analysis analysis->end

Caption: General experimental workflow for an in vivo study of this compound in a mouse model.

References

Technical Support Center: L-765314 In Vivo Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vivo target engagement of L-765314, a potent and selective α1B-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its in vivo target?

A1: this compound is a small molecule that acts as a potent and selective antagonist of the α1B-adrenergic receptor, a G-protein coupled receptor (GPCR). Its primary in vivo target is the α1B-adrenergic receptor, which is involved in various physiological processes, most notably the regulation of blood pressure.[1][2][3] this compound does not readily cross the blood-brain barrier.

Q2: How can I confirm that this compound is reaching the α1B-adrenergic receptor in a living animal?

A2: Confirming in vivo target engagement of this compound can be achieved through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies. There are three main approaches:

  • Physiological Measurement: Assessing the physiological response known to be mediated by the α1B-adrenergic receptor, such as changes in blood pressure.

  • Ex Vivo Radioligand Binding Assay: Directly measuring the occupancy of the α1B-adrenergic receptor by this compound in tissues isolated from treated animals.

  • Downstream Signaling Pathway Analysis: Quantifying the modulation of signaling molecules downstream of α1B-adrenergic receptor activation.

Q3: What is the most common and accessible method to get an initial confirmation of target engagement?

A3: For a selective α1B-adrenergic antagonist like this compound, measuring its effect on blood pressure is the most common and accessible initial method. A significant, dose-dependent decrease in blood pressure in response to this compound administration provides strong evidence of target engagement.[4][5]

Q4: Are there more advanced techniques to visualize or quantify target engagement in vivo?

A4: Yes, more advanced techniques exist, although they may be less accessible:

  • Positron Emission Tomography (PET): This non-invasive imaging technique can quantify receptor occupancy in real-time. However, it requires a specific radiolabeled version of this compound or a competing radioligand for the α1B-adrenergic receptor, which may not be readily available.[6][7] The development of subtype-selective α1-adrenergic PET radiotracers has been challenging.[6]

  • NanoBRET/BRET Assays: Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET, can be adapted to measure ligand binding in living cells and potentially in vivo. This would involve genetically engineering the α1B-adrenergic receptor with a luciferase and using a fluorescently labeled ligand. This is a complex method requiring significant molecular biology and instrumentation.

Troubleshooting Guides

Guide 1: Blood Pressure Measurements

Issue: No significant change in blood pressure is observed after administering this compound.

Workflow for Troubleshooting Blood Pressure Measurements

G start No BP Change Observed check_dose Verify this compound Dose and Formulation start->check_dose check_admin Confirm Route and Success of Administration check_dose->check_admin Dose/Formulation OK resolve Problem Resolved check_dose->resolve Incorrect Dose/ Formulation check_bp_method Validate Blood Pressure Measurement Technique check_admin->check_bp_method Administration Correct check_admin->resolve Administration Error check_animal_model Assess Animal Model and Baseline BP check_bp_method->check_animal_model BP Method Validated check_bp_method->resolve BP Method Issue consider_alt_method Consider Alternative Target Engagement Methods check_animal_model->consider_alt_method Animal Model Appropriate check_animal_model->resolve Animal Model Issue consider_alt_method->resolve

Caption: Troubleshooting workflow for lack of blood pressure response.

Potential Cause Troubleshooting Steps
Incorrect this compound Dose or Formulation - Verify Calculations: Double-check all dose calculations. - Assess Solubility and Stability: Ensure this compound is properly dissolved and the formulation is stable. This compound is soluble in DMSO. For in vivo use, formulations with PEG300, Tween 80, and saline have been described. - Perform Dose-Response Study: Conduct a dose-response experiment to determine the optimal effective dose.
Administration Error - Confirm Route of Administration: Ensure the intended route (e.g., intravenous, intraperitoneal) was used correctly. - Check for Infiltration: For intravenous injections, ensure the compound was delivered into the bloodstream and did not infiltrate surrounding tissue.
Issues with Blood Pressure Measurement Technique - Method Selection: Both tail-cuff and telemetry methods can be used. Telemetry is considered the gold standard for continuous and direct measurement.[1] Tail-cuff plethysmography is a common non-invasive alternative.[1][6] - Proper Acclimation (Tail-Cuff): Ensure animals are adequately acclimated to the restraint and procedure to minimize stress-induced blood pressure fluctuations.[1] - Correct Cuff Size and Placement (Tail-Cuff): Use the appropriate cuff size for the animal's tail and ensure correct placement. - Surgical Implantation (Telemetry): Verify the proper surgical implantation of the telemetry device. - System Calibration: Regularly calibrate the blood pressure monitoring system.[8]
Animal Model Considerations - Baseline Blood Pressure: Ensure the animal model has a stable and appropriate baseline blood pressure. Anesthetized animals may have altered cardiovascular responses.[8] - Species and Strain Differences: Be aware of potential species and strain differences in α1B-adrenergic receptor expression and function.
Guide 2: Ex Vivo Radioligand Binding Assay

Issue: Inconsistent or no displacement of the radioligand by this compound in tissue homogenates.

Workflow for Ex Vivo Binding Assay Troubleshooting

G start Binding Assay Issues check_tissue Verify Tissue Collection and Preparation start->check_tissue check_radioligand Assess Radioligand Quality and Concentration check_tissue->check_radioligand Tissue Prep OK resolve Problem Resolved check_tissue->resolve Tissue Issue check_assay_conditions Optimize Assay Conditions check_radioligand->check_assay_conditions Radioligand OK check_radioligand->resolve Radioligand Issue check_nonspecific Evaluate Non-Specific Binding check_assay_conditions->check_nonspecific Conditions Optimized check_assay_conditions->resolve Assay Condition Issue check_nonspecific->resolve High Non-Specific Binding

Caption: Troubleshooting workflow for ex vivo binding assays.

Potential Cause Troubleshooting Steps
Tissue Collection and Preparation - Rapid Dissection and Freezing: Dissect tissues of interest (e.g., heart, aorta) immediately after euthanasia and snap-freeze in liquid nitrogen to preserve receptor integrity.[2] - Homogenization Protocol: Use a standardized and validated homogenization protocol to prepare membrane fractions.[2] - Protein Concentration: Ensure consistent protein concentration across all samples.
Radioligand Issues - Radioligand Selection: Use a well-characterized, high-affinity radioligand for the α1B-adrenergic receptor. [3H]-Prazosin is a commonly used non-selective α1-adrenergic antagonist that can be used. - Radioligand Quality: Check the age and specific activity of the radioligand. Degradation can lead to poor binding. - Radioligand Concentration: Use a concentration of radioligand at or below its Kd for the receptor to ensure sensitive detection of competition.
Assay Conditions - Incubation Time and Temperature: Optimize incubation time and temperature to reach equilibrium.[2] - Buffer Composition: Ensure the buffer composition (pH, ions) is optimal for receptor binding. - Non-Specific Binding: Determine non-specific binding using a high concentration of a competing non-labeled ligand to ensure that the specific binding window is adequate.
High Non-Specific Binding - Filter Washing: Increase the number and volume of washes during the filtration step to reduce non-specific binding.[2] - Filter Pre-treatment: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2]

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Rats (Tail-Cuff Method)

Objective: To measure systolic blood pressure in conscious rats following administration of this compound.

Materials:

  • Rat tail-cuff blood pressure system

  • Restrainers appropriate for the size of the rats

  • Warming platform

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: For at least 3-5 days prior to the experiment, acclimate the rats to the restraint and the tail-cuff procedure for 15-20 minutes each day.[1] This minimizes stress-induced hypertension.

  • Animal Preparation: Place the rat in the restrainer and position it on the warming platform to increase blood flow to the tail.

  • Baseline Measurement: Attach the tail-cuff and pulse sensor to the base of the tail. Record at least 10-15 consecutive blood pressure measurements to establish a stable baseline.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., i.v., i.p.).

  • Post-Dose Measurement: At predetermined time points after administration, repeat the blood pressure measurements.

  • Data Analysis: Calculate the mean systolic blood pressure at each time point and compare the change from baseline between the this compound and vehicle-treated groups.

Data Presentation:

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)Δ SBP at 30 min (mmHg)Δ SBP at 60 min (mmHg)
Vehicle-125 ± 5-2 ± 3-1 ± 4
This compound1128 ± 6-15 ± 4-12 ± 5
This compound3126 ± 5-25 ± 5 -20 ± 6
*Data are presented as Mean ± SEM. SBP = Systolic Blood Pressure. *p<0.05, *p<0.01 compared to vehicle.
Protocol 2: Ex Vivo Radioligand Binding Assay

Objective: To determine the in vivo occupancy of α1B-adrenergic receptors by this compound.

Materials:

  • Tissues from this compound and vehicle-treated animals

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]-Prazosin)

  • Non-labeled competing ligand (e.g., phentolamine) for non-specific binding

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Homogenization: Homogenize the collected tissues in ice-cold homogenization buffer and prepare membrane fractions by centrifugation.[2]

  • Protein Quantification: Determine the protein concentration of the membrane preparations.

  • Assay Setup: In a 96-well plate, add a fixed amount of membrane protein, the radioligand at a concentration near its Kd, and assay buffer. For total binding, add buffer. For non-specific binding, add a saturating concentration of the non-labeled competing ligand.

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.[2]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Receptor occupancy by this compound is determined by the reduction in specific binding in tissues from treated animals compared to vehicle-treated animals.

Data Presentation:

Treatment GroupDose (mg/kg)Specific Binding (fmol/mg protein)Receptor Occupancy (%)
Vehicle-150 ± 100
This compound190 ± 840
This compound345 ± 6**70
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to vehicle.

Signaling Pathway and Experimental Workflows

G NE NE a1B_AR a1B_AR NE->a1B_AR Activates Gq Gq a1B_AR->Gq Activates L765314 L765314 L765314->a1B_AR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream PKC->Downstream Phosphorylates Targets

Caption: General workflow for in vivo target engagement studies.

References

Navigating Experimental Variability with L-765314: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to utilizing L-765314, a potent and selective α1B-adrenoceptor antagonist, in your research. Addressing the potential for variability in experimental data is crucial for obtaining robust and reproducible results. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key quantitative data to support your work.

Understanding this compound: Key Characteristics

This compound is a powerful tool for investigating the role of the α1B-adrenergic receptor in various physiological processes. Its primary mechanism of action is the selective blockade of this receptor subtype.[1][2] However, it is also known to influence melanin (B1238610) production by targeting the protein kinase C (PKC)-dependent regulation of tyrosinase activity.[2] Understanding its binding profile and handling requirements is the first step in mitigating experimental variability.

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the binding affinities and physicochemical properties of this compound.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

Receptor SubtypeSpeciesKi (nM)IC50 (nM)Selectivity vs. α1BReference
α1B Human2.01.90 (high-affinity site)-[2][3]
Rat5.4--[2][3]
α1A Human420790 (low-affinity site)210-fold[3][4]
Rat500-93-fold[3]
α1D Human34-17-fold[3][4]
Rat50-9-fold[3]

Table 2: Physicochemical and Storage Information

PropertyValueNotesReference
Molecular Weight 522.60 g/mol [2]
Solubility DMSO: up to 100 mg/mL (191.35 mM)Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. Sonication is recommended for dissolution.[1][2]
WaterInsoluble[2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution in Solvent) -80°C for up to 2 years; -20°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. What are the common sources of variability when using this compound?

A1: Variability in this compound experiments can stem from several factors:

  • Compound Handling: Due to its limited water solubility, improper dissolution or storage of this compound can lead to inaccurate concentrations. Always use fresh, high-quality DMSO and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[2][3]

  • Off-Target Effects: While highly selective for the α1B-adrenoceptor, at higher concentrations, this compound can interact with α1A and α1D subtypes, potentially confounding results.[3][4] It is crucial to use the lowest effective concentration and to perform dose-response experiments to establish the optimal concentration for your specific model.

  • Cell Line Variability: The expression levels of α1-adrenoceptor subtypes can vary between different cell lines and even between passages of the same cell line. Regularly verify receptor expression levels in your experimental system.

  • Experimental Conditions: Factors such as pH, temperature, and incubation time can influence ligand binding and cellular responses. Maintain consistent experimental parameters across all assays.

Q2: I am observing unexpected agonist-like effects with this compound. What could be the cause?

A2: This is an uncommon but important observation. Here's a troubleshooting workflow:

  • Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and is of high purity. Impurities could be responsible for off-target activities.

  • Evaluate for Partial Agonism: In some systems, a compound classified as an antagonist may exhibit partial agonist activity. This can be assessed by observing if this compound alone elicits a response, albeit lower than a full agonist.

  • Investigate Off-Target Effects: The observed effect might be mediated by a different receptor or signaling pathway. Consider using a structurally unrelated α1B antagonist to see if the effect is blocked. Additionally, this compound is known to affect PKC signaling, which could lead to downstream effects unrelated to α1B antagonism.[2]

Q3: What is the recommended starting concentration for in vitro and in vivo experiments?

A3:

  • In Vitro : Based on its Ki and IC50 values, a starting concentration range of 1-100 nM is recommended for in vitro binding and functional assays targeting the α1B-adrenoceptor.[2][3] Always perform a dose-response curve to determine the optimal concentration for your specific assay. For studies on melanin production via PKC, concentrations up to 10 µM have been used.[2]

  • In Vivo : For studies investigating blood pressure regulation in rats, doses up to 0.3 mg/kg have been shown to be selective for the α1B receptor.[3] Higher doses may lead to off-target effects. The provided in vivo formulation is a starting point and may require optimization for your specific animal model and administration route.[1]

Q4: How should I prepare this compound for my experiments?

A4:

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock. Store this at -80°C in small aliquots to minimize freeze-thaw cycles.[3]

  • Working Dilutions: For aqueous-based cellular assays, dilute the DMSO stock solution in your assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • In Vivo Formulation: A common formulation for in vivo studies involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Sonication may be required to achieve a clear solution.

Experimental Protocols & Methodologies

Detailed and consistent protocols are essential for reproducible research. Below are outlines for key experiments involving this compound.

Receptor Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of this compound for the α1B-adrenoceptor.

  • Materials:

    • Cell membranes expressing the human α1B-adrenoceptor.

    • Radioligand (e.g., [3H]-Prazosin).

    • This compound stock solution (in DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., phentolamine).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Vasoconstriction Assay

This protocol outlines a method to assess the effect of this compound on blood pressure in an animal model.

  • Animal Model: Anesthetized, pithed rats are a common model for these studies.[5]

  • Procedure:

    • Administer this compound intravenously at the desired dose (e.g., 100 µg/kg).[5]

    • After a 10-minute equilibration period, administer a vasopressor agent that acts on α1-adrenoceptors (e.g., dihydroergotamine, DHE) in a cumulative dose-response manner.[5]

    • Continuously monitor mean arterial pressure.

    • Compare the dose-response curve of the vasopressor in the presence and absence of this compound to determine its antagonistic effect.

Visualizing Pathways and Workflows

To aid in understanding the experimental and biological context of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of α1B-Adrenoceptor

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Noradrenaline Noradrenaline a1B_AR α1B-Adrenergic Receptor Noradrenaline->a1B_AR Activates Gq_protein Gq Protein a1B_AR->Gq_protein Activates L765314 This compound L765314->a1B_AR Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade of the α1B-adrenergic receptor.

Experimental Workflow: Troubleshooting Off-Target Effects

G Start Unexpected Experimental Result Check_Purity Verify Compound Purity and Identity (e.g., LC-MS) Start->Check_Purity Dose_Response Perform Dose-Response Curve with this compound Check_Purity->Dose_Response Control_Cell_Line Use Control Cell Line (lacking α1B receptor) Dose_Response->Control_Cell_Line Selective_Antagonist Use a Structurally Different α1B-Selective Antagonist Control_Cell_Line->Selective_Antagonist Analyze_PKC Investigate Downstream PKC Pathway Activation Selective_Antagonist->Analyze_PKC Conclusion_Off_Target Conclude Off-Target Effect Analyze_PKC->Conclusion_Off_Target Effect Persists Conclusion_On_Target Conclude On-Target Effect (Re-evaluate Hypothesis) Analyze_PKC->Conclusion_On_Target Effect Abolished

Caption: Logical workflow for troubleshooting unexpected results.

Logical Relationship: Factors Contributing to Variability

G cluster_compound Compound-Related cluster_system System-Related cluster_protocol Protocol-Related Variability Experimental Variability Solubility Solubility Issues Solubility->Variability Stability Stability/Degradation Stability->Variability Purity Purity Purity->Variability Receptor_Expression Receptor Expression Levels Receptor_Expression->Variability Cell_Health Cell Health & Passage Number Cell_Health->Variability Concentration Incorrect Concentration Concentration->Variability Incubation_Time Incubation Time/Temp Incubation_Time->Variability Assay_Conditions Buffer/pH Conditions Assay_Conditions->Variability

Caption: Key factors influencing experimental variability with this compound.

References

L-765314 data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-765,314, a potent and selective α1B-adrenergic receptor antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with L-765,314.

Problem Possible Cause Troubleshooting Steps
Apparent loss of selectivity at higher concentrations At high concentrations, L-765,314 can exhibit off-target effects by binding to other α1-adrenergic receptor subtypes (α1A and α1D).[1][2]1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range where L-765,314 maintains its selectivity for the α1B-adrenoceptor.[3] 2. Consult Binding Affinity Data: Refer to the provided data on Ki values to understand the selectivity profile of L-765,314 and choose concentrations that minimize off-target binding.[1] 3. Use Subtype-Specific Agonists: In functional assays, use agonists that are highly selective for the α1A or α1D subtypes to confirm that the observed effects of high-concentration L-765,314 are indeed due to off-target antagonism.[2]
Unexpected agonist-like activity This is uncommon for a competitive antagonist but could be due to partial agonism, compound impurity, or off-target effects on a different receptor system that elicits a similar downstream signal.[4]1. Verify Compound Purity: Ensure the purity of your L-765,314 sample using analytical methods like HPLC-MS.[4] 2. Use a Control Cell Line: Test the effect of L-765,314 on a cell line that does not express the α1B-adrenergic receptor. An agonist response in this control would indicate an off-target effect.[4] 3. Competition Assay: Perform a competition assay with a known full agonist for the α1B-adrenoceptor. A partial agonist will show a dose-dependent increase in signal on its own but will act as an antagonist in the presence of a full agonist, causing a rightward shift in the full agonist's dose-response curve.[4]
High variability between experimental repeats This can be caused by issues with compound solubility, vehicle effects, or inconsistent experimental conditions.1. Ensure Complete Solubilization: L-765,314 is typically dissolved in a vehicle like DMSO. Ensure the compound is fully dissolved before preparing further dilutions. 2. Evaluate Vehicle Effects: Run a vehicle-only control to ensure that the solvent used to dissolve L-765,314 does not have any biological effects in your assay system.[5][6] 3. Standardize Experimental Protocol: Maintain consistent cell densities, incubation times, and other experimental parameters across all experiments.
Schild plot slope deviates significantly from unity For a competitive antagonist, the Schild plot slope should be close to 1.0. A slope different from unity may suggest non-competitive antagonism, complex drug-receptor interactions, or experimental artifacts.[7][8]1. Ensure Equilibrium: Ensure that the antagonist has reached equilibrium with the receptor before adding the agonist. This may require optimizing the pre-incubation time with L-765,314.[7] 2. Check for Multiple Receptor Subtypes: If your experimental system expresses multiple α1-adrenoceptor subtypes that are activated by the agonist, this can lead to a Schild plot slope that is not equal to 1.[8] 3. Review Data Analysis: Re-examine the data analysis to rule out any calculation errors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of L-765,314?

A1: L-765,314 is a competitive antagonist of the α1B-adrenergic receptor.[9] It binds to the receptor and prevents the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade.[10] The α1B-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1]

Q2: What is the selectivity profile of L-765,314 for different α1-adrenoceptor subtypes?

A2: L-765,314 is highly selective for the α1B-adrenoceptor subtype. In binding assays with cloned human adrenoceptors, it shows approximately 210-fold selectivity for the α1B subtype over the α1A subtype and 17-fold selectivity over the α1D subtype.[1]

Q3: Can L-765,314 cross the blood-brain barrier?

A3: L-765,314 does not readily cross the blood-brain barrier, making it a useful tool for studying the peripheral effects of α1B-adrenoceptor blockade without confounding central nervous system effects.

Q4: What are the common applications of L-765,314 in research?

A4: L-765,314 is primarily used to investigate the physiological and pathological roles of the α1B-adrenergic receptor. This includes studying its involvement in smooth muscle contraction, particularly in blood vessels, and its role in the regulation of blood pressure.[11][12]

Q5: How should I prepare a stock solution of L-765,314?

A5: L-765,314 is typically soluble in organic solvents such as DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly prepared. It is important to ensure the compound is fully dissolved before making further dilutions in aqueous buffers for your experiments. Always check the solubility information on the manufacturer's data sheet.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of L-765,314 for human α1-adrenergic receptor subtypes.

Receptor Subtype Ki (nM) Selectivity (fold) vs. α1B
α1A 420210
α1B 2.01
α1D 3417
Data from Patane, M.A., et al. (1998). J. Med. Chem., 41(8), 1205-1208.[1]

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α1B-adrenergic receptor.

  • [3H]-Prazosin (radioligand).

  • L-765,314.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-selective antagonist (e.g., phentolamine) for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of L-765,314 in the binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, [3H]-Prazosin (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [3H]-Prazosin, and a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).

    • Competitive Binding: Cell membranes, [3H]-Prazosin, and varying concentrations of L-765,314.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve.

  • Determine the IC50 value (the concentration of L-765,314 that inhibits 50% of the specific binding of [3H]-Prazosin).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Vasoconstriction Assay

Objective: To determine the functional potency of L-765,314 in inhibiting agonist-induced vasoconstriction.

Materials:

  • Isolated arterial rings (e.g., rat aorta or canine splenic artery).

  • Organ bath system with force transducers.

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

  • An α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).

  • L-765,314.

Methodology:

  • Mount the arterial rings in the organ baths containing PSS and allow them to equilibrate under a resting tension (e.g., 1-2 g).

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

  • Wash the tissues and allow them to return to baseline.

  • Perform a cumulative concentration-response curve for the α1-adrenergic agonist to establish a control response.

  • Wash the tissues and allow them to return to baseline.

  • Pre-incubate the tissues with a specific concentration of L-765,314 for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • In the continued presence of L-765,314, perform a second cumulative concentration-response curve for the agonist.

  • Repeat steps 5-7 with increasing concentrations of L-765,314.

  • Plot the log concentration of the agonist versus the contractile response (as a percentage of the maximal control response) for each concentration of L-765,314.

  • The rightward shift of the agonist dose-response curves in the presence of L-765,314 indicates competitive antagonism.

  • A Schild plot analysis can be performed by plotting the log(dose ratio - 1) against the log concentration of L-765,314. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.

Visualizations

Alpha-1B Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol a1B_receptor α1B-Adrenoceptor gq11 Gq/11 a1B_receptor->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc co-activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response phosphorylates target proteins norepi Norepinephrine/ Epinephrine norepi->a1B_receptor binds & activates l765314 L-765,314 l765314->a1B_receptor binds & blocks

Caption: Alpha-1B adrenergic receptor signaling pathway.

Experimental Workflow for L-765314 Characterization cluster_invitro In Vitro Characterization cluster_analysis Data Analysis start Start: Hypothesis on α1B-adrenoceptor role binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Vasoconstriction) start->functional_assay ki_calc Determine Ki from IC50 (Cheng-Prusoff) binding_assay->ki_calc pa2_calc Determine pA2 (Schild Analysis) functional_assay->pa2_calc selectivity_panel Selectivity Screening (vs. α1A, α1D, etc.) selectivity_ratio Calculate Selectivity Ratios selectivity_panel->selectivity_ratio ki_calc->selectivity_panel interpretation Interpretation: Potency & Selectivity Profile ki_calc->interpretation pa2_calc->interpretation selectivity_ratio->interpretation

Caption: Workflow for L-765,314 characterization.

References

Best practices for L-765314 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing L-765314, a potent and selective α1B-adrenergic receptor antagonist, proper preparation and storage of stock solutions are paramount for experimental success and reproducibility. This technical support center provides a comprehensive guide to best practices, troubleshooting common issues, and frequently asked questions to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?

For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.

Q2: What is the solubility of this compound in DMSO?

This compound has a high solubility in DMSO, with concentrations of 50 mg/mL (95.68 mM) and even up to 100 mg/mL (191.35 mM) being achievable.[1][2] Sonication may be required to fully dissolve the compound at higher concentrations.[2][3]

Q3: How should I prepare this compound solutions for in vivo experiments?

For in vivo studies, a multi-solvent system is typically required. A common protocol involves first dissolving this compound in DMSO to create a concentrated stock, which is then further diluted in a vehicle solution.[1][2] Examples of vehicle solutions include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][3]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[1][2]

  • 10% DMSO and 90% corn oil.[1][2]

When preparing these formulations, it is recommended to add the solvents sequentially, ensuring the solution is clear before adding the next component.[3]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Data sourced from multiple suppliers.[1][2]

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has visible precipitate after dilution.

This is a common issue, particularly when diluting a concentrated DMSO stock solution into an aqueous buffer for in vitro assays.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is poorly soluble in water. The final concentration of the compound in your aqueous experimental media may have exceeded its solubility limit.

    • Solution: Try lowering the final concentration of this compound in your experiment. You can also review the literature for typical working concentrations for your specific application.

  • Insufficient Mixing or Dissolution: The compound may not have been fully dissolved in the initial stock solution or during the dilution step.

    • Solution: Gentle warming and/or sonication can aid in the dissolution of this compound.[1][3] When preparing the initial stock, ensure the solution is completely clear before making further dilutions. When diluting, add the stock solution to the aqueous buffer slowly while vortexing.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous media might be too low to maintain the solubility of this compound.

    • Solution: While it is important to keep the final solvent concentration low to avoid off-target effects on your cells or tissues, ensure it is within a range that supports the solubility of your compound at the desired concentration. Consider performing a vehicle control experiment to account for any effects of the solvent.

Below is a troubleshooting workflow to address precipitation issues:

G start Precipitation Observed in Final Solution check_concentration Is the final concentration of this compound too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dissolution Was the stock solution completely clear before dilution? check_concentration->check_dissolution No solution_clear Solution should now be clear lower_concentration->solution_clear redissolve_stock Gently warm and/or sonicate the stock solution until clear check_dissolution->redissolve_stock No check_dilution_method How was the dilution performed? check_dissolution->check_dilution_method Yes redissolve_stock->check_dilution_method improve_dilution Add stock solution to aqueous buffer slowly while vortexing check_dilution_method->improve_dilution check_solvent_conc Is the final solvent concentration sufficient? improve_dilution->check_solvent_conc adjust_solvent Optimize final solvent concentration (with vehicle controls) check_solvent_conc->adjust_solvent Potentially No check_solvent_conc->solution_clear Yes adjust_solvent->solution_clear

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for using this compound in cell-based assays. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental question.

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure the solution is completely clear. Use sonication if necessary.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw a single aliquot of the concentrated stock solution.

    • Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is important to perform these dilutions in a stepwise manner to avoid precipitation. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first dilute 1:10 in media (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 into your cell culture plate.

  • Treat Cells:

    • Remove the existing media from your cells and replace it with the media containing the desired final concentration of this compound.

    • Include a vehicle control (media with the same final concentration of DMSO but without this compound).

    • Incubate the cells for the desired period.

  • Assay Performance:

    • After the incubation period, proceed with your specific downstream assay (e.g., measurement of intracellular calcium, protein phosphorylation, or gene expression).

The following diagram illustrates the general workflow for preparing and using this compound in experiments:

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Solution (Dilute in Appropriate Buffer/Media) thaw->dilute treat Treat Cells/Tissues dilute->treat assay Perform Assay treat->assay

General workflow for this compound stock preparation and use.

Signaling Pathway

This compound is a selective antagonist of the α1B-adrenergic receptor, which is a G protein-coupled receptor (GPCR). The α1B-adrenergic receptor primarily couples to the Gq/11 family of G proteins. Activation of this receptor by its endogenous ligands, epinephrine (B1671497) and norepinephrine, initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This compound blocks this pathway by preventing the binding of agonists to the receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1B-Adrenergic Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) pkc->downstream Phosphorylates Targets agonist Agonist (Epinephrine/Norepinephrine) agonist->receptor Activates l765314 This compound l765314->receptor Antagonizes

Signaling pathway of the α1B-adrenergic receptor and the antagonistic action of this compound.

References

Technical Support Center: Ensuring Reproducibility in L-765314 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring the reproducibility of experiments involving L-765314, a potent and selective α1B-adrenergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-765,314 and what is its primary mechanism of action?

A1: L-765,314 is a potent and selective antagonist for the α1B-adrenergic receptor.[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the α1B-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][4][5] Inhibition of this pathway prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[3][4]

Q2: What are the recommended solvent and storage conditions for L-765,314?

A2: L-765,314 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[6]

Q3: Does L-765,314 cross the blood-brain barrier?

A3: No, L-765,314 does not cross the blood-brain barrier, which makes it a useful tool for studying the peripheral effects of α1B-adrenergic receptor antagonism without confounding central nervous system effects.[2]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of L-765,314 in Aqueous Buffers
  • Question: I am observing precipitation of L-765,314 when I dilute my DMSO stock solution into my aqueous assay buffer. How can I improve its solubility?

  • Answer: This is a common issue with hydrophobic compounds like L-765,314. Here are a few troubleshooting steps:

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as your experimental system can tolerate without causing artifacts, typically not exceeding 0.5%.

    • Use of Pluronic F-127: For in vitro assays, incorporating a non-ionic surfactant like Pluronic F-127 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds.

    • Sonication: Briefly sonicating the final diluted solution can help to dissolve small precipitates.

    • In Vivo Formulations: For in vivo studies, specific formulation strategies are often necessary. A common vehicle for intravenous administration is a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in carboxymethylcellulose (CMC) may be suitable. Always perform a small-scale formulation test to ensure stability before administering to animals.

Issue 2: Inconsistent or Noisy Results in Cell-Based Assays
  • Question: My results with L-765,314 in cell-based assays are highly variable. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Compound Stability in Media: While specific data on L-765,314 stability in cell culture media is limited, it is good practice to prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Edge Effects in Multi-well Plates: To minimize "edge effects" in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile buffer or media to maintain a more uniform temperature and humidity across the plate.

    • Incubation Time: Optimize the incubation time with L-765,314. For antagonist activity, a pre-incubation period before adding the agonist is typically required to allow the antagonist to reach equilibrium with the receptor.

Issue 3: Unexpected Off-Target Effects
  • Question: I am observing effects that are not consistent with α1B-adrenergic receptor blockade. Could L-765,314 have off-target effects?

  • Answer: While L-765,314 is highly selective for the α1B-adrenergic receptor, off-target effects can occur, particularly at higher concentrations.

    • Concentration-Dependent Selectivity: At concentrations significantly higher than its Ki for the α1B receptor, L-765,314 may start to interact with other α1-adrenergic receptor subtypes (α1A and α1D). For example, a high dose of 10 µM L-765,314 has been shown to block responses mediated by the α1A-agonist A61603.[7] It is crucial to use the lowest effective concentration possible to maintain selectivity.

    • Control Experiments: To confirm that the observed effect is mediated by the α1B-adrenergic receptor, consider using a structurally different α1B-antagonist as a positive control. Additionally, using cell lines with known null or low expression of the α1B receptor can serve as a negative control.

Issue 4: Difficulty Interpreting In Vivo Results
  • Question: The in vivo effects of L-765,314 in my animal model are not as expected. What factors should I consider?

  • Answer: In vivo experiments introduce additional complexities:

    • Pharmacokinetics: L-765,314 has a reported short half-life in rats (t1/2 of 0.5 h).[8] This may require frequent dosing or continuous infusion to maintain effective plasma concentrations.

    • Dose-Response Relationship: It is essential to perform a thorough dose-response study to identify the optimal dose for your specific animal model and experimental endpoint.

    • Physiological Compensation: The body has complex homeostatic mechanisms. Blocking α1B-adrenergic receptors can lead to compensatory responses, such as changes in heart rate or activation of other signaling pathways, which might mask or alter the expected outcome.[8] Monitoring multiple physiological parameters can provide a more complete picture.

Data Presentation

Table 1: Selectivity Profile of L-765,314

Receptor SubtypeSpeciesBinding Affinity (Ki)Reference
α1B-adrenergicHuman2.0 nM
α1B-adrenergicRat5.4 nM[8]
α1D-adrenergicHuman34 nM[8]
α1D-adrenergicRat50 nM[8]
α1A-adrenergicHuman420 nM[8]
α1A-adrenergicRat500 nM[8]

Table 2: In Vivo Experimental Parameters for L-765,314

Animal ModelAdministration RouteDose RangeObserved EffectReference
Anesthetized RatsIntravenous0.3 - 3 mg/kgInhibition of pressor responses, decrease in heart rate[8]
Pithed RatsIntravenous100 - 300 µg/kgAttenuation of ergotamine-induced vasopressor responses
Dog Splenic Artery (in vitro)-1 µM - 10 µMInhibition of periarterial nerve stimulation-induced vasoconstriction[7]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α1B-Adrenergic Receptor

Objective: To determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human α1B-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (a non-selective α1-adrenergic antagonist).

  • Non-specific binding control: Phentolamine (B1677648) (10 µM).

  • L-765,314 stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of L-765,314 in assay buffer. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or L-765,314 dilution.

    • 50 µL of [³H]-Prazosin (at a concentration close to its Kd).

    • 100 µL of cell membrane suspension (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of L-765,314 by non-linear regression of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of L-765,314 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human α1B-adrenergic receptor.

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Agonist: Phenylephrine or another suitable α1-agonist.

  • L-765,314 stock solution (in DMSO).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of L-765,314 or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve.

  • Determine the IC50 value of L-765,314 for the inhibition of the agonist-induced calcium response.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine a1B_AR α1B-Adrenergic Receptor NE->a1B_AR Activates Gq11 Gq/11 a1B_AR->Gq11 Activates L765314 L-765,314 L765314->a1B_AR Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream Activates Ca²⁺-dependent Pathways PKC->Downstream Phosphorylates Targets

Caption: α1B-Adrenergic Receptor Signaling Pathway and Inhibition by L-765,314.

G start Start Experiment prepare_stock Prepare L-765,314 Stock Solution in DMSO start->prepare_stock prepare_working Prepare Working Dilutions in Assay Buffer prepare_stock->prepare_working add_compound Add L-765,314 to Cells prepare_working->add_compound cell_culture Culture and Seed Cells assay_setup Set up Assay (e.g., Binding, Functional) cell_culture->assay_setup assay_setup->add_compound incubate Incubate for Optimized Time add_compound->incubate add_agonist Add Agonist (for functional assay) incubate->add_agonist measure_response Measure Response (e.g., Radioactivity, Fluorescence) incubate->measure_response For binding assay add_agonist->measure_response analyze_data Analyze Data (e.g., IC50, Ki) measure_response->analyze_data end End analyze_data->end G issue Inconsistent/ Unexpected Results? solubility Check Compound Solubility issue->solubility Is there precipitation? stability Check Compound Stability issue->stability Is the compound degrading? cell_health Verify Cell Health & Passage Number issue->cell_health Are cells healthy? concentration Confirm Compound Concentration issue->concentration Is the dilution correct? off_target Consider Off-Target Effects issue->off_target Is the concentration too high? controls Review Experimental Controls issue->controls Are controls behaving as expected?

References

Validation & Comparative

L-765,314 vs. Prazosin: A Comparative Guide to α1-Adrenoceptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the α1-adrenoceptor subtype selectivity of two widely recognized antagonists: L-765,314 and prazosin (B1663645). The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tool for their specific experimental needs, based on objective performance data and established experimental protocols.

Introduction to α1-Adrenoceptor Antagonists

α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three subtypes: α1A, α1B, and α1D. These receptors play crucial roles in the sympathetic nervous system, primarily mediating smooth muscle contraction. While prazosin is a classical α1-AR antagonist, historically considered non-selective, L-765,314 has been developed as a more selective agent. Understanding the distinct binding affinities of these compounds is critical for accurately interpreting experimental results and for the development of novel therapeutics with improved selectivity and reduced off-target effects.

Comparative Binding Affinity

The binding affinities of L-765,314 and prazosin for the human α1A, α1B, and α1D adrenoceptor subtypes have been determined through radioligand binding assays. The data, presented in terms of the inhibitor constant (Ki), clearly demonstrates the superior selectivity of L-765,314 for the α1B subtype compared to the relatively non-selective profile of prazosin.

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Selectivity (fold) α1B vs. α1ASelectivity (fold) α1B vs. α1D
L-765,314 420[1]2.0[1]34[1]21017
Prazosin 0.260.350.47~0.7~0.7

Note: Prazosin Ki values were derived from logKD values of -8.58 (α1A), -8.46 (α1B), and -8.33 (α1D) from whole-cell binding assays using [3H]prazosin in CHO cells stably expressing the human receptors.[2]

Signaling Pathway and Experimental Workflow

Activation of α1-adrenoceptors typically initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenoceptor Agonist->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response Leads to PKC->Cellular_Response Leads to Experimental_Workflow A Cell Culture (CHO cells stably expressing human α1A, α1B, or α1D receptors) B Membrane Preparation (Homogenization and Centrifugation) A->B C Radioligand Binding Assay (Incubation with [3H]prazosin and competitor) B->C D Separation of Bound/Free Ligand (Filtration) C->D E Quantification (Scintillation Counting) D->E F Data Analysis (Competition binding curve fitting, Cheng-Prusoff equation) E->F G Determine Ki values F->G

References

A Comparative Efficacy Analysis of L-765,314 and Tamsulosin in Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and efficacy of two distinct alpha-1 adrenergic receptor antagonists: L-765,314 and tamsulosin (B1681236). While both compounds target the alpha-1 adrenoceptor family, their subtype selectivity dictates their functional effects and potential therapeutic applications. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the associated signaling pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to L-765,314 and Tamsulosin

Tamsulosin is a well-established alpha-1 adrenoceptor antagonist with a preference for the α1A and α1D subtypes over the α1B subtype.[1][2][3] This selectivity profile underlies its clinical efficacy in the treatment of benign prostatic hyperplasia (BPH), as the α1A and α1D adrenoceptors are predominantly located in the smooth muscle of the prostate and bladder neck.[1][3] By blocking these receptors, tamsulosin induces smooth muscle relaxation, leading to improved urinary flow and relief of BPH symptoms.[1][2]

L-765,314 , in contrast, is a potent and highly selective antagonist for the α1B-adrenergic receptor subtype. Its primary utility has been as a research tool to investigate the physiological roles of the α1B adrenoceptor, particularly in the regulation of blood pressure. The α1B subtype is primarily found in vascular smooth muscle, and its antagonism is associated with vasodilation.

Comparative Efficacy: A Tale of Two Subtypes

Tamsulosin's efficacy is primarily directed towards the lower urinary tract. Its potent antagonism of α1A and α1D adrenoceptors in the prostate and bladder neck leads to a reduction in smooth muscle tone, thereby decreasing urethral resistance and improving urine flow in patients with BPH.[1][2] Clinical studies have demonstrated that tamsulosin significantly improves both voiding and storage symptoms associated with BPH.[2][3]

L-765,314's efficacy, owing to its α1B selectivity, is predominantly centered on the cardiovascular system. Antagonism of α1B adrenoceptors in vascular smooth muscle leads to vasodilation and a potential reduction in blood pressure. Therefore, its functional effects are more aligned with antihypertensive actions rather than urological ones.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of L-765,314 and tamsulosin.

Compound Receptor Subtype Binding Affinity (Ki, nM) Functional Potency (pA2/pKB) Primary Tissue of Action
L-765,314 α1AHigh (less selective)--
α1BPotent & Selective -Vascular Smooth Muscle
α1DModerate--
Tamsulosin α1AHigh HighProstate, Bladder Neck
α1BModerateModerateVascular Smooth Muscle
α1DHigh HighBladder

Note: Specific numerical values for binding affinities and functional potencies can vary between studies depending on the experimental conditions and tissues used. The table provides a qualitative summary of the available data. Dashes indicate where specific data was not found in the searched literature.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound for different α1-adrenoceptor subtypes using a radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of L-765,314 and tamsulosin for human α1A, α1B, and α1D adrenoceptors.

Materials:

  • Cell membranes expressing a single subtype of human α1-adrenoceptor (α1A, α1B, or α1D).

  • [3H]-Prazosin (a non-selective α1-adrenoceptor antagonist radioligand).

  • Unlabeled L-765,314 and tamsulosin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-Prazosin at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (L-765,314 or tamsulosin). For determining non-specific binding, a separate set of wells will contain the membranes, [3H]-Prazosin, and a high concentration of phentolamine.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay: In Vitro Smooth Muscle Contraction

This protocol describes a general method for assessing the functional efficacy of L-765,314 and tamsulosin in relaxing pre-contracted smooth muscle tissue.

Objective: To determine the potency of L-765,314 and tamsulosin in relaxing smooth muscle strips isolated from relevant tissues (e.g., prostate for tamsulosin, aorta for L-765,314).

Materials:

  • Isolated smooth muscle tissue strips (e.g., human prostate, rat aorta).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer and data acquisition system.

  • A contracting agent (e.g., phenylephrine, an α1-adrenoceptor agonist).

  • L-765,314 and tamsulosin solutions at various concentrations.

Procedure:

  • Tissue Preparation: Mount the isolated smooth muscle strips in the organ baths under a resting tension. Allow the tissues to equilibrate for a period of time.

  • Contraction: Induce a stable contraction in the muscle strips by adding a submaximal concentration of the contracting agent (e.g., phenylephrine) to the bath.

  • Antagonist Addition: Once a stable contraction is achieved, add increasing cumulative concentrations of the antagonist (L-765,314 or tamsulosin) to the bath.

  • Measurement: Record the changes in muscle tension after the addition of each concentration of the antagonist.

  • Data Analysis: Express the relaxation induced by the antagonist as a percentage of the initial contraction. Plot the concentration-response curves and calculate the pA2 or pKB values, which represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve, providing a measure of the antagonist's potency.

Mandatory Visualization

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonists Antagonist Action NorEpi Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) NorEpi->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Contributes to Tamsulosin Tamsulosin (α1A/α1D selective) Tamsulosin->Alpha1_Receptor Blocks (Prostate, Bladder) L765314 L-765,314 (α1B selective) L765314->Alpha1_Receptor Blocks (Vasculature)

Caption: Alpha-1 adrenoceptor signaling pathway and points of antagonism.

G cluster_tissues Tissue/Cell Preparation cluster_binding Radioligand Binding Assay cluster_functional Smooth Muscle Contraction Assay Tissue Target Tissue (e.g., Prostate, Aorta) Membrane Membrane Preparation (for binding assays) Tissue->Membrane Strips Tissue Strips (for functional assays) Tissue->Strips Incubate Incubate Membranes with Radioligand & Antagonist Membrane->Incubate Mount Mount Tissue Strips in Organ Bath Strips->Mount Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze_Binding Calculate Ki Count->Analyze_Binding Contract Induce Contraction (e.g., with Phenylephrine) Mount->Contract Add_Antagonist Add Antagonist (Cumulative Concentrations) Contract->Add_Antagonist Measure Measure Relaxation Add_Antagonist->Measure Analyze_Functional Calculate pA2/pKB Measure->Analyze_Functional

Caption: Experimental workflow for evaluating α1-adrenoceptor antagonists.

Conclusion

L-765,314 and tamsulosin represent two distinct classes of alpha-1 adrenoceptor antagonists with differing therapeutic potentials. Tamsulosin, with its selectivity for α1A and α1D subtypes, is a cornerstone in the management of BPH, effectively targeting the smooth muscle of the lower urinary tract. In contrast, L-765,314's high selectivity for the α1B subtype makes it a valuable pharmacological tool for investigating cardiovascular physiology and a potential lead for the development of novel antihypertensive agents. The choice between these or similar compounds in a research or clinical setting is critically dependent on the desired therapeutic outcome and the specific α1-adrenoceptor subtype mediating the physiological or pathophysiological process of interest.

References

Navigating the α1B-Adrenergic Receptor: A Comparative Guide to Alternatives for L-765,314

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the selective antagonism of the α1B-adrenergic receptor (α1B-AR) is a critical area of investigation due to its role in various physiological processes. L-765,314 has been a valuable tool in these studies, but the quest for alternative and potentially more selective antagonists continues. This guide provides a comprehensive comparison of notable alternatives to L-765,314, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.

The α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 protein, plays a significant role in smooth muscle contraction and has been implicated in cardiovascular and central nervous system functions.[1][2] Its activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[1] Understanding the specific roles of the α1B-AR subtype has been challenging due to the lack of highly selective ligands.[1]

Comparative Analysis of α1B-Adrenergic Receptor Antagonists

While L-765,314 has demonstrated notable selectivity for the α1B-AR, several other compounds have been investigated as potential alternatives. This section provides a quantitative comparison of their binding affinities and functional potencies.

Compoundα1A-AR (pKi/pA2)α1B-AR (pKi/pA2)α1D-AR (pKi/pA2)Selectivity (α1B vs α1A)Selectivity (α1B vs α1D)Reference
L-765,314 ~6.38 (Ki=420 nM)~8.70 (Ki=2.0 nM)~7.47 (Ki=34 nM)~210-fold~17-fold[1]
(+)-Cyclazosin 8.18 - 8.419.23 - 9.579.2810 to 15-fold~1-fold[3]
7.75 (pA2)8.85 (pA2)7.27 (pA2)13-fold38-fold[4]
AH 11110A ~6.41 (pA2)~7.10 (pKi=79.4 nM)~5.47 (pA2)~32-fold~26-fold[2]
Cpd1 ---10 to 15-fold10 to 15-fold[5]
Cpd24 -Higher affinity than Cpd1-Reduced selectivity vs Cpd1Reduced selectivity vs Cpd1[1]
Conopeptide ρ-TIA ~7.2 (pA2)~8.3 (pIC50)~7.2 (pA2)~12-fold (functional)~12-fold (functional)[6]

Note: pKi values are derived from radioligand binding assays, while pA2 values are from functional assays. pIC50 is a measure of the potency of an inhibitor. The mode of antagonism for Conopeptide ρ-TIA at the α1B-AR is non-competitive, distinguishing it from the other competitive antagonists listed.[6] A recent comprehensive study screening 101 clinical drugs and laboratory compounds did not identify any compounds with selectivity for the α1B-adrenoceptor.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical α1B-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing a novel antagonist.

alpha1B_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol a1B_AR α1B-AR Gq11 Gq/11 a1B_AR->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets Agonist Agonist (e.g., Norepinephrine) Agonist->a1B_AR binds & activates Antagonist Antagonist (e.g., L-765314) Antagonist->a1B_AR binds & blocks

Caption: α1B-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_assays In Vitro Characterization cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Profile Selectivity Profile (Compare affinities across α1 subtypes) Binding_Assay->Selectivity_Profile Functional_Assay Functional Assay (e.g., Ca²⁺ Mobilization) (Determine pA2/pIC50) Schild_Analysis Schild Analysis (Determine nature of antagonism) Functional_Assay->Schild_Analysis Schild_Analysis->Selectivity_Profile Final_Comparison Final Comparative Assessment Selectivity_Profile->Final_Comparison Compare to this compound Compound_Synthesis Synthesize/Obtain Test Compound Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay Cell_Culture Culture Cells Expressing α1-AR Subtypes Cell_Culture->Functional_Assay Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Membrane_Prep->Binding_Assay

Caption: Experimental Workflow for Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.

1. Materials:

  • Cell membranes prepared from cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.

  • Radioligand: [3H]-Prazosin (a non-selective α1-AR antagonist).

  • Test compound (unlabeled antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Prazosin (at a concentration near its Kd), and 50 µL of the test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of binding buffer instead of the test compound. For non-specific binding wells, add 50 µL of phentolamine.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, providing a functional measure of its potency (pA2).

1. Materials:

  • Cells stably expressing the α1B-adrenergic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Phenylephrine or Norepinephrine.

  • Test compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

2. Procedure:

  • Seed the cells in the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye (e.g., incubate with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis (Schild Analysis):

  • Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of the antagonist.

  • Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.

  • For a competitive antagonist, the slope of the Schild plot should be close to 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Conclusion

The selection of an appropriate α1B-adrenergic receptor antagonist is crucial for elucidating its specific physiological and pathophysiological roles. While L-765,314 remains a widely used tool, compounds like (+)-cyclazosin and the more recently identified Cpd1 offer viable alternatives with distinct selectivity profiles. For instance, (+)-cyclazosin shows good functional selectivity over the α1D subtype.[4] The non-competitive nature of conopeptide ρ-TIA presents a unique pharmacological tool for studying allosteric modulation of the α1B-AR.[6] Researchers should carefully consider the specific requirements of their experimental system, including the desired selectivity profile and the nature of the assay (binding vs. functional), when choosing an antagonist. The experimental protocols provided herein offer a standardized framework for the characterization and comparison of these and other novel α1B-AR antagonists, ultimately contributing to a more precise understanding of α1-adrenergic signaling.

References

Validating L-765314 Antagonist Activity with a Known Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of L-765314, a selective antagonist of the α1B-adrenergic receptor. We present a comparison of its binding affinity with its functional antagonist activity against the known adrenergic agonist, norepinephrine (B1679862). Detailed experimental protocols and data presentation are included to facilitate the replication and extension of these findings in a research setting.

Introduction to this compound

L-765,314 is a potent and selective antagonist for the α1B-adrenergic receptor subtype.[1] It has been utilized in research to investigate the physiological roles of α1B-adrenergic receptors, particularly in the regulation of blood pressure.[1] Validating its antagonist activity with a known agonist like norepinephrine is a critical step in its pharmacological characterization.

Data Presentation

The antagonist activity of L-765,314 can be quantified using both radioligand binding assays and functional assays. The following tables summarize the key quantitative data for L-765,314 and provide a template for presenting comparative data with other antagonists.

Table 1: Binding Affinity of L-765,314 for α1-Adrenergic Receptor Subtypes

Receptor SubtypeK i (nM)Reference
α1A-Adrenergic420[1]
α1B-Adrenergic2.0[1]
α1D-Adrenergic34[1]

K i (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K i value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of α1-Adrenergic Antagonists against Norepinephrine-Induced Vasoconstriction in Rat Aorta

AntagonistpA 2Reference
Prazosin9.85[2]
5-Methylurapidil7.64[2]
L-765,314 Data to be determined

pA 2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. It is a measure of the functional potency of a competitive antagonist.[3][4][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NE Norepinephrine (Agonist) a1B_AR α1B-Adrenergic Receptor NE->a1B_AR Binds and Activates L765314 L-765,314 (Antagonist) L765314->a1B_AR Competitively Blocks Gq Gq protein a1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Leads to

Caption: α1B-Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Isolate Tissue (e.g., Rat Aorta) or Prepare Cells (e.g., CHO-α1B) mount_tissue Mount Tissue in Organ Bath or Plate Cells prep_tissue->mount_tissue equilibration Equilibrate Tissue/Cells mount_tissue->equilibration add_antagonist Add Vehicle or L-765,314 (at various concentrations) equilibration->add_antagonist incubation Incubate for a defined period add_antagonist->incubation add_agonist Generate Cumulative Concentration-Response Curve for Norepinephrine incubation->add_agonist record_response Record Response (e.g., Vasoconstriction or Calcium Mobilization) add_agonist->record_response plot_curves Plot Dose-Response Curves record_response->plot_curves schild_analysis Perform Schild Analysis plot_curves->schild_analysis determine_pa2 Determine pA2 Value schild_analysis->determine_pa2

Caption: Experimental Workflow for Functional Antagonist Assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (K i ) of L-765,314 for the α1B-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α1B-adrenergic receptor (e.g., from transfected HEK293 cells).

  • [ 3 H]-Prazosin (radioligand).

  • L-765,314.

  • Norepinephrine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl 2 , pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in lysis buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 20-50 µg of protein).

    • A fixed concentration of [ 3 H]-prazosin (close to its K d value).

    • Varying concentrations of L-765,314 (e.g., from 10 -11 to 10 -5 M).

    • For determining non-specific binding, add a high concentration of a competing non-labeled ligand like norepinephrine (e.g., 10 µM).

    • Bring the final volume to 200 µL with binding buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve.

    • Determine the IC 50 value (the concentration of L-765,314 that inhibits 50% of the specific binding of [ 3 H]-prazosin) from the curve using non-linear regression.

    • Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + ([L]/K d )) , where [L] is the concentration of the radioligand and K d is its dissociation constant.

Functional Antagonist Assay (Vasoconstriction in Isolated Rat Aorta)

This protocol determines the functional potency (pA 2 ) of L-765,314 by measuring its ability to inhibit norepinephrine-induced vasoconstriction.

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl 2 2.5, MgSO 4 1.2, KH 2 PO 4 1.2, NaHCO 3 25, glucose 11.1).

  • Norepinephrine.

  • L-765,314.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O 2 / 5% CO 2 .

  • Equilibration:

    • Apply an optimal resting tension (e.g., 2 g) to the aortic rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Experimental Protocol (Schild Analysis):

    • After equilibration, obtain a control cumulative concentration-response curve for norepinephrine (e.g., 10 -9 to 10 -5 M).

    • Wash the tissues repeatedly until the baseline tension is restored.

    • Incubate the tissues with a single, fixed concentration of L-765,314 for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

    • In the continued presence of L-765,314, generate a second cumulative concentration-response curve for norepinephrine.

    • Repeat this procedure with at least two other concentrations of L-765,314 on separate tissue preparations.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response to norepinephrine against the log concentration of norepinephrine for each condition (control and different concentrations of L-765,314).

    • Determine the EC 50 value (the concentration of norepinephrine that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each concentration of L-765,314: DR = EC 50 (in the presence of antagonist) / EC 50 (in the absence of antagonist) .

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of L-765,314 on the x-axis.

    • The x-intercept of the Schild plot provides the pA 2 value. The slope of the regression line should be close to 1 for competitive antagonism.[6][7][8]

Functional Antagonist Assay (Calcium Mobilization in a Cell-Based Assay)

This protocol assesses the antagonist activity of L-765,314 by measuring its ability to block norepinephrine-induced increases in intracellular calcium in cells expressing the α1B-adrenergic receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human α1B-adrenergic receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Norepinephrine.

  • L-765,314.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the α1B-expressing cells to 80-90% confluency.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of L-765,314 or vehicle to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Initiate kinetic reading of fluorescence.

    • Add a fixed concentration of norepinephrine (typically the EC 80 concentration) to all wells.

    • Continue to record the fluorescence signal for a set period (e.g., 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response obtained with norepinephrine alone (100%) and the basal fluorescence (0%).

    • Plot the percentage of inhibition against the log concentration of L-765,314.

    • Determine the IC 50 value from the resulting inhibition curve using non-linear regression.

Conclusion

This guide provides the necessary framework for the comprehensive validation of L-765,314 as an α1B-adrenergic receptor antagonist. By employing both radioligand binding and functional assays, researchers can obtain a complete pharmacological profile of this compound. The detailed protocols and data presentation formats are intended to support the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of α1B-adrenergic receptor function and the development of more selective therapeutic agents.

References

L-765,314: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity and selectivity of L-765,314 across various adrenergic receptor subtypes. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this compound for research and development purposes.

L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] Its high affinity for this particular subtype makes it a valuable tool for investigating the physiological and pharmacological roles of α1B-adrenergic receptors. However, a thorough understanding of its potential interactions with other adrenergic receptor subtypes is crucial for accurate interpretation of experimental results and for assessing its therapeutic potential. This guide summarizes the available quantitative data on the cross-reactivity of L-765,314 and provides detailed protocols for the key experiments cited.

Comparative Binding Affinity of L-765,314

The selectivity of L-765,314 has been primarily characterized at the α1-adrenergic receptor subtypes. Data from radioligand binding assays using cloned human α1A, α1B, and α1D adrenoceptors demonstrate a clear preference for the α1B subtype.

Adrenergic Receptor SubtypeKi (nM)Selectivity vs. α1B
α1A 420210-fold lower affinity
α1B 2.0-
α1D 3417-fold lower affinity

Table 1: Binding affinities (Ki) of L-765,314 for human α1-adrenergic receptor subtypes. Data derived from receptor binding assays.[1]

Information regarding the binding affinity of L-765,314 for α2-adrenergic and β-adrenergic receptor subtypes is not widely available in publicly accessible literature. Standard safety screening panels, such as the Eurofins SafetyScreen44™, which includes a broad range of targets including adrenergic receptors, could be utilized to determine the binding profile of L-765,314 against these receptor families.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for adrenergic receptors and a typical workflow for assessing compound selectivity.

Adrenergic Receptor Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor a1 α1 gq Gq/11 a1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response_a1 Physiological Response (e.g., Smooth Muscle Contraction) ca2->response_a1 pkc->response_a1 a2 α2 gi Gi/o a2->gi ac_inhib Adenylyl Cyclase (Inhibition) gi->ac_inhib camp_dec ↓ cAMP ac_inhib->camp_dec response_a2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) camp_dec->response_a2 b β gs Gs b->gs ac_stim Adenylyl Cyclase (Stimulation) gs->ac_stim camp_inc ↑ cAMP ac_stim->camp_inc pka PKA Activation camp_inc->pka response_b Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->response_b

Figure 1: Adrenergic Receptor Signaling Pathways.

Experimental Workflow for Selectivity Profiling cluster_workflow Selectivity Profiling Workflow start Test Compound (L-765,314) binding_assay Radioligand Binding Assays (α1, α2, β subtypes) start->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization, cAMP) start->functional_assay data_analysis Data Analysis (Ki, IC50/EC50 determination) binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile conclusion Conclusion on Cross-Reactivity selectivity_profile->conclusion

Figure 2: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the binding affinity and functional activity of compounds at adrenergic receptors.

Radioligand Competition Binding Assay (for α1, α2, and β subtypes)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.

1. Materials:

  • Membrane Preparations: Cell membranes expressing the specific human adrenergic receptor subtype (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3).
  • Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-CGP 12177 for β).
  • Test Compound: L-765,314.
  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine (B1677648) for α subtypes, propranolol (B1214883) for β subtypes).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • 96-well plates.
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound (L-765,314).
  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition, providing insights into the agonist or antagonist properties of a compound.

1. Calcium Mobilization Assay (for Gq-coupled α1-receptors):

  • Principle: α1-adrenergic receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca²⁺).
  • Method:
  • Culture cells expressing the α1-adrenergic receptor subtype of interest in a 96-well plate.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Add varying concentrations of the test compound (L-765,314) followed by a fixed concentration of an agonist (e.g., phenylephrine).
  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.
  • Data Analysis: An inhibition of the agonist-induced calcium mobilization indicates an antagonist effect. The IC50 value can be determined from the concentration-response curve.

2. cAMP Accumulation Assay (for Gs-coupled β-receptors and Gi-coupled α2-receptors):

  • Principle: β-adrenergic receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
  • Method:
  • Culture cells expressing the β or α2-adrenergic receptor subtype of interest.
  • For β-receptors, pre-incubate the cells with varying concentrations of L-765,314, then stimulate with an agonist (e.g., isoproterenol).
  • For α2-receptors, pre-incubate the cells with an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of L-765,314, then stimulate with an α2-agonist (e.g., clonidine).
  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
  • Data Analysis: For β-receptors, a decrease in agonist-induced cAMP production indicates antagonism. For α2-receptors, a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels indicates antagonism. IC50 values can be calculated from the respective concentration-response curves.

Conclusion

References

A Head-to-Head Comparison of L-765314 and Benoxathian: Selective Antagonism of Alpha-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable alpha-1 adrenergic receptor antagonists, L-765314 and benoxathian (B1196792). By examining their binding affinities, receptor subtype selectivities, and the intracellular signaling pathways they modulate, this document serves as a critical resource for researchers investigating the physiological and pathological roles of α1-adrenoceptors.

Introduction to this compound and Benoxathian

This compound is a potent and highly selective antagonist for the α1B-adrenergic receptor subtype.[1][2] Its selectivity has made it a valuable pharmacological tool for dissecting the specific functions of the α1B-adrenoceptor in various physiological processes, including the regulation of blood pressure. Benoxathian is also recognized as an antagonist of α1-adrenergic receptors, with a notable affinity for the α1D subtype in addition to the α1A subtype.[3][4] Understanding the distinct pharmacological profiles of these two compounds is crucial for the design and interpretation of experiments aimed at elucidating the roles of individual α1-adrenoceptor subtypes.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and benoxathian for the human and rat α1-adrenergic receptor subtypes are summarized below. This data, derived from radioligand binding assays, highlights the distinct selectivity profiles of each compound.

CompoundReceptor SubtypeSpeciesK_i (nM)pK_iReference
This compound α1AHuman4206.38[1]
α1BHuman2.08.70[1]
α1DHuman347.47[1]
α1ARat5006.30[1]
α1BRat5.48.27[1]
α1DRat507.30[1]
Benoxathian α1AHuman0.0839.08[3]
α1BHuman47.867.32[3]
α1DHuman12.307.91[3]

Note: pKi values for benoxathian were converted to Ki values for direct comparison using the formula Ki = 10^(-pKi).

Experimental Protocols: Radioligand Binding Assay

The binding affinity data presented in this guide are typically generated using radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.

Membrane Preparation
  • Tissue/Cell Homogenization: Tissues or cells expressing the target α1-adrenoceptor subtypes are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

  • Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., using a BCA assay). Aliquots of the membrane preparation are stored at -80°C.

Competitive Radioligand Binding Assay
  • Reaction Mixture: In a multi-well plate, the following components are combined:

    • A fixed concentration of a radioligand with high affinity for the target receptor (e.g., [³H]-prazosin).

    • A range of concentrations of the unlabeled competitor ligand (this compound or benoxathian).

    • The prepared cell membrane fraction.

    • Assay buffer to reach the final incubation volume.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis
  • IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of α1-Adrenergic Receptor Subtypes

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[5][6] Activation of these receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade that leads to various physiological responses. While all three subtypes (α1A, α1B, and α1D) share a common primary signaling pathway, there are notable differences in their downstream effector activation, particularly concerning the mitogen-activated protein kinase (MAPK) pathways.[7][8]

Common Signaling Pathway (Gq/11-PLC)

Gq_PLC_Pathway cluster_receptor α1-Adrenoceptor cluster_gprotein G Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects alpha1 α1A / α1B / α1D Gq11 Gq/11 alpha1->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1. Common Gq/11-PLC signaling pathway for α1-adrenoceptors.
Subtype-Specific MAPK Activation

MAPK_Pathway cluster_receptors α1-Adrenoceptor Subtypes cluster_mapk MAPK Pathways cluster_cellular_response Cellular Response alpha1A α1A ERK ERK alpha1A->ERK JNK JNK alpha1A->JNK p38 p38 alpha1A->p38 alpha1B α1B alpha1B->ERK alpha1B->p38 alpha1D α1D alpha1D->ERK response Gene Transcription, Cell Growth, Differentiation ERK->response JNK->response p38->response

Figure 2. Differential activation of MAPK pathways by α1-adrenoceptor subtypes.

Experimental Workflow: Radioligand Binding Assay

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis prep Membrane Preparation (Homogenization & Centrifugation) incubation Incubation: Membranes + Radioligand + Competitor (this compound or Benoxathian) prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Figure 3. General workflow for a competitive radioligand binding assay.

Discussion and Conclusion

The data presented clearly demonstrate that this compound is a highly selective antagonist for the α1B-adrenergic receptor in both human and rat tissues.[1] Its significantly lower affinity for the α1A and α1D subtypes makes it an invaluable tool for isolating the physiological effects mediated specifically by the α1B receptor.

In contrast, benoxathian exhibits a more complex binding profile, with high affinity for both the α1A and α1D subtypes in humans.[3] Its selectivity for α1A over α1B is pronounced, while its affinity for α1D is also notable. This profile suggests that benoxathian could be useful in studies where simultaneous antagonism of α1A and α1D receptors is desired, or in comparative studies to differentiate the effects of α1B antagonism (using this compound) from those of α1A/α1D antagonism.

The differential activation of MAPK signaling pathways by the α1-adrenoceptor subtypes further underscores the importance of using selective antagonists to dissect their specific cellular functions.[7][8][9] The ability of the α1A subtype to activate all three major MAPK pathways (ERK, JNK, and p38), compared to the more restricted activation by the α1B (ERK and p38) and α1D (ERK) subtypes, suggests distinct roles in regulating long-term processes such as cell growth, differentiation, and apoptosis.

References

L-765314: A Comparative Analysis of its Selectivity for α1A and α1D Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding selectivity of the antagonist L-765314 for the α1A and α1D adrenergic receptor subtypes. The data presented is supported by experimental findings and is intended to assist researchers in the selection of appropriate pharmacological tools for their studies.

Introduction to α1-Adrenergic Receptors and this compound

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α1A, α1B, and α1D.[1] These receptors are activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497) and are involved in a wide array of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. The distinct tissue distribution and signaling pathways of each subtype make them important targets for therapeutic intervention.

This compound is a potent and selective antagonist for the α1B-adrenergic receptor subtype.[2] However, understanding its cross-reactivity and selectivity profile against other α1-AR subtypes, particularly α1A and α1D, is crucial for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.

Quantitative Comparison of Binding Affinities

The selectivity of this compound and other common α1-AR antagonists is typically determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for this compound and two subtype-selective antagonists, SNAP5089 (α1A-selective) and BMY7378 (α1D-selective), at human α1A, α1B, and α1D adrenoceptors.

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Selectivity (Fold)
This compound 420[2]2.0[2]34[2]α1B selective vs α1A (210-fold), vs α1D (17-fold)
SNAP5089 0.23400>1000α1A selective vs α1B (>1700-fold)
BMY7378 800[1]600[1]2[1]α1D selective vs α1A (400-fold), vs α1B (300-fold)

Table 1: Binding affinities (Ki) of this compound and other selective antagonists for human α1-adrenergic receptor subtypes.

As the data indicates, this compound demonstrates a clear preference for the α1B subtype, with a 210-fold higher affinity for α1B compared to α1A and a 17-fold higher affinity compared to α1D.[2] In contrast, SNAP5089 is highly selective for the α1A subtype, and BMY7378 is highly selective for the α1D subtype.[1]

Experimental Protocols

The determination of the binding affinities presented above is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.

Radioligand Binding Assay Protocol

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human α1A, α1B, or α1D adrenergic receptor subtype.[3][4]

  • Cells are cultured in appropriate media and harvested at confluency.

  • Cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a radiolabeled ligand that binds non-selectively to all α1-AR subtypes, such as [3H]prazosin.

  • Increasing concentrations of the unlabeled antagonist (e.g., this compound, SNAP5089, or BMY7378) are added to compete with the radioligand for binding to the receptors.

  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors typically leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to various cellular responses, such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway of α1-adrenergic receptors.

Experimental Workflow for Determining Antagonist Selectivity

The process of determining the selectivity of a compound like this compound involves a series of well-defined steps, from cell line preparation to data analysis.

Experimental_Workflow A 1. Cell Line Preparation (Stable expression of α1A, α1B, α1D receptors) B 2. Membrane Preparation (Homogenization and Centrifugation) A->B C 3. Radioligand Binding Assay (Competition with [3H]prazosin) B->C D 4. Functional Assay (Optional) (e.g., Calcium Flux Assay) B->D E 5. Data Acquisition (Scintillation Counting / Fluorescence Reading) C->E D->E F 6. Data Analysis (IC50 and Ki Determination) E->F G 7. Selectivity Profile Confirmation F->G

Caption: General experimental workflow for assessing antagonist selectivity.

Conclusion

The available experimental data clearly demonstrates that this compound is a potent and selective antagonist for the α1B-adrenergic receptor subtype, with significantly lower affinity for the α1A and α1D subtypes.[2] For researchers investigating the specific roles of the α1A or α1D subtypes, the use of more selective antagonists such as SNAP5089 or BMY7378, respectively, is recommended to avoid potential off-target effects. This guide provides the necessary data and methodological context to aid in the informed selection of pharmacological tools for the study of α1-adrenergic receptor signaling.

References

L-765,314 in the Landscape of Antihypertensive Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-765,314, a potent and selective α1B-adrenoceptor antagonist, within the broader context of antihypertensive therapeutics. While direct comparative clinical trial data for L-765,314 in hypertension is limited in publicly available literature, this document synthesizes existing preclinical data, compares its pharmacological profile with other α-adrenoceptor antagonists, and outlines the experimental methodologies used to evaluate such compounds.

Mechanism of Action: The Role of α1-Adrenoceptor Antagonism

Antihypertensive agents lower blood pressure through various mechanisms, including diuresis, inhibition of the renin-angiotensin system, and blockade of adrenergic receptors. α1-adrenoceptor antagonists, as a class, induce vasodilation by blocking the effects of norepinephrine (B1679862) on the α1-adrenergic receptors located on vascular smooth muscle. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2] The α1-adrenoceptor has three subtypes: α1A, α1B, and α1D. L-765,314 is distinguished by its high selectivity for the α1B subtype.

L-765,314: A Profile of High Selectivity

L-765,314 has demonstrated high affinity and selectivity for the α1B-adrenoceptor in receptor binding assays. In studies using cloned human α-adrenoceptors, L-765,314 exhibited a Ki value of 2.0 nM at the α1B subtype, showing 210-fold and 17-fold selectivity over α1A and α1D adrenoceptors, respectively. This selectivity is a key characteristic that differentiates it from non-selective α1-antagonists like prazosin (B1663645) and doxazosin, which are used clinically for hypertension.[3][4] The therapeutic rationale for developing subtype-selective antagonists lies in the potential to achieve targeted antihypertensive effects with an improved side-effect profile, as the different α1-receptor subtypes may mediate distinct physiological functions.

Comparative Data on α1-Adrenoceptor Antagonists

Table 1: Selectivity Profile of α1-Adrenoceptor Antagonists

CompoundPrimary Target(s)Ki (nM) at α1BSelectivity over α1ASelectivity over α1DReference
L-765,314 α1B 2.0 210-fold 17-fold
Prazosinα1 (non-selective)---[3]
Doxazosinα1 (non-selective)---[4]
Bunazosinα1 (non-selective)---[5]
SM-2470α1 (non-selective)---[3]
YM-617α1 (non-selective)---[3]

Table 2: Hemodynamic Effects of α1-Adrenoceptor Antagonists vs. Other Antihypertensive Classes (General Comparison)

Drug ClassPrimary MechanismEffect on Total Peripheral ResistanceEffect on Cardiac OutputEffect on Heart Rate
α1-Antagonists VasodilationDecrease[5]No significant change or slight increaseVariable, may cause reflex tachycardia[6]
β-Blockers Decrease cardiac output and renin releaseIncrease or no change[5]DecreaseDecrease
ACE Inhibitors Inhibit Angiotensin II formationDecreaseNo significant change or slight increaseNo significant change
Calcium Channel Blockers Block calcium influx in vascular smooth muscleDecreaseNo significant change or slight increaseVariable
Thiazide Diuretics Reduce blood volume and vascular resistanceDecrease (long-term)Decrease (initially), then normalizesNo significant change

Experimental Protocols for Evaluating Antihypertensive Agents

The antihypertensive effects of compounds like L-765,314 are typically evaluated using a combination of in vitro and in vivo models.

In Vivo Models of Hypertension
  • Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[7]

  • L-NAME-Induced Hypertension: Administration of Nω-nitro-L-arginine methyl ester (L-NAME) inhibits nitric oxide synthase, leading to an increase in blood pressure.[8]

  • Renal Artery Ligation: This surgical model mimics renovascular hypertension.

Measurement of Blood Pressure
  • Tail-Cuff Plethysmography: A non-invasive method for repeated measurement of systolic blood pressure in conscious rats.[7][8]

  • Radiotelemetry: Implantation of a telemetry device allows for continuous and stress-free monitoring of blood pressure and heart rate in freely moving animals.

Experimental Workflow for Antihypertensive Drug Evaluation

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antihypertensive agent.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Hypertensive Animal Model (e.g., SHR, L-NAME induced) acclimatization Acclimatization Period animal_model->acclimatization baseline_bp Baseline Blood Pressure Measurement (e.g., Tail-Cuff or Telemetry) acclimatization->baseline_bp randomization Randomize Animals into Groups (Vehicle, L-765314, Comparator Drugs) baseline_bp->randomization drug_admin Drug Administration (e.g., Oral Gavage, IV) randomization->drug_admin bp_monitoring Continuous or Intermittent Blood Pressure Monitoring drug_admin->bp_monitoring data_collection Collect Blood Pressure and Heart Rate Data bp_monitoring->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis dose_response Dose-Response Curve Generation stat_analysis->dose_response

A typical experimental workflow for evaluating antihypertensive agents in vivo.

Signaling Pathway of α1B-Adrenoceptor Antagonism

L-765,314 exerts its effect by blocking the signaling cascade initiated by the binding of norepinephrine to the α1B-adrenoceptor on vascular smooth muscle cells.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling norepinephrine Norepinephrine alpha1b α1B-Adrenoceptor norepinephrine->alpha1b Activates l765314 L-765,314 l765314->alpha1b Blocks gq Gq protein alpha1b->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 contraction Smooth Muscle Contraction ca2->contraction pkc->contraction

References

Validating In Vitro Findings of L-765314 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of L-765314, a potent and selective α1B-adrenoceptor antagonist. The document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents signaling pathways and experimental workflows. This information is intended to assist researchers in evaluating the translation of in vitro findings to in vivo models and to compare this compound with alternative α-adrenoceptor antagonists.

Introduction to this compound

This compound is a quinazoline (B50416) derivative that has been instrumental in elucidating the physiological and pathological roles of the α1B-adrenergic receptor subtype.[1] In vitro studies have established its high affinity and selectivity for the α1B-adrenoceptor over other α1-adrenoceptor subtypes (α1A and α1D). This selectivity has been leveraged in various in vivo models to investigate the specific functions of α1B-adrenoceptors in regulating physiological processes, most notably vascular tone and smooth muscle contraction in the prostate.

In Vitro Profile of this compound and Alternatives

The initial characterization of this compound and other α1-adrenoceptor antagonists relies on in vitro binding and functional assays to determine their affinity and selectivity for the different receptor subtypes.

Comparative Binding Affinities (Ki in nM)

The following table summarizes the binding affinities (Ki values) of this compound and other commonly used α-adrenoceptor antagonists for the three α1-adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα1Aα1Bα1DSelectivity for α1B (vs α1A)Selectivity for α1B (vs α1D)Reference
This compound 4202.0 34210-fold17-fold[2]
Prazosin (B1663645)~1~1~1Non-selectiveNon-selective[3]
Chloroethylclonidine (B1203076) (CEC)ResistantIrreversibleIrreversible--[4][5]
WB4101HighIntermediateHigh--[3]
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., CHO or HEK293) expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured. Cell membranes are harvested and prepared by homogenization and centrifugation.

  • Binding Assay: Cell membranes are incubated with a radiolabeled ligand that binds to the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Validation and Comparison

The in vitro selectivity of this compound for the α1B-adrenoceptor has been validated in several in vivo models, primarily focusing on its effects on blood pressure and prostatic smooth muscle tone.

In Vivo Efficacy in Animal Models

The following table summarizes the in vivo effects of this compound and comparator compounds in relevant animal models.

CompoundAnimal ModelParameter MeasuredDoseEffectReference
This compound Pithed RatVasopressor response to dihydroergotamine100 µg/kg i.v.Attenuated the vasopressor response
This compound Anesthetized DogProstatic pressure increase by phenylephrine (B352888)Not specifiedInhibited pressure increase
PrazosinConscious RatMean Arterial Pressure (MAP)1 mg/kg i.v.Immediate fall in blood pressure[6]
Chloroethylclonidine (CEC)Conscious RatMean Arterial Pressure (MAP)25 mg/kg i.p.Significant decrease in MAP after 24 hr[7]
WB4101Anesthetized and Conscious RatsHeart Rate and Blood PressureNot specifiedAlterations in heart rate and blood pressure[8]
Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

Objective: To assess the effect of a test compound on systemic blood pressure in rats.

Methodology:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats are used. For invasive blood pressure measurement, the rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).[9] A catheter is implanted into the carotid artery or femoral artery for direct blood pressure monitoring.[9] For non-invasive measurement, the tail-cuff method can be used in conscious rats.[10]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously (i.v.), intraperitoneally (i.p.), or orally.

  • Blood Pressure Monitoring: Mean arterial pressure (MAP), systolic, and diastolic blood pressure, as well as heart rate, are continuously recorded using a pressure transducer connected to a data acquisition system.[11]

  • Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the treatment and vehicle control groups. Dose-response curves can be generated to determine the potency of the compound.

Experimental Protocol: In Vivo Prostatic Pressure Measurement in Dogs

Objective: To evaluate the effect of a test compound on prostatic smooth muscle contraction.

Methodology:

  • Animal Preparation: Male beagle dogs are anesthetized. A catheter is inserted into the prostatic urethra to measure intraurethral pressure. A catheter is also placed in a femoral vein for drug administration and in a femoral artery for blood pressure monitoring.[12]

  • Induction of Prostatic Contraction: The α1-adrenoceptor agonist phenylephrine is administered intravenously to induce a sustained increase in prostatic urethral pressure.[13]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously.

  • Pressure Measurement: Prostatic urethral pressure and systemic blood pressure are continuously monitored.

  • Data Analysis: The inhibitory effect of the test compound on the phenylephrine-induced increase in prostatic pressure is quantified. The dose required to produce a 50% inhibition (ID50) can be calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the validation process.

Signaling Pathway of α1B-Adrenoceptor Antagonism

G cluster_0 Cell Membrane alpha1B α1B-Adrenoceptor Gq Gq/11 protein alpha1B->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->alpha1B Activates L765314 This compound L765314->alpha1B Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound blocks the α1B-adrenoceptor, inhibiting Gq/11-PLC signaling.

Experimental Workflow for In Vivo Blood Pressure Measurement

G start Start animal_prep Animal Preparation (Anesthesia, Catheter Implantation) start->animal_prep stabilization Stabilization Period animal_prep->stabilization baseline Baseline BP Recording stabilization->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin bp_monitoring Continuous BP Monitoring drug_admin->bp_monitoring data_analysis Data Analysis (Change from Baseline) bp_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo effects of this compound on blood pressure.

Logical Relationship: From In Vitro to In Vivo

G cluster_invitro In Vitro Findings cluster_invivo In Vivo Validation binding_assay Binding Assays (High affinity & selectivity for α1B) hypothesis Hypothesis: This compound is a selective α1B antagonist in vivo binding_assay->hypothesis functional_assay Functional Assays (Antagonism of α1B-mediated responses) functional_assay->hypothesis bp_study Blood Pressure Studies (Attenuation of α1B-mediated pressor responses) conclusion Conclusion: In vitro findings are validated in vivo. This compound is a useful tool for studying α1B-adrenoceptor function. bp_study->conclusion prostate_study Prostatic Pressure Studies (Inhibition of α1B-mediated smooth muscle contraction) prostate_study->conclusion hypothesis->bp_study hypothesis->prostate_study

Caption: The logical flow from in vitro characterization to in vivo validation.

Conclusion

The experimental data presented in this guide demonstrate a clear validation of the in vitro findings for this compound in relevant in vivo models. Its high selectivity for the α1B-adrenoceptor, initially determined through binding and functional assays, translates to specific antagonism of α1B-mediated physiological responses in vivo, such as the regulation of blood pressure and prostatic smooth muscle tone. When compared to less selective antagonists like prazosin or those with different mechanisms of action like chloroethylclonidine, this compound emerges as a superior pharmacological tool for the specific investigation of α1B-adrenoceptor function. This comparative guide provides researchers with the necessary data and protocols to inform the design and interpretation of their own studies in the field of adrenergic pharmacology.

References

A Comparative Review of α1B-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various α1B-adrenergic receptor (α1B-AR) antagonists, focusing on their binding affinities, selectivity profiles, and the experimental methods used for their characterization. The α1B-AR, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway, is a significant target in drug discovery for various physiological conditions. Understanding the nuanced differences between available antagonists is crucial for advancing research and developing more targeted therapeutics.

α1B-Adrenergic Receptor Signaling Pathway

Activation of the α1B-adrenergic receptor by endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) initiates a well-defined signaling cascade. The receptor couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][2] The subsequent increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), leads to a variety of downstream cellular responses.[1][2]

alpha1B_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Norepinephrine) a1B_AR α1B-AR Agonist->a1B_AR Binds Gq Gq/11 a1B_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: α1B-Adrenergic Receptor Signaling Pathway.

Comparative Binding Affinity of α1B Antagonists

The binding affinity (Ki) of a ligand for its receptor is a critical parameter in pharmacology, indicating the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of several common α1-adrenergic receptor antagonists for the human α1A, α1B, and α1D subtypes, as determined by radioligand binding assays.

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1B Selectivity (vs α1A)α1B Selectivity (vs α1D)Reference
Prazosin (B1663645)0.260.350.470.741.34[3]
Doxazosin (B1670899)0.260.350.470.741.34[3]
Tamsulosin (B1681236)0.4610.960.360.040.03[3]
Silodosin (B1681671)0.63380.230.20.00170.08[3]
Alfuzosin2.092.292.510.911.10[3]
Terazosin1.101.151.350.961.17[3]
BMY7378151.419.50.247.760.01[3]

Data presented as the geometric mean of reported pKi values converted to nM. Selectivity is calculated as (Ki for α1B) / (Ki for other subtype).

Notably, many clinically used α1-antagonists, such as prazosin, doxazosin, alfuzosin, and terazosin, exhibit non-selective binding profiles across the three α1-adrenoceptor subtypes.[3] In contrast, tamsulosin and silodosin show marked selectivity for the α1A subtype.[3][4][5] A comprehensive study examining 101 clinical drugs and laboratory compounds did not identify any compounds with significant selectivity for the α1B-adrenoceptor.[3][6] BMY7378 displays a preference for the α1D subtype.[3] The lack of highly selective α1B antagonists remains a challenge in delineating the specific physiological roles of this receptor subtype.[7]

Experimental Protocols

The characterization of α1B-antagonist performance relies on robust and reproducible experimental methodologies. The two primary in vitro assays used are radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the α1B-receptor by measuring its ability to compete with a radiolabeled ligand.

binding_assay_workflow start Start prep_cells Prepare Cells Expressing α1B-AR (e.g., CHO or HEK293 cells) start->prep_cells add_radioligand Add Fixed Concentration of Radioligand (e.g., [³H]prazosin) prep_cells->add_radioligand add_competitor Add Varying Concentrations of Unlabeled Antagonist add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (IC₅₀ and Ki determination) measure->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1B-adrenergic receptor.

    • Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a defined amount of membrane protein (e.g., 5-15 µg) to each well.

    • Add a fixed concentration of a suitable radioligand, such as [3H]prazosin (typically at or below its Kd value), to each well.[8][9]

    • Add a range of concentrations of the unlabeled antagonist being tested.

    • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM phentolamine).[9]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test antagonist.

    • Plot the specific binding as a function of the log concentration of the antagonist to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (IC50 or pA2).

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the α1B-adrenergic receptor in a 96- or 384-well black-walled, clear-bottom plate and grow to near confluence.[10][11]

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[10][11][12]

    • Incubate the cells for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.[10][12]

  • Antagonist and Agonist Addition:

    • Wash the cells to remove extracellular dye.

    • Add varying concentrations of the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of an α1-agonist (e.g., phenylephrine (B352888) or norepinephrine, typically at its EC80 concentration) to all wells.

  • Data Acquisition and Analysis:

    • Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

    • The peak fluorescence response in the absence of an antagonist is considered the maximal response.

    • Plot the peak fluorescence response as a function of the log concentration of the antagonist.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

    • For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity.

Conclusion

The landscape of α1B-adrenergic receptor antagonists is dominated by non-selective compounds and those with a preference for the α1A subtype. While compounds like prazosin and doxazosin are valuable pharmacological tools, their lack of subtype selectivity complicates the interpretation of experimental results. The development of potent and truly selective α1B antagonists is a critical unmet need in the field. Such compounds would be invaluable for elucidating the precise physiological and pathophysiological roles of the α1B-adrenergic receptor and for the development of novel therapeutics with improved efficacy and side-effect profiles. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of existing and novel α1B-AR antagonists.

References

L-765,314 versus Carvedilol: A Comparative Analysis of α1B-Adrenergic Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of L-765,314 and carvedilol (B1668590) for the α1B-adrenergic receptor, supported by available experimental data. The information is intended to assist researchers in selecting appropriate pharmacological tools for their studies of the α1B-adrenoceptor.

Introduction

The α1B-adrenergic receptor, a member of the G protein-coupled receptor superfamily, plays a crucial role in mediating the physiological effects of norepinephrine (B1679862) and epinephrine. Its involvement in smooth muscle contraction and other cellular processes has made it a significant target for drug development. L-765,314 is recognized as a potent and selective antagonist for the α1B-adrenoceptor, while carvedilol is a non-selective β-blocker with additional α1-adrenergic blocking properties. Understanding their distinct binding characteristics at the α1B receptor is essential for interpreting experimental results and for the design of novel therapeutics.

Quantitative Binding Data

The following table summarizes the binding affinities of L-765,314 and carvedilol for the human α1B-adrenergic receptor, as determined in separate radioligand binding assays. It is important to note that these values were obtained from different studies and direct comparative analysis under identical experimental conditions is not currently available in the public domain.

CompoundReceptorAssay TypeRadioligandKᵢ (nM)pKᵢReference
L-765,314 Human α1B-Adrenergic ReceptorCompetition BindingNot Specified2.08.70[cite: ]
Carvedilol Human α1B-Adrenergic ReceptorCompetition BindingNot Specified~2.58.6[1]

Note: The Kᵢ value for carvedilol was calculated from the reported pKᵢ of 8.6.

Experimental Protocols

The determination of binding affinities for L-765,314 and carvedilol at the α1B-adrenergic receptor typically involves a competitive radioligand binding assay. Below is a generalized protocol representative of such experiments.

Membrane Preparation
  • Cell Culture and Lysis: A cell line recombinantly expressing the human α1B-adrenergic receptor (e.g., HEK293 cells) is cultured and harvested. The cells are then lysed in a hypotonic buffer to release the cellular components.

  • Homogenization and Centrifugation: The cell lysate is homogenized to ensure complete disruption of the cell membranes. A series of centrifugation steps are then performed to isolate the membrane fraction containing the α1B-adrenergic receptors from other cellular debris.

  • Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined. The membrane preparations are then stored at -80°C until use.

Radioligand Binding Assay (Competition)
  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Reaction Mixture: The assay is performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a suitable radioligand that binds to the α1B-adrenergic receptor (e.g., [³H]-prazosin).[2][3]

    • A range of concentrations of the unlabeled competitor drug (L-765,314 or carvedilol).

    • A specific amount of the prepared cell membrane homogenate.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

α1B-Adrenergic Receptor Signaling Pathway

The α1B-adrenergic receptor primarily signals through the Gq/11 family of G proteins.[4][5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8][9]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist a1B-AR α1B-AR Agonist->a1B-AR Binds Gq/11 Gq/11 a1B-AR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq/11 signaling pathway of the α1B-adrenergic receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with α1B-AR) Incubation Incubation (Membrane + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand ([³H]-Prazosin) Radioligand_Prep->Incubation Competitor_Prep Competitor Drug (L-765,314 or Carvedilol) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Guide to the Selective Antagonism of β3-Adrenergic Receptors: An Evaluation of L-748,337 and SR 59230A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective antagonism of two prominent β3-adrenergic receptor (β3-AR) antagonists, L-748,337 and SR 59230A. It aims to address the reproducibility of their selective antagonism by compiling and comparing data from multiple studies.

Initially, this guide was prompted by an inquiry into the β3-AR selective antagonism of L-765,314. However, a thorough review of the scientific literature confirms that L-765,314 is a potent and selective α1B-adrenergic receptor antagonist , not a β3-AR antagonist. Therefore, to provide relevant and accurate information, this guide will focus on well-characterized β3-AR antagonists.

Introduction to β3-Adrenergic Receptor Antagonists

The β3-adrenergic receptor, primarily located in adipose tissue and the detrusor muscle of the bladder, plays a crucial role in lipolysis, thermogenesis, and bladder relaxation. Selective antagonists of this receptor are valuable research tools for elucidating its physiological functions and have potential therapeutic applications. The ideal selective β3-AR antagonist exhibits high affinity for the β3-AR with significantly lower affinity for the β1- and β2-AR subtypes to avoid off-target effects, such as cardiovascular and pulmonary side effects.

This guide focuses on two of the most widely studied β3-AR antagonists: L-748,337 and SR 59230A. We will examine the reproducibility of their binding affinities and functional antagonism across different studies to provide a clearer picture of their reliability as selective research tools.

Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of a receptor antagonist is determined by its relative affinity for different receptor subtypes. This is typically quantified by the inhibition constant (Ki) in radioligand binding assays. Functional antagonism, which measures the ability of an antagonist to block the action of an agonist, is often expressed as the IC50 (half-maximal inhibitory concentration) or as a pA2 value derived from Schild analysis, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Reproducibility of L-748,337 Selective Antagonism

L-748,337 is consistently reported as a potent and highly selective antagonist for the human β3-AR. The data across different studies show a good degree of reproducibility in its high affinity for the β3-AR and substantially lower affinity for β1- and β2-ARs.

Study (Reference)Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50/pA2/pKB)
Candelore et al. (1999)[1]Human β1-AR390 ± 154-
Human β2-AR204 ± 75-
Human β3-AR4.0 ± 0.4IC50 = 6 nM (cAMP accumulation)
MedChemExpressHuman β1-AR390-
Human β2-AR204-
Human β3-AR4.0pEC50 = 11.6 (Erk1/2 phosphorylation)
Tocris Bioscience[2]Human β1-AR390-
Human β2-AR204-
Human β3-AR4.0IC50 = 6 nM (Isoproterenol-stimulated cAMP)

Note: pEC50 for Erk1/2 phosphorylation indicates biased agonism under certain conditions.

Reproducibility of SR 59230A Selective Antagonism

SR 59230A is another widely used β3-AR antagonist. However, reports on its selectivity are more varied than for L-748,337, with some studies suggesting a lower degree of selectivity over β1- and β2-ARs, particularly in human receptors.

Study (Reference)Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50/pA2/pKB)
R&D Systemsβ1-AR-IC50 = 408 nM
β2-AR-IC50 = 648 nM
β3-AR-IC50 = 40 nM
Selleck Chemicalsβ1-AR-IC50 = 408 nM
β2-AR-IC50 = 648 nM
β3-AR-IC50 = 40 nM
De Ponti et al. (1996)[3]Human Colon (β3-AR)-pA2 = 8.31
Nisoli et al. (1996)[4]Rat Brown Adipose Tissue (β3-AR)-pKB = 8.87 ± 0.12 (vs. SR 58611A) pKB = 8.20 ± 0.15 (vs. CGP 12177)

Note: pKB is an estimate of the antagonist's dissociation constant derived from functional assays.

Experimental Protocols

The data presented in this guide were generated using established pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human β1-, β2-, or β3-adrenergic receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., L-748,337 or SR 59230A).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays (cAMP Accumulation)

These assays measure the ability of an antagonist to block the agonist-induced cellular response, such as the production of cyclic adenosine (B11128) monophosphate (cAMP).

  • Cell Culture: Whole cells expressing the β-adrenergic receptor subtype of interest are used.

  • Assay Conditions: Cells are pre-incubated with increasing concentrations of the antagonist for a defined period.

  • Agonist Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production, is determined.

Schild Analysis for Functional Antagonism

This method is used to determine the pA2 value, a measure of the affinity of a competitive antagonist.

  • Concentration-Response Curves: Full concentration-response curves for an agonist are generated in the absence and presence of several fixed concentrations of the antagonist.

  • Dose Ratio Calculation: The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • Schild Plot: A plot of log(dose ratio - 1) versus the logarithm of the molar concentration of the antagonist is constructed.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.[5][6]

Mandatory Visualizations

β3-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for the β3-adrenergic receptor involves the activation of a stimulatory G protein (Gs), leading to the production of cAMP. However, evidence also suggests coupling to an inhibitory G protein (Gi) in some tissues.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist Agonist b3_AR β3-AR Agonist->b3_AR Binds Gs Gs b3_AR->Gs Activates Gi Gi b3_AR->Gi Can activate AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Lipolysis, Thermogenesis PKA->Cellular_Response_Gs Phosphorylates targets AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition Inhibits MAPK MAPK Pathway Gi->MAPK Activates Cellular_Response_Gi Cell Growth, Differentiation MAPK->Cellular_Response_Gi

Caption: β3-Adrenergic Receptor Signaling Pathways.

Experimental Workflow for Determining Antagonist Affinity

The following diagram illustrates the general workflow for determining the binding affinity (Ki) of a β3-adrenergic receptor antagonist.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing human β3-AR Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and antagonist Membrane_Prep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting IC50_Curve Generate competition binding curve (IC50) Counting->IC50_Curve Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Curve->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Conclusion

Based on the available data, L-748,337 demonstrates a more consistently reported high selectivity for the human β3-adrenergic receptor over the β1- and β2-subtypes across multiple studies . The binding affinity and functional antagonism data for L-748,337 appear to be highly reproducible, making it a reliable tool for investigating the β3-AR.

SR 59230A, while a potent β3-AR antagonist, exhibits more variability in its reported selectivity, with some data indicating a lower selectivity margin over β1- and β2-ARs . Researchers should consider this variability when designing experiments and interpreting results, particularly in systems where other β-AR subtypes are present. The choice between these antagonists will depend on the specific requirements of the study, including the species and tissue being investigated, and the desired degree of selectivity.

It is crucial for researchers to consult the primary literature and consider the specific experimental conditions when evaluating the suitability of a pharmacological tool for their research. This guide serves as a starting point for understanding the reproducibility and comparative pharmacology of these two important β3-adrenergic receptor antagonists.

References

Orthogonal Assays to Validate L-765314's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of L-765314, a potent and selective antagonist of the α1B-adrenergic receptor. By employing a multi-assay approach, researchers can gain a higher degree of confidence in the pharmacological profile of this compound and its therapeutic potential. This document outlines the experimental protocols for key assays, presents comparative data for this compound and other α1-adrenergic antagonists, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

L-765,314 is a well-characterized pharmacological tool used to investigate the physiological and pathological roles of the α1B-adrenergic receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 signaling pathway.[2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.[3][4]

L-765,314 acts as a competitive antagonist at the α1B-adrenergic receptor, blocking the binding of endogenous agonists and thereby inhibiting downstream signaling. Validating this mechanism of action requires more than a simple binding assay. Orthogonal assays, which measure different aspects of receptor function and signaling, are crucial for confirming the specific antagonistic properties of L-765,314 and ruling out off-target effects.

Comparative Analysis of α1-Adrenergic Antagonists

To provide context for the pharmacological profile of L-765,314, this section compares its binding affinity and functional potency with two other well-known α1-adrenergic antagonists: Prazosin (a non-selective α1-antagonist) and BMY 7378 (a selective α1D-antagonist).

CompoundTarget(s)Binding Affinity (Ki)Functional Potency (IC50/EC50)
L-765,314 α1B-adrenergic receptor (selective) 2.0 nM (human α1B) [1][5], 420 nM (human α1A) [1], 34 nM (human α1D) [1]1.90 nM (inhibition of binding) [1]
Prazosinα1-adrenergic receptors (non-selective)0.06 - 0.62 nM (α1B)[6], 0.13 - 1.0 nM (α1A)[6], 0.06 - 0.38 nM (α1D)[6]Varies depending on the assay and tissue type.
BMY 7378α1D-adrenergic receptor (selective)600 nM (hamster α1B)[7], 800 nM (rat α1A)[7], 2 nM (rat α1D)[7]pA2 = 7.17 (functional antagonism in rabbit ventricular muscle)[8][9]

Note: Ki, IC50, and EC50 values can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here are for comparative purposes.

Orthogonal Assays for Validating L-765,314's Mechanism of Action

To rigorously validate L-765,314 as a selective α1B-adrenergic antagonist, a combination of binding and functional assays is recommended.

Radioligand Binding Assays

Principle: These assays directly measure the affinity of a compound for its target receptor by competing with a radiolabeled ligand.[10][11] They are fundamental for determining the binding constant (Ki) and assessing selectivity against other receptor subtypes.[10]

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human α1A, α1B, and α1D-adrenergic receptors.[12]

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin) and varying concentrations of the test compound (L-765,314, Prazosin, or BMY 7378).[12]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[11][12]

  • Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assays

Principle: Since α1B-adrenergic receptors are Gq/11-coupled, their activation leads to an increase in intracellular calcium concentration.[2][13] Calcium mobilization assays measure this downstream functional response and can be used to quantify the antagonistic effect of a compound.[13][14]

Experimental Protocol:

  • Cell Culture: Cells stably expressing the human α1B-adrenergic receptor are seeded in a multi-well plate.[15]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (L-765,314).[16]

  • Agonist Stimulation: An agonist of the α1B-adrenergic receptor (e.g., phenylephrine (B352888) or norepinephrine) is added to the wells to stimulate calcium release.[16]

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[13][17]

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.[16]

β-Arrestin Recruitment Assays

Principle: GPCR activation also leads to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling.[18][19] β-arrestin recruitment assays provide an alternative functional readout that is independent of G-protein coupling.[18][20]

Experimental Protocol:

  • Cell Line: A cell line engineered to express the α1B-adrenergic receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., DiscoverX PathHunter).[18]

  • Compound Incubation: Cells are incubated with the test antagonist (L-765,314).

  • Agonist Stimulation: A known agonist for the α1B-adrenergic receptor is added to the cells.

  • Signal Detection: Upon agonist-induced β-arrestin recruitment, the two protein fragments come into proximity, leading to the generation of a detectable signal (e.g., chemiluminescence).[18]

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced β-arrestin recruitment is measured, and an IC50 value is calculated.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the α1B-adrenergic receptor signaling pathway, a typical experimental workflow for a calcium mobilization assay, and the logical framework for using orthogonal assays.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol a1B_AR α1B-AR Gq Gq/11 a1B_AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., Norepinephrine) Agonist->a1B_AR Binds & Activates L765314 L-765,314 L765314->a1B_AR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: α1B-Adrenergic Receptor Signaling Pathway.

Assay_Workflow start Start cell_seeding Seed cells expressing α1B-AR in a multi-well plate start->cell_seeding dye_loading Load cells with a calcium-sensitive dye cell_seeding->dye_loading antagonist_incubation Pre-incubate with varying concentrations of L-765,314 dye_loading->antagonist_incubation agonist_addition Add α1B-AR agonist (e.g., phenylephrine) antagonist_incubation->agonist_addition fluorescence_measurement Measure fluorescence change in real-time agonist_addition->fluorescence_measurement data_analysis Analyze data to determine IC50 fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

Orthogonal_Assay_Logic hypothesis Hypothesis: L-765,314 is a selective α1B-AR antagonist binding_assay Radioligand Binding Assay (Measures direct receptor interaction) hypothesis->binding_assay functional_assay_1 Calcium Mobilization Assay (Measures Gq-mediated signaling) hypothesis->functional_assay_1 functional_assay_2 β-Arrestin Recruitment Assay (Measures G-protein independent signaling) hypothesis->functional_assay_2 validation Mechanism of Action Validated binding_assay->validation Confirms high affinity and selectivity for α1B-AR functional_assay_1->validation Demonstrates inhibition of downstream Ca2+ signaling functional_assay_2->validation Shows blockade of an alternative signaling pathway

Caption: Logic of Orthogonal Assay Validation.

Conclusion

The validation of a compound's mechanism of action is a critical step in drug discovery and pharmacological research. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. By employing a suite of orthogonal assays, such as radioligand binding, calcium mobilization, and β-arrestin recruitment, researchers can build a robust and comprehensive pharmacological profile of L-765,314. The data presented in this guide demonstrate that L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor, and the detailed protocols provide a framework for replicating and expanding upon these findings. This multi-faceted approach ensures a higher degree of confidence in the utility of L-765,314 as a specific tool for investigating α1B-adrenergic receptor function.

References

Safety Operating Guide

Navigating the Safe Disposal of L-765314: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential guidance for the proper disposal of the selective α1b-adrenoceptor antagonist, L-765314, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. As a potent research compound, understanding its characteristics is paramount for its responsible handling from acquisition to disposal.

This compound is a highly selective and potent antagonist of the α1b-adrenergic receptor, utilized in research to investigate its role in various physiological processes. Due to its bioactive nature, proper disposal is crucial to prevent environmental contamination and potential biological effects. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for the disposal of similar nitrogen-containing heterocyclic compounds and potent pharmacological agents.

Core Principles of this compound Disposal

The responsible disposal of this compound, as with any laboratory chemical, hinges on the principles of waste minimization, proper segregation, and adherence to institutional and regulatory guidelines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols.

Quantitative Data Summary

The following table summarizes key information pertinent to the handling and disposal of this compound, based on general knowledge of similar research compounds.

ParameterValue/InformationSource/Note
Chemical Formula C₂₇H₃₁N₅O₃-
Molecular Weight 485.57 g/mol -
Appearance Solid powderGeneral observation for similar compounds
Solubility Soluble in DMSOProduct information from suppliers
Primary Hazard Potent pharmacological agentBiological activity as an α1b-adrenergic receptor antagonist
Disposal Consideration Chemical hazardous wastePrecautionary measure due to bioactivity

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the disposal of this compound waste. Always consult and follow your institution's specific EHS guidelines.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or a rigid container lined with a durable plastic bag.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) and contaminated solvents should be collected in a designated, leak-proof, and chemically resistant hazardous waste container. Do not mix with other incompatible waste streams. The container must be clearly labeled with the contents, including the name "this compound" and any solvents used.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity of the waste, and the date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a secondary containment bin to prevent spills.

4. Waste Pickup and Disposal:

  • Contact your institution's EHS department to schedule a pickup of the full hazardous waste containers.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

L765314_Disposal_Workflow This compound Waste Disposal Workflow cluster_waste_type Identify Waste Type start This compound Waste Generated is_solid Solid Waste? (e.g., powder, contaminated PPE) start->is_solid is_liquid Liquid Waste? (e.g., solutions, solvents) is_solid->is_liquid No solid_waste_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes storage Store in Designated Satellite Accumulation Area (Secondary Containment) solid_waste_container->storage liquid_waste_container->storage sharps_container->storage pickup Schedule Waste Pickup with EHS storage->pickup

Caption: Decision workflow for this compound waste segregation.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-765314
Reactant of Route 2
Reactant of Route 2
L-765314

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。